molecular formula C8H6BrNO2 B1334670 5-Bromo-3-hydroxy-2-indolinone CAS No. 99304-37-7

5-Bromo-3-hydroxy-2-indolinone

Cat. No.: B1334670
CAS No.: 99304-37-7
M. Wt: 228.04 g/mol
InChI Key: MLPDUEVGLOZRJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-hydroxy-2-indolinone is a useful research compound. Its molecular formula is C8H6BrNO2 and its molecular weight is 228.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-hydroxy-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c9-4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3,7,11H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPDUEVGLOZRJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(C(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384442
Record name 5-Bromo-3-hydroxy-2-indolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99304-37-7
Record name 5-Bromo-3-hydroxy-2-indolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-3-hydroxy-2,3-dihydro-1H-indol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-3-hydroxy-2-indolinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Bromo-3-hydroxy-2-indolinone, a valuable heterocyclic compound with potential applications in medicinal chemistry and drug development. This document outlines a plausible synthetic route, detailed experimental protocols, and a summary of its physicochemical and spectroscopic properties.

Introduction

Indolinone and its derivatives are prominent scaffolds in numerous biologically active compounds and natural products. The introduction of a bromine atom at the 5-position and a hydroxyl group at the 3-position of the indolinone core can significantly influence the molecule's pharmacological profile. This compound, therefore, represents a key intermediate for the synthesis of a diverse array of potential therapeutic agents. This guide details a two-step synthetic pathway commencing with the synthesis of the precursor, 5-bromoisatin, followed by its selective reduction to the target compound.

Synthesis Pathway

The synthesis of this compound is proposed to proceed via a two-step reaction sequence, starting from commercially available isatin. The initial step involves the electrophilic bromination of isatin to yield 5-bromoisatin. The subsequent and final step is the selective reduction of the C3-carbonyl group of 5-bromoisatin to the corresponding hydroxyl group.

Synthesis_Pathway Isatin Isatin 5-Bromoisatin 5-Bromoisatin Isatin->5-Bromoisatin Step 1: Bromination Brominating_Agent Brominating Agent (e.g., NBS, Br2) Brominating_Agent->5-Bromoisatin Step1_Conditions Acetic Acid Step1_Conditions->5-Bromoisatin Final_Product This compound 5-Bromoisatin->Final_Product Step 2: Reduction Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Final_Product Step2_Conditions Methanol/Ethanol Step2_Conditions->Final_Product

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Synthesis of 5-Bromoisatin (Precursor)

Materials:

  • Isatin

  • N-Bromosuccinimide (NBS) or Bromine

  • Glacial Acetic Acid

  • Ethanol (for recrystallization)

Procedure:

A common method for the synthesis of 5-bromoisatin involves the direct bromination of isatin.

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isatin in glacial acetic acid.

  • Slowly add a solution of N-Bromosuccinimide (NBS) or bromine in glacial acetic acid to the isatin solution at room temperature with constant stirring.

  • After the addition is complete, heat the reaction mixture at a specified temperature (e.g., 80-90 °C) for a designated period (typically a few hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the resulting precipitate, wash it thoroughly with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 5-bromoisatin as a reddish-orange solid.

Synthesis of this compound (Target Compound)

Materials:

  • 5-Bromoisatin

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Hydrochloric acid (for acidification)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

The selective reduction of the C3-carbonyl of 5-bromoisatin yields the desired this compound.

  • Suspend 5-bromoisatin in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer at 0 °C (ice bath).

  • Slowly add sodium borohydride (NaBH₄) portion-wise to the suspension. The reaction is typically exothermic, and the color of the solution may change.

  • Stir the reaction mixture at 0 °C for a specified time (e.g., 30 minutes to 1 hour) and then allow it to warm to room temperature, continuing to stir until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction by the slow addition of water, followed by acidification with dilute hydrochloric acid to a pH of approximately 2-3.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by column chromatography or recrystallization from a suitable solvent system.

Characterization Data

Physicochemical Properties
Property5-Bromoisatin (Precursor)[1]This compound (Target)[2]
Molecular Formula C₈H₄BrNO₂C₈H₆BrNO₂
Molecular Weight 226.03 g/mol 228.04 g/mol
Appearance Reddish-orange solidOff-white to pale yellow solid (Predicted)
Melting Point 252-254 °CNot available
Solubility Soluble in hot ethanol, acetic acidSoluble in methanol, ethanol, ethyl acetate
Spectroscopic Data

Table 1: ¹H NMR Data of 5-Bromoisatin (DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
11.10br s1HNH
7.70d1HAr-H
7.65dd1HAr-H
6.90d1HAr-H

Table 2: Predicted ¹³C NMR Data of this compound

Note: The following are predicted chemical shifts based on the analysis of similar structures and may not represent experimental values.

Chemical Shift (δ, ppm)Assignment
~175C=O (C2)
~142Ar-C (C7a)
~135Ar-C (C5)
~130Ar-C (C6)
~128Ar-C (C4)
~115Ar-C (C3a)
~112Ar-C (C7)
~70CH-OH (C3)

Table 3: IR Spectroscopic Data

CompoundKey Absorptions (cm⁻¹)Functional Group Assignment
5-Bromoisatin ~3200 (N-H stretch), ~1750 & ~1730 (C=O stretches, dicarbonyl), ~1610 (C=C stretch)Amide N-H, Ketone C=O, Aromatic C=C
This compound ~3300 (O-H stretch, broad), ~3200 (N-H stretch), ~1680 (C=O stretch, amide), ~1610 (C=C stretch)Alcohol O-H, Amide N-H, Amide C=O, Aromatic C=C

Table 4: Mass Spectrometry Data

CompoundIonization Mode[M]+ or [M+H]+ (m/z)
5-Bromoisatin ESI+225.9 (for ⁷⁹Br), 227.9 (for ⁸¹Br)
This compound ESI+227.9 (for ⁷⁹Br), 229.9 (for ⁸¹Br) (Predicted)

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Start: Isatin Bromination Bromination (NBS or Br2, Acetic Acid) Start->Bromination Isolation1 Isolation & Purification (Precipitation, Recrystallization) Bromination->Isolation1 5-Bromoisatin 5-Bromoisatin Isolation1->5-Bromoisatin Reduction Reduction (NaBH4, Methanol) 5-Bromoisatin->Reduction Workup Workup & Extraction (Acidification, Ethyl Acetate) Reduction->Workup Isolation2 Isolation & Purification (Evaporation, Chromatography) Workup->Isolation2 Final_Product Final Product: This compound Isolation2->Final_Product NMR NMR Spectroscopy (¹H, ¹³C) Final_Product->NMR IR FT-IR Spectroscopy Final_Product->IR MS Mass Spectrometry Final_Product->MS MP Melting Point Analysis Final_Product->MP

Caption: Experimental workflow for the synthesis and characterization.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed two-step synthesis is a practical approach for obtaining this valuable intermediate. The provided characterization data, including predicted spectroscopic values, will aid researchers in confirming the identity and purity of the synthesized compound. This information is crucial for professionals engaged in the design and development of novel therapeutic agents based on the indolinone scaffold. Further experimental work is encouraged to establish the definitive spectroscopic and physical properties of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-3-hydroxy-2-indolinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-hydroxy-2-indolinone is a synthetic organic compound belonging to the oxindole class, a core structure found in many biologically active molecules and pharmaceutical agents. The presence of a bromine atom at the 5-position and a hydroxyl group at the 3-position of the indolinone scaffold imparts specific physicochemical characteristics that are crucial for its reactivity, formulation, and biological activity. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an examination of its role in relevant signaling pathways.

Physicochemical Properties

Quantitative data for the physicochemical properties of this compound are primarily based on computational models, providing valuable estimates for research and development. The following table summarizes the key computed properties for (S)-5-bromo-3-hydroxyindolin-2-one.[1]

PropertyValueSource
Molecular Formula C₈H₆BrNO₂PubChem[1]
Molecular Weight 228.04 g/mol PubChem[1]
XLogP3 0.9PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 0PubChem[1]
Exact Mass 226.95819 DaPubChem[1]
Monoisotopic Mass 226.95819 DaPubChem[1]
Topological Polar Surface Area 49.3 ŲPubChem[1]
Heavy Atom Count 12PubChem[1]
CAS Number 99304-37-7ChemicalBook

Note: The data presented is computationally generated and should be used as an estimation. Experimental validation is recommended for precise measurements.

Experimental Protocols

Synthesis of this compound

A plausible and common method for the synthesis of 3-hydroxyoxindoles involves the reduction of the corresponding isatin. The following is a representative experimental protocol for the synthesis of this compound from 5-bromoisatin.

Materials:

  • 5-Bromoisatin

  • Sodium borohydride (NaBH₄)

  • Ethanol (or Methanol)

  • Water

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Filtration apparatus

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-bromoisatin (1 equivalent) in ethanol at room temperature.

  • Reduction: Cool the solution to 0 °C using an ice bath. Slowly add sodium borohydride (1.5-2 equivalents) portion-wise to the stirred solution. The color of the solution is typically observed to change from orange/red to a lighter yellow or colorless solution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane mixture). The reaction is complete when the starting 5-bromoisatin spot is no longer visible.

  • Quenching: After the reaction is complete, carefully quench the reaction by the slow addition of 1M hydrochloric acid at 0 °C until the effervescence ceases and the pH of the solution is neutral to slightly acidic.

  • Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Analytical Methods

The characterization and quantification of this compound can be performed using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A robust method for assessing purity and quantifying the compound. A reversed-phase C18 column with a mobile phase gradient of water (containing 0.1% formic acid or trifluoroacetic acid) and acetonitrile is a common starting point. Detection is typically performed using a UV detector at a wavelength determined by the UV-Vis spectrum of the compound.

  • Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), this technique provides highly sensitive and selective detection, allowing for the determination of the molecular weight and fragmentation pattern of the compound, confirming its identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for the structural elucidation of the molecule, confirming the connectivity of atoms and the presence of functional groups.

Biological Activity and Signaling Pathways

Indolinone-based compounds are recognized for their potential as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases such as cancer. Derivatives of this compound have been investigated for their biological activities, particularly as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Src, and their interaction with the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

VEGFR-2 Signaling Pathway Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 initiates a cascade of downstream signaling events. Indolinone scaffolds are known to act as ATP-competitive inhibitors of the VEGFR-2 kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition can lead to a reduction in tumor angiogenesis, proliferation, and survival of cancer cells.

Below is a diagram illustrating a simplified representation of the VEGFR-2 signaling pathway and the point of inhibition by compounds like this compound derivatives.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Inhibitor This compound (or derivative) Inhibitor->VEGFR2 Inhibition PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

VEGFR-2 Signaling Pathway Inhibition

This diagram illustrates that the binding of VEGF to its receptor, VEGFR-2, triggers downstream signaling cascades involving PLCγ/PKC/MAPK and PI3K/Akt pathways, which ultimately promote cell proliferation, angiogenesis, and survival. This compound and its derivatives can inhibit the kinase activity of VEGFR-2, thereby blocking these crucial cellular processes.

Conclusion

This compound is a valuable scaffold in medicinal chemistry with significant potential for the development of novel therapeutic agents. This guide provides essential physicochemical data, a representative synthesis protocol, and insights into its mechanism of action through the inhibition of key signaling pathways like VEGFR-2. Further experimental validation of the computed properties and exploration of its biological activities will be crucial for advancing its application in drug discovery and development.

References

An In-depth Technical Guide to 5-Bromo-3-hydroxy-2-indolinone (CAS: 99304-37-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-hydroxy-2-indolinone, also known as 5-bromo-3-hydroxyoxindole, is a halogenated derivative of the oxindole scaffold, a core structure found in numerous natural products and pharmacologically active compounds. The strategic placement of a bromine atom at the 5-position and a hydroxyl group at the 3-position of the indolinone ring system suggests its potential as a versatile intermediate in organic synthesis and as a candidate for biological evaluation. This technical guide provides a comprehensive overview of the available scientific information on this compound, including its physicochemical properties, synthesis, and potential biological activities, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

PropertyValueSource
CAS Number 99304-37-7N/A
Molecular Formula C₈H₆BrNO₂[1]
Molecular Weight 228.04 g/mol [1]
IUPAC Name 5-bromo-3-hydroxy-1,3-dihydroindol-2-one[1]
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Not availableN/A

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, based on general methods for the synthesis of 3-hydroxyoxindoles and related bromoindoles, a plausible synthetic route can be proposed starting from 5-bromo-1H-indole-2,3-dione (5-bromoisatin).

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through the reduction of the C3-keto group of 5-bromoisatin.

Synthesis of this compound start 5-Bromo-1H-indole-2,3-dione (5-Bromoisatin) intermediate Reduction start->intermediate e.g., Sodium borohydride (NaBH4) in Methanol product This compound intermediate->product

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Adapted from similar syntheses)

This protocol is a general guideline and may require optimization for the specific synthesis of this compound.

Materials:

  • 5-Bromo-1H-indole-2,3-dione (5-bromoisatin)

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • In a round-bottom flask, dissolve 5-bromo-1H-indole-2,3-dione in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride portion-wise to the stirred solution. The amount of NaBH₄ should be carefully calculated (typically 1-1.5 equivalents).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Biological Activity and Potential Applications

While direct biological data for this compound is limited, the broader classes of bromo-indolinones and 3-hydroxyoxindoles have demonstrated significant potential in medicinal chemistry, particularly in the areas of oncology and infectious diseases.

Anticancer Activity

Derivatives of 5-bromoindolin-2-one have shown promising anticancer activity. For instance, certain 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives have exhibited potent anti-proliferative effects against human breast (MCF-7) and lung (A-549) cancer cell lines, with some compounds showing IC₅₀ values in the low micromolar range.[2] The anticancer activity of these related compounds is often attributed to the inhibition of key signaling proteins involved in cancer progression.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
1-Benzyl-5-bromo-3-(4-arylthiazol-2-yl)hydrazonoindolin-2-onesMCF-7 (Breast)2.93 - 7.17[2]

The oxindole scaffold is a key feature in several approved anticancer drugs that target protein kinases. The substitution pattern of this compound makes it an interesting candidate for evaluation as an inhibitor of various kinases implicated in cancer.

Antimicrobial Activity

The indolinone core is also a component of various compounds with antimicrobial properties. A study on (3Z)-5-bromo-3-(hydroxyimino)-1,3-dihydro-2H-indol-2-one, a structurally similar compound, demonstrated effective antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae, and moderate activity against Escherichia coli and Streptococcus species.[3] This suggests that this compound may also possess antibacterial properties worthy of investigation.

Potential Mechanisms of Action and Signaling Pathways

The mechanism of action for this compound has not been elucidated. However, based on studies of related compounds, several potential molecular targets and signaling pathways can be hypothesized.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Many indolinone-based anticancer agents function as inhibitors of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR). Some 1-benzyl-5-bromoindolin-2-one derivatives have been shown to be effective inhibitors of VEGFR-2.[2] Inhibition of VEGFR-2 blocks the downstream signaling cascades that promote angiogenesis, a critical process for tumor growth and metastasis.

VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras BromoIndolinone This compound (Potential Inhibitor) BromoIndolinone->VEGFR2 Inhibits Proliferation Cell Proliferation, Migration, Angiogenesis PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Potential inhibition of the VEGFR-2 signaling pathway.

Modulation of the PI3K/Akt/mTOR Pathway

Indole compounds are known to modulate the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. By potentially inhibiting an upstream kinase like VEGFR-2 or other RTKs, this compound could indirectly downregulate this critical survival pathway, leading to decreased cell proliferation and induction of apoptosis.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) PI3K PI3K RTK->PI3K Activates BromoIndolinone This compound (Potential Inhibitor) BromoIndolinone->RTK Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

Caption: Hypothesized modulation of the PI3K/Akt/mTOR pathway.

Disruption of Tubulin Polymerization

The oxindole core is present in compounds that inhibit tubulin polymerization, a validated anticancer strategy. These agents disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. It is plausible that this compound could interact with the colchicine binding site on tubulin, thereby inhibiting microtubule formation.

Tubulin_Polymerization_Workflow Tubulin αβ-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization BromoIndolinone This compound (Potential Inhibitor) BromoIndolinone->Tubulin Binds to (Hypothesized) Microtubules Microtubules Polymerization->Microtubules CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubules->CellCycleArrest Disruption leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Potential mechanism of tubulin polymerization inhibition.

Experimental Protocols for Biological Evaluation

The following are generalized protocols that can be adapted to evaluate the biological activity of this compound.

In Vitro Anticancer Activity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the appropriate cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antibacterial Activity (Broth Microdilution Method)

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth.

  • Prepare an inoculum of the test bacteria (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the compound dilutions. Include a growth control (broth + inoculum) and a sterility control (broth only).

  • Incubate the plate at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.

Conclusion and Future Directions

This compound is a promising scaffold for the development of novel therapeutic agents. While specific data on this compound is sparse, the known biological activities of related bromo-indolinones and 3-hydroxyoxindoles strongly suggest its potential as an anticancer and antimicrobial agent. Future research should focus on:

  • Developing and optimizing a reliable synthetic protocol for this compound.

  • Conducting a thorough characterization of its physicochemical properties.

  • Performing comprehensive in vitro and in vivo evaluations of its anticancer and antimicrobial activities to determine IC₅₀ and MIC values against a broad range of cell lines and pathogens.

  • Elucidating its precise mechanism of action by identifying its molecular targets and its effects on key signaling pathways.

Such studies will be crucial in unlocking the full therapeutic potential of this intriguing molecule and paving the way for its further development as a clinical candidate.

References

In-Depth Technical Guide: Biological Activity of 5-Bromo-3-hydroxy-2-indolinone and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities associated with the 5-bromo-3-hydroxy-2-indolinone scaffold. While data on the core, unsubstituted molecule is limited in publicly available research, numerous derivatives have been synthesized and evaluated, demonstrating a broad spectrum of pharmacological potential. This document will focus on the key biological activities reported for these derivatives, including their anticancer, kinase inhibitory, and antimicrobial properties. Detailed experimental methodologies for key assays and visual representations of relevant signaling pathways are provided to support further research and development in this area.

Core Chemical Structure

The foundational structure is this compound, a heterocyclic organic compound. Its chemical structure is characterized by an oxindole core, which is an indole nucleus with a carbonyl group at the 2-position. The bromine atom at the 5-position and the hydroxyl group at the 3-position are key features that can be modified to generate derivatives with diverse biological activities.

Anticancer and Antiproliferative Activity

Derivatives of this compound have shown significant promise as anticancer agents, exhibiting antiproliferative effects against a range of human cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of protein kinases that are crucial for tumor growth and angiogenesis.

Quantitative Antiproliferative Data

The following tables summarize the in vitro antiproliferative activity of various 5-bromo-2-indolinone derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Antiproliferative Activity of 5-Bromo-7-azaindolin-2-one Derivatives

Compound IDHepG2 (IC50 in µM)A549 (IC50 in µM)Skov-3 (IC50 in µM)
23p 2.357-3.012
Sunitinib31.594-49.036

Data sourced from a study on 5-bromo-7-azaindolin-2-one derivatives containing a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety.[1]

Table 2: Antiproliferative Activity of Biphenyl Derived 5-Substituted-Indolin-2-Ones

Compound IDCancer Cell LineGrowth Inhibition (%) at 10⁻⁵ M
5a Renal Cancer UO-3132.45
5b Prostate Cancer PC-3~50
5e Prostate Cancer PC-3~50

These compounds, which include a 5-bromo-indolin-2-one core, were evaluated by the National Cancer Institute (NCI).[2]

Table 3: Antiproliferative Activity of 5-Bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide

Cell LineIC50 (µg/mL)
HUVEC5.6
A54914.4

This study highlights the anti-proliferative effects on both endothelial and lung cancer cell lines.[3][4]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Workflow start Seed cells in a 96-well plate treat Treat cells with varying concentrations of the test compound start->treat incubate1 Incubate for 24-72 hours treat->incubate1 add_mtt Add MTT solution to each well incubate1->add_mtt incubate2 Incubate for 2-4 hours to allow formazan crystal formation add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO or SDS) incubate2->solubilize read Measure absorbance at ~570 nm using a plate reader solubilize->read analyze Analyze data to determine IC50 values read->analyze VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Inhibitor 5-Bromo-indolinone Derivative Inhibitor->VEGFR2 Inhibits ATP binding PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival cSrc_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) cSrc c-Src RTK->cSrc Activates Integrins Integrins FAK FAK Integrins->FAK Activates STAT3 STAT3 cSrc->STAT3 RAS_MAPK RAS-MAPK Pathway cSrc->RAS_MAPK PI3K_AKT PI3K-AKT Pathway cSrc->PI3K_AKT Invasion Invasion & Metastasis cSrc->Invasion Inhibitor 5-Bromo-indolinone Derivative Inhibitor->cSrc Inhibits FAK->cSrc Activates Proliferation Proliferation STAT3->Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_AKT->Survival Kinase_Assay_Workflow start Prepare kinase reaction buffer, ATP, substrate, and enzyme prepare_inhibitor Prepare serial dilutions of the test inhibitor start->prepare_inhibitor plate_setup Add master mix (buffer, ATP, substrate) to 96-well plate prepare_inhibitor->plate_setup add_inhibitor Add inhibitor dilutions to test wells plate_setup->add_inhibitor add_enzyme Add kinase enzyme to initiate the reaction add_inhibitor->add_enzyme incubate Incubate at 30°C for a specified time (e.g., 45 min) add_enzyme->incubate stop_reaction Add ADP-Glo™ Reagent to stop the reaction and deplete ATP incubate->stop_reaction detect_signal Add Kinase Detection Reagent to generate a luminescent signal stop_reaction->detect_signal read Measure luminescence with a plate reader detect_signal->read analyze Calculate % inhibition and determine IC50 read->analyze MIC_Workflow start Prepare serial dilutions of the test compound in a 96-well plate prepare_inoculum Prepare a standardized microbial inoculum start->prepare_inoculum inoculate Inoculate each well with the microbial suspension prepare_inoculum->inoculate incubate Incubate the plate under appropriate conditions (e.g., 37°C for 24h) inoculate->incubate observe Visually inspect for microbial growth (turbidity) incubate->observe determine_mic Determine the MIC as the lowest concentration with no visible growth observe->determine_mic

References

5-Bromo-3-hydroxy-2-indolinone: A Comprehensive Technical Guide for its Application as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-3-hydroxy-2-indolinone is a pivotal synthetic intermediate, playing a crucial role in the development of a diverse range of biologically active molecules. Its substituted oxindole core is a privileged scaffold in medicinal chemistry, notably serving as a key building block in the synthesis of potent kinase inhibitors. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and reactivity of this compound. Detailed experimental protocols for its preparation and subsequent elaboration are presented, alongside a comprehensive summary of its quantitative data. Furthermore, this guide explores its application in the synthesis of targeted therapeutics, exemplified by the potent anti-cancer agent Sunitinib, and visually elucidates the relevant biological signaling pathways.

Physicochemical Properties

This compound is a crystalline solid. The presence of the bromine atom and the hydroxyl group significantly influences its reactivity and solubility. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₆BrNO₂[1]
Molecular Weight 228.04 g/mol [1]
Appearance White to off-white crystalline solid
Melting Point Not explicitly available, but related compounds have high melting points.
Solubility Soluble in polar organic solvents like DMSO and DMF.[2]
CAS Number 99304-37-7[3]

Synthesis and Characterization

The synthesis of this compound can be achieved through a multi-step process commencing with the bromination of indole, followed by oxidation to the corresponding oxindole, and subsequent hydroxylation at the 3-position.

Synthesis Workflow

A general workflow for the synthesis is outlined below.

Synthesis_Workflow Indole Indole Bromoindole 5-Bromoindole Indole->Bromoindole Bromination Bromooxindole 5-Bromo-2-oxindole Bromoindole->Bromooxindole Oxidation Final_Product This compound Bromooxindole->Final_Product Hydroxylation

Caption: General synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromoindole

This protocol is adapted from a general procedure for the bromination of indole.[4][5]

  • Materials: Indole, Sodium bisulfite, Acetic anhydride, Bromine, Sodium hydroxide, Ethanol, Water.

  • Procedure:

    • Dissolve indole (e.g., 7.2g) in an alcohol such as ethanol (e.g., 80ml).[4]

    • Add a solution of sodium bisulfite in water dropwise and stir the reaction mixture for 15-20 hours at room temperature.[4]

    • Filter the resulting solid, wash with water, and dry to obtain the intermediate sodium indoline-2-sulfonate.

    • Suspend the intermediate in acetic anhydride and heat to 70-90°C for 2-3 hours.[6]

    • Cool the mixture, filter the solid, and wash with ether to yield sodium 1-acetyl indoline-2-sulfonate.

    • Dissolve the acetylated intermediate in water and cool to 0-5°C.

    • Add bromine dropwise while maintaining the temperature below 5°C.

    • Stir for 1-3 hours at 0-5°C, then allow to warm to room temperature and stir for another 1-2 hours.[4]

    • Quench the reaction with a sodium bisulfite solution.

    • Adjust the pH to basic with sodium hydroxide solution and reflux for 12-18 hours to effect deprotection.[4]

    • Cool the reaction mixture to precipitate the product, filter, wash with water, and dry to obtain 5-bromoindole.

Protocol 2: Synthesis of 5-Bromo-2-oxindole

This protocol describes the oxidation of 5-bromoindole.

  • Materials: 5-Bromoindole, N-Bromosuccinimide (NBS), tert-Butanol, Water.

  • Procedure:

    • Dissolve 5-bromoindole in a mixture of tert-butanol and water.

    • Add N-Bromosuccinimide (NBS) portion-wise at room temperature.

    • Stir the reaction mixture for several hours until the starting material is consumed (monitor by TLC).

    • Remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give crude 5-bromo-2-oxindole.

    • Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of this compound

This protocol is based on a metal-free hydroxylation of 2-oxindoles.[7]

  • Materials: 5-Bromo-2-oxindole, 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO), Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve 5-bromo-2-oxindole in THF in a flask open to the atmosphere.

    • Add a catalytic amount of TEMPO to the solution.

    • Stir the reaction mixture at room temperature. Atmospheric air serves as the oxidant.

    • Monitor the reaction progress by TLC. The reaction may take several hours to reach completion.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to afford this compound.

Characterization Data

The structural confirmation of this compound and its precursors is achieved through various spectroscopic techniques.

Table 2: Spectroscopic Data for Key Compounds

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm⁻¹)MS (m/z)
5-Bromoindole ~8.1 (br s, 1H, NH), 7.76 (d, 1H), 7.25 (t, 1H), 7.20 (dd, 1H), 7.15 (d, 1H), 6.47 (t, 1H)[8]Not fully assigned for the parent compound.3400-3200 (N-H)196.04 [M]⁺
5-Bromo-2-oxindole Aromatic protons and CH₂ protons will be observed.Carbonyl carbon (~175-180 ppm), aromatic carbons, and a CH₂ carbon will be present.~3200 (N-H), ~1700 (C=O)212.04 [M]⁺[9]
This compound Signals for aromatic protons, NH, OH, and a methine proton (CH-OH) are expected.Carbonyl carbon, aromatic carbons, and a methine carbon (C-OH) are expected.~3400 (O-H), ~3200 (N-H), ~1700 (C=O)228.04 [M]⁺[1]

Note: Specific peak assignments and coupling constants may vary depending on the solvent and instrument used.

Reactivity and Applications as a Synthetic Intermediate

This compound is a versatile intermediate due to its multiple reactive sites. The hydroxyl group can be further functionalized, and the oxindole core can undergo various reactions. A key reaction is the Knoevenagel condensation.

Knoevenagel Condensation

The active methylene group at the 3-position of the corresponding 5-bromo-2-oxindole (the tautomeric form of this compound) readily undergoes Knoevenagel condensation with aldehydes and ketones.[10][11] This reaction is fundamental for constructing the core structure of many kinase inhibitors.

Protocol 4: General Procedure for Knoevenagel Condensation

  • Materials: 5-Bromo-2-oxindole, Aldehyde (e.g., 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide), Piperidine or Pyrrolidine, Ethanol or Methanol.

  • Procedure:

    • To a solution of 5-bromo-2-oxindole in ethanol or methanol, add the desired aldehyde.

    • Add a catalytic amount of a weak base, such as piperidine or pyrrolidine.[12]

    • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product often precipitates from the solution and can be collected by filtration.

    • Wash the solid with cold solvent and dry to obtain the condensed product.

Application in the Synthesis of Sunitinib

A prominent application of a related intermediate, 5-fluoro-2-oxindole, is in the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor.[12][13] The synthetic logic is directly applicable to 5-bromo-2-oxindole for the preparation of bromo-analogues of Sunitinib.

Sunitinib_Synthesis Bromo_Oxindole 5-Bromo-2-oxindole Bromo_Sunitinib 5-Bromo-Sunitinib Analogue Bromo_Oxindole->Bromo_Sunitinib Pyrrole_Aldehyde N-(2-(diethylamino)ethyl)-5-formyl- 2,4-dimethyl-1H-pyrrole-3-carboxamide Pyrrole_Aldehyde->Bromo_Sunitinib Knoevenagel Condensation

Caption: Synthesis of a 5-bromo Sunitinib analogue.

This synthesis involves the Knoevenagel condensation of 5-bromo-2-oxindole with a functionalized pyrrole aldehyde. The resulting molecule possesses the core pharmacophore responsible for kinase inhibition.

Biological Context: VEGFR-2 Signaling Pathway

Sunitinib and its analogues primarily exert their anti-cancer effects by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis.[14][15]

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 initiates a cascade of intracellular signaling events.

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Sunitinib Sunitinib Analogue Sunitinib->VEGFR2 Inhibits Phosphorylation

Caption: Simplified VEGFR-2 signaling pathway and inhibition by Sunitinib analogues.

Upon activation by VEGF, VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[16] This phosphorylation creates docking sites for various signaling proteins, including phospholipase C-gamma (PLCγ) and phosphoinositide 3-kinase (PI3K).[2][16] Activation of these pathways ultimately leads to downstream signaling cascades, such as the Raf-MEK-ERK and Akt pathways, which promote endothelial cell proliferation, migration, and survival, key processes in angiogenesis.[2] Sunitinib and its analogues function by binding to the ATP-binding pocket of the VEGFR-2 kinase domain, thereby preventing its autophosphorylation and blocking the downstream signaling events that drive angiogenesis.[15]

Conclusion

This compound is a highly valuable and versatile synthetic intermediate in medicinal chemistry and drug discovery. Its straightforward synthesis and the reactivity of its functional groups, particularly in Knoevenagel condensations, provide access to a wide array of complex molecules with significant biological activities. The successful application of its core structure in the design of potent kinase inhibitors like Sunitinib highlights its importance for the development of targeted cancer therapies. This guide provides the essential technical information to facilitate the effective utilization of this key building block in research and development endeavors.

References

An In-depth Technical Guide to 5-Bromo-3-hydroxy-2-indolinone: Discovery, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-3-hydroxy-2-indolinone, a heterocyclic compound belonging to the oxindole family. While the specific discovery of this molecule is not extensively documented, its history is intrinsically linked to the broader exploration of isatin and oxindole chemistry, which dates back to the 19th century. This document details the physicochemical properties of this compound, provides a detailed experimental protocol for its synthesis via the reduction of 5-bromoisatin, and explores its relevance as a scaffold in medicinal chemistry. The biological context is highlighted through its relationship with derivatives that are known to be potent kinase inhibitors, particularly targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, which is crucial in angiogenesis and cancer progression.

Discovery and History

The history of this compound is best understood within the context of its parent scaffold, isatin (1H-indole-2,3-dione). Isatin was first identified in 1840 by Otto Linné Erdmann and Auguste Laurent as a product of the oxidation of indigo dye using nitric and chromic acids.[1] This discovery opened the door to a rich field of heterocyclic chemistry. The isatin core, with its reactive C3-carbonyl group, has since been established as a versatile building block for the synthesis of a wide array of biologically active compounds.[2]

The development of oxindoles, including 3-hydroxy derivatives, followed from the exploration of isatin chemistry. The reduction of the C3-ketone of isatin to a secondary alcohol is a fundamental transformation that gives rise to 3-hydroxy-2-indolinones. While a specific date or individual credited with the first synthesis of the 5-bromo substituted variant is not prominent in the historical literature, its preparation is a logical extension of well-established methodologies applied to 5-bromoisatin. 5-bromoisatin itself can be synthesized through the direct halogenation of isatin or via cyclization reactions of bromo-substituted anilines.[3] Therefore, the discovery of this compound can be considered an incremental step in the broader historical development of halogenated indole derivatives for pharmaceutical research.

Physicochemical Properties

This compound is a solid organic compound. While extensive experimental data for this specific molecule is sparse in the literature, its key physicochemical properties can be derived from computational models and data available for closely related structures.

Table 1: Physicochemical Data for (S)-5-Bromo-3-hydroxy-2-indolinone

PropertyValueSource
Molecular Formula C₈H₆BrNO₂PubChem[4]
Molecular Weight 228.04 g/mol PubChem[4]
IUPAC Name (3S)-5-bromo-3-hydroxy-1,3-dihydroindol-2-onePubChem[4]
CAS Number 99304-37-7ChemicalBook[5]
Exact Mass 226.95819 DaPubChem[4]
Topological Polar Surface Area 49.3 ŲPubChem[4]
Hydrogen Bond Donor Count 2PubChem[4]
Hydrogen Bond Acceptor Count 2PubChem[4]
XLogP3-AA (Lipophilicity) 0.9PubChem[4]

Note: The data presented in Table 1 is primarily computationally generated and sourced from the PubChem database for the (S)-enantiomer.

Synthesis and Experimental Protocols

The most direct and common method for the preparation of this compound is the selective reduction of the C3-carbonyl group of 5-bromoisatin. Sodium borohydride (NaBH₄) is a suitable reagent for this transformation as it is a mild reducing agent that selectively reduces aldehydes and ketones in the presence of less reactive functional groups like the amide in the indolinone ring.[6]

Synthesis of the Precursor: 5-Bromoisatin

A common method for the synthesis of 5-bromoisatin involves the direct bromination of isatin.[3]

Experimental Protocol: Bromination of Isatin

  • Reaction Setup: To a suspension of isatin (10 mmol) in glacial acetic acid (25 mL), add pyridinium bromochromate (PBC) (12 mmol).

  • Reaction Conditions: Heat the reaction mixture at 90°C on a water bath with constant stirring for 20 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and add cold water (100 mL). Extract the product with diethyl ether (3 x 20 mL).

  • Purification: Wash the combined organic extracts with aqueous sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure. The crude product can be recrystallized from ethanol to yield pure 5-bromoisatin.[3]

Synthesis of this compound

Experimental Protocol: Reduction of 5-Bromoisatin

  • Reaction Setup: Dissolve 5-bromoisatin (10 mmol) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Reaction Conditions: Cool the solution in an ice bath to 0-5°C. Add sodium borohydride (NaBH₄) (1.2 equivalents) portion-wise over 15 minutes, ensuring the temperature remains low. After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the starting material is consumed, carefully quench the reaction by the slow addition of 1M hydrochloric acid until the pH is neutral. This will decompose the excess sodium borohydride.

  • Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography on silica gel if necessary.

G cluster_synthesis Synthesis Workflow isatin Isatin bromination Bromination (Pyridinium Bromochromate, Glacial Acetic Acid, 90°C) isatin->bromination Step 1 bromoisatin 5-Bromoisatin bromination->bromoisatin reduction Reduction (Sodium Borohydride, Methanol, 0°C to RT) bromoisatin->reduction Step 2 product This compound reduction->product

A simplified workflow for the synthesis of this compound.

Biological Relevance and Signaling Pathways

While this compound itself is not extensively studied for its biological activity, its core structure is a key pharmacophore in a multitude of biologically active molecules. The indolinone scaffold is present in numerous kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[7]

Derivatives of this compound are particularly relevant as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[1][8] In cancer, tumors induce angiogenesis to supply themselves with nutrients and oxygen, which is essential for their growth and metastasis. Therefore, inhibiting the VEGFR-2 signaling pathway is a key strategy in anticancer drug development.[8]

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers the dimerization and autophosphorylation of the receptor, initiating a cascade of downstream signaling events. These pathways include the PLCγ-PKC-Raf-MEK-MAPK pathway, which promotes cell proliferation, and the PI3K-Akt pathway, which is crucial for cell survival.[1][9] Isatin-based compounds can act as competitive inhibitors at the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking the phosphorylation cascade and downstream signaling.[10]

G cluster_pathway VEGFR-2 Signaling Pathway and Inhibition VEGF VEGF VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Survival Cell Survival Akt->Survival MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Proliferation Cell Proliferation MAPK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits (ATP-competitive)

Inhibition of the VEGFR-2 signaling pathway by indolinone derivatives.

Conclusion

This compound, while not a widely known compound in its own right, represents a fundamentally important scaffold in the field of medicinal chemistry. Its history is rooted in the pioneering work on indigo and its derivatives. The straightforward synthesis from 5-bromoisatin makes it an accessible intermediate for the development of more complex molecules. The true significance of this compound lies in its contribution to the architecture of potent kinase inhibitors that target critical signaling pathways in diseases such as cancer. This technical guide serves as a foundational resource for researchers and drug development professionals interested in leveraging the this compound core for the design and synthesis of novel therapeutic agents. Further investigation into the direct biological activities of this core molecule and its simple derivatives may yet reveal untapped therapeutic potential.

References

Methodological & Application

Synthesis of 5-Bromo-3-hydroxy-2-indolinone from Isatin: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 5-Bromo-3-hydroxy-2-indolinone, a valuable intermediate in drug discovery, starting from isatin. The synthesis involves a two-step process: the bromination of isatin to yield 5-bromoisatin, followed by the selective reduction of the 3-keto group to a hydroxyl group.

Introduction

Isatin and its derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The introduction of a bromine atom at the 5-position of the isatin scaffold can significantly modulate the biological properties of the molecule, often enhancing its therapeutic potential. This compound serves as a key building block in the synthesis of various bioactive molecules, including potential anticancer and anti-inflammatory agents. Its structural motif is found in compounds that can interact with various biological targets, including protein kinases.

Applications in Drug Development

5-Bromoindole scaffolds are considered privileged structures in medicinal chemistry due to their ability to be synthetically elaborated into a wide range of therapeutic agents.[1] The bromine atom not only influences the electronic properties of the indole ring but also provides a convenient handle for further functionalization via cross-coupling reactions.[1] Derivatives of 5-bromoisatin have shown promise as anticancer agents, with some compounds exhibiting inhibitory activity against cancer cell lines.[2] The indolin-2-one core is a key feature of several approved tyrosine kinase inhibitors, and isatin-based compounds have been investigated as inhibitors of the VEGF/VEGFR-2 signaling pathway, which is crucial for angiogenesis in tumors.[3][4]

Synthesis Overview

The synthesis of this compound from isatin is achieved in two sequential steps, as illustrated in the workflow below.

Synthesis_Workflow Isatin Isatin Bromination Bromination Isatin->Bromination  Pyridinium  bromochromate (PBC),  Acetic Acid Bromoisatin 5-Bromoisatin Bromination->Bromoisatin Reduction Reduction Bromoisatin->Reduction  Sodium borohydride  (NaBH4),  Methanol FinalProduct 5-Bromo-3-hydroxy- 2-indolinone Reduction->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 5-Bromoisatin

This protocol is adapted from a method utilizing pyridinium bromochromate (PBC) for the bromination of isatin.[5]

Materials:

  • Isatin

  • Pyridinium bromochromate (PBC)

  • Glacial acetic acid

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend pyridinium bromochromate (3.12 g, 12 mmol) in glacial acetic acid (25 mL).

  • Add a solution of isatin (10 mmol) in a small amount of glacial acetic acid to the suspension.

  • Heat the reaction mixture at 90°C in a water bath for 20 minutes.

  • After cooling to room temperature, pour the reaction mixture into cold water (100 mL).

  • Extract the aqueous mixture with diethyl ether (3 x 20 mL).

  • Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate, followed by water.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to afford pure 5-bromoisatin.

Quantitative Data:

ParameterValueReference
Starting Material Isatin[5]
Reagent Pyridinium bromochromate (PBC)[5]
Solvent Glacial Acetic Acid[5]
Reaction Time 20 minutes[5]
Reaction Temperature 90°C[5]
Yield 89%[5]
Melting Point 249-250°C[5]
¹H NMR (DMSO-d₆) δ = 6.88 (d, J = 8.3 Hz, 1H), 7.66 (d, J = 1.9 Hz, 1H), 7.74 (dd, J = 8.3 and 1.9 Hz, 1H)[5]
¹³C NMR (DMSO-d₆) δ = 115.13, 115.15, 120.44, 127.76, 140.89, 150.43, 159.84, 184.05[5]
Step 2: Synthesis of this compound

This protocol describes the reduction of the 3-keto group of 5-bromoisatin using sodium borohydride.

Materials:

  • 5-Bromoisatin

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

Procedure:

  • Dissolve 5-bromoisatin (10 mmol) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.2 equivalents) to the solution in small portions.

  • Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature, continuing to stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Acidify the mixture to pH ~5-6 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.

Characterization Data (Predicted and from Literature):

ParameterValueReference
Molecular Formula C₈H₆BrNO₂[6]
Molecular Weight 228.04 g/mol [6]
Appearance Solid
Melting Point Not explicitly found
¹H NMR Expected shifts for aromatic and carbinol protons
¹³C NMR Expected shifts for aromatic, carbonyl, and carbinol carbons
Mass Spectrometry m/z for [M+H]⁺

Potential Signaling Pathway Involvement

While the direct interaction of this compound with specific signaling pathways is not extensively documented, the indolin-2-one scaffold is a well-established pharmacophore in kinase inhibitors. It is plausible that derivatives of this compound could target signaling pathways implicated in cell proliferation and angiogenesis, such as the VEGF/VEGFR pathway.

Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC ERK ERK PKC->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Inhibitor 5-Bromo-3-hydroxy- 2-indolinone (or its derivatives) Inhibitor->VEGFR2 Potentially Inhibits

Caption: Potential inhibition of the VEGFR2 signaling pathway by 5-bromo-indolinone derivatives.

References

Synthesis of 5-Bromo-3-hydroxy-2-indolinone: An Experimental Protocol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

5-Bromo-3-hydroxy-2-indolinone is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its core structural motif, which is present in various biologically active molecules. This application note provides a detailed experimental protocol for the synthesis of this compound. The described methodology follows a two-step sequence: the synthesis of the precursor 5-bromo-2-oxindole from 5-bromoisatin, followed by its alpha-hydroxylation at the C3-position. This protocol is intended for researchers and scientists in the field of organic synthesis and drug discovery.

Introduction

The oxindole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. The introduction of a hydroxyl group at the 3-position and a bromine atom at the 5-position of the indolinone core can significantly modulate the biological activity and pharmacokinetic properties of the resulting molecule. This document outlines a reliable and reproducible method for the synthesis of this compound, providing a valuable building block for the synthesis of novel therapeutic agents.

Synthesis Pathway

The synthesis of this compound is achieved through a two-step process. The first step involves the reductive conversion of 5-bromoisatin to 5-bromo-2-oxindole. The second step is the alpha-hydroxylation of 5-bromo-2-oxindole at the C3 position using an electrophilic oxygen source, such as Davis oxaziridine or a molybdenum-based oxidant.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 5-Bromo-2-oxindole cluster_1 Step 2: Synthesis of this compound 5-Bromoisatin 5-Bromoisatin Reduction Reduction 5-Bromoisatin->Reduction Hydrazine hydrate, Ethanol, Reflux 5-Bromo-2-oxindole 5-Bromo-2-oxindole Reduction->5-Bromo-2-oxindole 5-Bromo-2-oxindole_step2 5-Bromo-2-oxindole Hydroxylation Hydroxylation 5-Bromo-2-oxindole_step2->Hydroxylation 1. Base (e.g., KHMDS) 2. Davis Oxaziridine This compound This compound Hydroxylation->this compound

Caption: Synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2-oxindole from 5-Bromoisatin

This protocol details the reduction of the C3-keto group of 5-bromoisatin to a methylene group.

Materials:

  • 5-Bromoisatin

  • Hydrazine hydrate (64-85%)

  • Ethanol, absolute

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

Procedure:

  • To a solution of 5-bromoisatin (1.0 eq) in ethanol, add hydrazine hydrate (2.0-3.0 eq).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and dry under vacuum to afford 5-bromo-2-oxindole.

Protocol 2: Synthesis of this compound

This protocol describes the alpha-hydroxylation of 5-bromo-2-oxindole using Davis oxaziridine. This reaction proceeds via the formation of an enolate followed by oxidation.

Materials:

  • 5-Bromo-2-oxindole

  • Potassium bis(trimethylsilyl)amide (KHMDS) or other suitable base

  • 2-(Phenylsulfonyl)-3-phenyloxaziridine (Davis oxaziridine)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask or oven-dried round-bottom flask with a septum

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Syringes

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve 5-bromo-2-oxindole (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of KHMDS (1.1 eq) in THF to the reaction mixture while stirring.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • In a separate flask, dissolve 2-(phenylsulfonyl)-3-phenyloxaziridine (1.2 eq) in anhydrous THF.

  • Add the solution of Davis oxaziridine dropwise to the enolate solution at -78 °C.

  • Allow the reaction mixture to stir at -78 °C for 2-3 hours, then gradually warm to room temperature and stir overnight.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound. Please note that yields are representative and may vary based on reaction scale and optimization.

StepStarting MaterialProductReagentsMolar Ratio (vs. SM)Typical Yield (%)Purity (%)
15-Bromoisatin5-Bromo-2-oxindoleHydrazine hydrate, Ethanol2.0-3.085-95>95
25-Bromo-2-oxindoleThis compoundKHMDS, Davis Oxaziridine, THF1.1 (KHMDS), 1.2 (Davis Oxaziridine)60-75>98 (after chromatography)

Characterization Data (Expected):

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: Spectral data should be consistent with the proposed structure, showing characteristic peaks for the aromatic protons, the C3-proton, the hydroxyl proton, and the N-H proton.

  • ¹³C NMR: The spectrum should show the expected number of carbon signals, including those for the carbonyl group, the hydroxyl-bearing carbon, and the aromatic carbons.

  • Mass Spectrometry (MS): The mass spectrum should exhibit the molecular ion peak corresponding to the molecular weight of this compound (C₈H₆BrNO₂), including the characteristic isotopic pattern for a bromine-containing compound.

  • Melting Point (m.p.): A sharp melting point should be observed for the purified compound.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Hydrazine hydrate is toxic and corrosive. Handle with extreme care.

  • KHMDS is a strong base and is pyrophoric. Handle under an inert atmosphere.

  • Davis oxaziridine is a strong oxidizing agent.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.

Conclusion

This application note provides a comprehensive and detailed experimental protocol for the synthesis of this compound. The two-step procedure is robust and can be adapted for various scales. The successful synthesis of this compound will provide a valuable intermediate for the development of novel and potent therapeutic agents.

Application Notes and Protocols: 5-Bromo-3-hydroxy-2-indolinone in Anti-Cancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The indolin-2-one scaffold is a prominent heterocyclic structure recognized as a "privileged" core in medicinal chemistry, leading to numerous compounds with significant therapeutic potential, particularly in oncology.[1][2][3] The introduction of a bromine atom at the 5-position of the indolinone ring often enhances the biological activity and provides a versatile handle for synthetic modifications. Modifications at the 3-position are crucial for tuning the compound's interaction with biological targets. The 3-hydroxy-2-indolinone moiety, in particular, serves as a key structural element in a variety of derivatives designed as potent anti-cancer agents. These compounds often function as kinase inhibitors, targeting signaling pathways crucial for tumor growth, proliferation, and angiogenesis.[3] This document outlines the applications of the 5-bromo-3-hydroxy-2-indolinone scaffold in anti-cancer drug discovery, presenting key biological data and detailed experimental protocols.

Mechanism of Action: Tyrosine Kinase Inhibition

Derivatives of the 5-bromoindolin-2-one scaffold frequently exhibit their anti-cancer effects by inhibiting protein tyrosine kinases (TKs).[4] These enzymes are critical components of signaling pathways that regulate cell growth, differentiation, and survival. In many cancers, TKs such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) are overactive, leading to uncontrolled cell proliferation and angiogenesis (the formation of new blood vessels that supply tumors).[1]

Compounds based on the indolinone structure, such as the FDA-approved drug Sunitinib, act as multi-targeted tyrosine kinase inhibitors.[1][5] They typically compete with adenosine triphosphate (ATP) for binding to the kinase domain of these receptors, thereby blocking the downstream signaling cascade that promotes tumor growth.[3] The 5-bromo substitution can enhance the binding affinity and selectivity of these inhibitors.

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR VEGFR ADP ADP RAS RAS VEGFR->RAS Activates VEGF VEGF VEGF->VEGFR Binds Inhibitor 5-Bromo-Indolinone Derivative Inhibitor->VEGFR Blocks ATP binding site ATP ATP ATP->VEGFR Phosphorylates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Promotes

Caption: Simplified VEGFR signaling pathway inhibited by 5-bromoindolinone derivatives.

Quantitative Data: In Vitro Anti-proliferative Activity

Numerous derivatives of the 5-bromoindolin-2-one scaffold have been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are summarized below.

Table 1: Anti-proliferative Activity of 5-Bromo-7-azaindolin-2-one Derivatives.

Compound HepG2 (Liver) IC50 (µM) A549 (Lung) IC50 (µM) Skov-3 (Ovarian) IC50 (µM) Reference
23p 2.357 - 3.012 [5]
23c - 3.103 - [5]
23d - - 3.721 [5]
Sunitinib 31.594 29.257 32.036 [5]

Note: Some data points were not available in the cited literature.

Table 2: Tyrosine Kinase Inhibitory and Anti-proliferative Activity of Benzyl Sulfoxide 2-Indolinone Derivatives.

Compound Tyrosine Kinase IC50 (µM) Average Anti-proliferative IC50 (µM) Reference
6j 1.34 < 40 [4]
6o 2.69 < 40 [4]

Note: Compound 6o is (Z)-3-((benzylsulfinyl)methylene)-5-bromoindolin-2-one.

Table 3: Growth Inhibitory Activity (GI50) of 3-Hydroxyindolin-2-one and Hydrazono-indolinone Analogs.

Compound Cell Line Cancer Type GI50 Reference
3o A549/ATTC Non-Small Cell Lung 190 nM [6]
3o LOX IMVI Melanoma 750 nM [6]
3n & 3o Leukemia Panel* Leukemia 2–5 µM [6]
2f BT-549 Breast log10GI50 = -6.40 [7]
2f NCI-H23 Non-Small Cell Lung log10GI50 = -6.10 [7]
2f IGROV1 Ovarian log10GI50 = -6.02 [7]

Leukemia panel includes CCRF-CEM, HL-60(TB), K-562, MOLT-4, and RPMI-8226 cell lines.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized from standard procedures cited in the literature.

Protocol 1: General Synthesis of 3-Substituted-5-bromoindolin-2-one Derivatives

This protocol describes a common synthetic route involving a condensation reaction.

Synthesis_Workflow Start Start Materials: 5-Bromoindolin-2-one Aldehyde/Ketone Step1 Dissolve reactants in solvent (e.g., Ethanol) Start->Step1 Step2 Add base catalyst (e.g., Piperidine or DIEA) Step1->Step2 Step3 Heat mixture with stirring (Reflux for 8-16h) Step2->Step3 Step4 Cool reaction mixture Step3->Step4 Step5 Precipitate product (e.g., by adding water) Step4->Step5 Step6 Filter and collect solid Step5->Step6 Step7 Wash and dry the crude product Step6->Step7 Step8 Purify by recrystallization or column chromatography Step7->Step8 End Final Product: (Z)-3-ylidene-5-bromoindolin-2-one Step8->End

Caption: General workflow for the synthesis of 5-bromoindolin-2-one derivatives.

Methodology:

  • Reaction Setup: To a solution of 5-bromo-1,3-dihydro-2H-indol-2-one (1 equivalent) in a suitable solvent such as ethanol, add the desired aldehyde or ketone derivative (1-1.2 equivalents).[5]

  • Catalysis: Add a catalytic amount of a base, such as piperidine or diisopropylethylamine (DIEA), to the mixture.[5]

  • Reaction: Stir the reaction mixture at an elevated temperature (e.g., reflux) for 8 to 16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water to precipitate the crude product.[5]

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Purification: Wash the collected solid with a suitable solvent (e.g., cold ethanol or water) and dry under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as 1H-NMR, 13C-NMR, and mass spectrometry.[5]

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][8][9]

MTT_Assay_Workflow Start Cancer Cell Culture Step1 Seed cells into 96-well plate (5,000-10,000 cells/well) Start->Step1 Step2 Incubate for 24h to allow attachment Step1->Step2 Step3 Treat cells with serial dilutions of test compound Step2->Step3 Step4 Incubate for 48-72h Step3->Step4 Step5 Add MTT solution to each well Step4->Step5 Step6 Incubate for 2-4h (formazan crystal formation) Step5->Step6 Step7 Remove medium and add solubilization solution (DMSO) Step6->Step7 Step8 Measure absorbance at 570 nm Step7->Step8 End Calculate IC50 Value Step8->End

Caption: Experimental workflow for a typical MTT cell viability assay.

Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium. Allow the cells to attach by incubating overnight at 37°C in a humidified 5% CO2 atmosphere.[9]

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., 5-bromoindolinone derivative) in the growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., 0.1% DMSO in medium).[9]

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C.[9]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2 to 4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.[9]

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[10]

Protocol 3: In Vivo Tumor Xenograft Model Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a test compound in a mouse xenograft model.

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 1-5 x 10^6 cells in a mixture of medium and Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Monitor the mice regularly until tumors reach a palpable, measurable volume (e.g., 100-200 mm³).[11]

  • Treatment: Randomize the mice into a control group (vehicle) and one or more treatment groups. Administer the 5-bromoindolinone derivative via a suitable route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule (e.g., daily for 21 days).[11]

  • Monitoring: Measure tumor volume with calipers every 2-3 days and calculate using the formula: (Length × Width²)/2. Monitor the body weight and general health of the mice as indicators of toxicity.[11]

  • Endpoint Analysis: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and calculate the percentage of tumor growth inhibition (TGI) compared to the control group. The tumors may be further processed for histopathological or biomarker analysis.[11]

Disclaimer: All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).

References

Application Notes & Protocols: Synthesis of Kinase Inhibitors Using 5-Bromo-3-hydroxy-2-indolinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indolin-2-one (oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] Its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding site makes it an ideal starting point for inhibitor design.[3] The strategic placement of a bromine atom at the 5-position, as in 5-Bromo-3-hydroxy-2-indolinone, provides a valuable synthetic handle for further modification through cross-coupling reactions, while also influencing the electronic properties and binding affinity of the final compound.[1][4]

This compound serves as a key precursor to 5-bromoindolin-2-one, the crucial building block for synthesizing a wide range of kinase inhibitors via Knoevenagel condensation.[5] These inhibitors target various receptor tyrosine kinases (RTKs) and cyclin-dependent kinases (CDKs), which are critical regulators of cellular processes like proliferation, angiogenesis, and survival.[6][7] Dysregulation of these kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.[6][7] This document provides detailed protocols and data for the synthesis of inhibitors targeting key kinases such as VEGFR, PDGFR, and CDK2, starting from this versatile bromo-indolinone precursor.

General Synthetic Workflow

The primary synthetic route involves the conversion of this compound (the hydrated, stable form of 5-bromoisatin) to the reactive 5-bromoindolin-2-one intermediate. This intermediate then undergoes a base-catalyzed Knoevenagel condensation with a suitable aldehyde, typically a substituted pyrrole-carboxaldehyde, to yield the final 3-substituted indolin-2-one kinase inhibitor.[5][8]

G General Synthesis Workflow A This compound B 5-Bromoindolin-2-one (Key Intermediate) A->B Reduction/ Dehydration D Final Kinase Inhibitor (e.g., Sunitinib Analogue) B->D Knoevenagel Condensation C Substituted Aldehyde (e.g., Pyrrole-4-carboxaldehyde) C->D

Caption: General workflow for kinase inhibitor synthesis.

Application I: Synthesis of VEGFR/PDGFR Inhibitors

Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs) are key RTKs that regulate angiogenesis—the formation of new blood vessels.[9][10] In tumors, pathological angiogenesis is crucial for supplying nutrients and oxygen, making these kinases prime targets for anti-cancer drugs like Sunitinib.[9][11] Inhibitors based on the 5-bromoindolin-2-one scaffold can effectively block the ATP-binding site of these receptors, thereby inhibiting downstream signaling.[3]

VEGFR/PDGFR Signaling Pathway

VEGF or PDGF binding to their respective receptors induces receptor dimerization and autophosphorylation of tyrosine residues.[12] This activates downstream pathways, primarily the PLCγ-PKC-MAPK and PI3K-Akt pathways, leading to endothelial cell proliferation, migration, and survival.[9][12][13]

G VEGFR/PDGFR Signaling Pathway cluster_membrane Cell Membrane cluster_ligands cluster_downstream Cytoplasm cluster_response Cellular Response VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras PDGFR PDGFR PDGFR->PLCg PDGFR->PI3K PDGFR->Ras VEGF VEGF VEGF->VEGFR PDGF PDGF PDGF->PDGFR Inhibitor Sunitinib Analogue (5-Bromoindolinone-based) Inhibitor->VEGFR Inhibits Inhibitor->PDGFR Inhibits ERK ERK (MAPK) PLCg->ERK Akt Akt PI3K->Akt Survival Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Caption: Inhibition of VEGFR/PDGFR signaling by indolinone derivatives.

Experimental Protocol: Synthesis of a Sunitinib Analogue

This protocol describes a Knoevenagel condensation to synthesize a Sunitinib analogue, adapted from established procedures.[8]

Materials:

  • 5-Bromoindolin-2-one (prepared from this compound)

  • 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide

  • Methanol

  • Pyrrolidine (catalyst)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, suspend 5-bromoindolin-2-one (1.0 eq) and the pyrrole aldehyde intermediate (1.05 eq) in methanol (approx. 20 mL per gram of oxindole).

  • Stir the suspension at room temperature to ensure homogeneity.

  • Add a catalytic amount of pyrrolidine (approx. 0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (approx. 65°C) and maintain for 5-7 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature. A precipitate should form.

  • Filter the solid product using a Büchner funnel and wash the cake with cold methanol to remove unreacted starting materials and catalyst.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the purified final compound.

  • Dry the product under vacuum at 60-80°C. The expected yield is typically above 75%.[8]

Quantitative Data: Inhibitory Activity

The following table summarizes the in vitro inhibitory activity (IC50) of various indolinone-based compounds against key angiogenic kinases.

Compound IDR-Group (at C5)Target KinaseIC50 (μM)Reference
Sunitinib-FVEGFR-20.075 ± 0.002[14]
Compound 13b-Br (analogue)VEGFR-20.067 ± 0.002[14]
Compound 15b-Br (analogue)VEGFR-20.075 ± 0.003[14]
BIBF 1120-COOMe (at C6)VEGFR-20.021[11]
BIBF 1120-COOMe (at C6)PDGFRα0.059[11]
BIBF 1120-COOMe (at C6)FGFR-10.069[11]
6o-BrTyrosine Kinases (general)2.69[15]

Application II: Synthesis of CDK2 Inhibitors

Cyclin-dependent kinase 2 (CDK2) is a serine/threonine kinase that plays a pivotal role in regulating the cell cycle, specifically the transition from G1 to S phase.[16][17] In complex with Cyclin E, CDK2 phosphorylates key substrates like the retinoblastoma protein (Rb), promoting DNA synthesis.[16][18] Overactivity of CDK2 is common in cancer, making it an attractive therapeutic target. Oxindole-based compounds have been shown to be potent inhibitors of CDK2.[19][20]

CDK2 Signaling in Cell Cycle Progression

Growth factor signaling activates the synthesis of Cyclin D, which complexes with CDK4/6 to initiate the phosphorylation of Rb. This releases the transcription factor E2F, which drives the expression of genes required for S-phase, including Cyclin E.[17] The subsequent formation of the Cyclin E/CDK2 complex completes Rb phosphorylation, fully activating E2F and committing the cell to DNA replication.[18]

G CDK2 Role in G1/S Transition GrowthFactors Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 GrowthFactors->CyclinD_CDK46 Upregulates Rb_E2F_inactive pRb-E2F (Inactive) CyclinD_CDK46->Rb_E2F_inactive Phosphorylates (p) E2F_active E2F (Active) Rb_E2F_inactive->E2F_active Releases CyclinE Cyclin E E2F_active->CyclinE Promotes Transcription S_Phase S-Phase Entry (DNA Replication) E2F_active->S_Phase Drives CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 CyclinE_CDK2->Rb_E2F_inactive Hyper-phosphorylates (pp) Inhibitor CDK2 Inhibitor (5-Bromoindolinone-based) CDK2_node Inhibitor->CDK2_node Inhibits CDK2_node->CyclinE_CDK2

Caption: Inhibition of the CDK2 pathway to induce cell cycle arrest.

Experimental Protocol: Synthesis of a 3-(Anilinomethylene)-indolin-2-one CDK2 Inhibitor

This generalized protocol is based on the synthesis of 3-(anilinomethylene)-1,3-dihydro-2H-indol-2-ones, a class of potent CDK2 inhibitors.[19][20]

Materials:

  • 5-Bromoindolin-2-one

  • Triethyl orthoformate

  • Acetic anhydride

  • A substituted aniline (e.g., 4-chloroaniline)

  • Ethanol or N,N-Dimethylformamide (DMF)

  • Piperidine (catalyst)

Procedure:

  • Activation of Oxindole: In a round-bottom flask, reflux a solution of 5-bromoindolin-2-one (1.0 eq) and triethyl orthoformate (1.5 eq) in acetic anhydride for 2-3 hours. This forms the 3-ethoxymethylene intermediate.

  • Cool the reaction mixture and remove the solvent under reduced pressure. The crude intermediate can often be used directly in the next step.

  • Condensation with Aniline: Dissolve the crude intermediate in a suitable solvent like ethanol or DMF.

  • Add the substituted aniline (1.1 eq) to the solution, followed by a catalytic amount of piperidine.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 80°C) for 4-12 hours until the reaction is complete (monitor by TLC).

  • Cool the mixture to room temperature and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the final 3-(anilinomethylene)-5-bromoindolin-2-one derivative.

Quantitative Data: Inhibitory Activity

While specific IC50 values for 5-bromo derivatives against CDK2 are not detailed in the provided search results, related oxindole compounds show potent activity, demonstrating the scaffold's potential.

Compound ClassTarget KinaseActivityReference
3-(Anilinomethylene)-indolin-2-onesCDK2Low nanomolar inhibitory activity[19][20]
1H-Indole-2,3-dione 3-phenylhydrazonesCDK2Potent inhibition[19]
6-Amido-substituted indolinoneCDK2IC50 > 10 μM (selective for VEGFR-2)[11]

Note: The selectivity profile can be significantly altered by the substitution pattern on the indolinone ring. For instance, 6-substituted indolinones show high selectivity for angiokinases over CDKs.[11]

Summary

This compound is a highly valuable and versatile precursor for the synthesis of potent kinase inhibitors. Its utility is demonstrated in the straightforward preparation of core intermediates for targeting critical cancer-related kinases like VEGFR, PDGFR, and CDK2. The bromine substituent not only facilitates further chemical diversification but also contributes to the potent bioactivity of the final molecules. The protocols and data presented here provide a solid foundation for researchers engaged in the design and development of novel oxindole-based therapeutics.

References

Application of 5-Bromo-3-hydroxy-2-indolinone in Antimicrobial Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the antimicrobial studies of compounds derived from the 5-bromoisatin scaffold. 5-Bromo-3-hydroxy-2-indolinone is a tautomeric form of 5-bromoisatin, a versatile heterocyclic compound that serves as a key building block in the synthesis of various biologically active molecules. The isatin core is found in several natural products and has been identified as a privileged scaffold in medicinal chemistry due to its broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1] The growing threat of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents, and derivatives of 5-bromoisatin have emerged as a promising class of compounds in this pursuit.

Application Notes

Derivatives of 5-bromoisatin have demonstrated significant in vitro activity against a range of pathogenic bacteria and fungi. The synthetic versatility of the isatin ring allows for modifications at various positions, leading to the generation of diverse chemical libraries for antimicrobial screening.

Antibacterial Activity:

Numerous studies have reported the synthesis of novel 5-bromoisatin derivatives, such as Schiff bases, pyrimidines, oxadiazoles, and triazoles, with potent antibacterial effects.[2][3][4] These compounds have been evaluated against both Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.[1] Notably, some derivatives exhibit antibacterial activity comparable or even superior to standard antibiotics like ciprofloxacin. For instance, certain 5-bromoindole-2-carboxamides have shown high activity against pathogenic Gram-negative bacteria with Minimum Inhibitory Concentrations (MICs) as low as 0.35–1.25 μg/mL.[5] Another study on (3Z)-5-bromo-3-(hydroxyimino)-1,3-dihydro-2H-indol-2-one, a direct derivative, demonstrated significant antibacterial activity, particularly against Staphylococcus aureus and Klebsiella pneumoniae.[6]

Antifungal Activity:

The antifungal potential of 5-bromoisatin derivatives has also been explored.[1] Studies have shown that certain compounds exhibit inhibitory activity against fungal strains such as Candida albicans and Aspergillus niger.[1] For example, a series of 3-indolyl-3-hydroxy oxindole derivatives, which share a similar structural core, displayed remarkable and broad-spectrum antifungal activities against several plant pathogenic fungi.[7] The introduction of a bromine substituent at position 5 of the 3-hydroxy-2-oxindole ring was found to be crucial for good antifungal activity.[7]

Mechanism of Action:

The precise mechanism of antimicrobial action for many 5-bromoisatin derivatives is still under investigation and appears to vary depending on the specific structural modifications. However, some proposed mechanisms for related compounds include:

  • Inhibition of Essential Enzymes: The antimicrobial activity of some compounds is attributed to the inhibition of key microbial enzymes. For instance, the mode of action for the antimicrobial agent bronidox (5-bromo-5-nitro-1,3-dioxane) is the oxidation of essential protein thiols, leading to enzyme inhibition and subsequent microbial growth inhibition.[8][9]

  • Disruption of Cell Wall Synthesis: Some heterocyclic compounds are known to interfere with the synthesis of the bacterial cell wall.

  • DNA Gyrase and Topoisomerase Inhibition: Certain antimicrobial agents act by inhibiting DNA gyrase and topoisomerase, enzymes essential for bacterial DNA replication.[10]

  • Membrane Permeabilization: Some flavonoid derivatives with bromine substitutions have been shown to exert their antibacterial effect by altering membrane fluidity.[11]

Further studies are required to fully elucidate the specific molecular targets of 5-bromoisatin derivatives.

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for various 5-bromoisatin derivatives against selected microbial strains from cited studies.

Compound Class/DerivativeTest Organism(s)MIC Range (µg/mL)Reference(s)
5-Bromoisatin based pyrimidine derivativesS. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans, A. niger6.25 - 100[12]
(3Z)-5-bromo-3-(hydroxyimino)-1,3-dihydro-2H-indol-2-oneS. aureus, K. pneumoniae, E. coli, Streptococcus sp.Active (zones of inhibition measured)[6]
5-bromoindole-2-carboxamidesK. pneumoniae, E. coli, P. aeruginosa, S. Typhi0.35 - 1.25[5]
3-indolyl-3-hydroxy oxindole derivativesRhizoctonia solaniEC50 of 3.44[7]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol is a standard method for determining the MIC of a compound against a specific microorganism.[1]

Materials:

  • Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi.

  • 96-well microtiter plates.

  • Test compound stock solution (e.g., in DMSO).

  • Bacterial or fungal inoculum, adjusted to 0.5 McFarland standard.

  • Positive control (standard antibiotic/antifungal, e.g., ciprofloxacin, fluconazole).[1]

  • Negative control (broth with DMSO).

  • Sterile pipette tips and multichannel pipette.

  • Incubator.

Procedure:

  • Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilution of Test Compound:

    • Add 100 µL of the test compound stock solution to the first well of a row. This will be the highest concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mix, and continue this process across the row. Discard 100 µL from the last well.

  • Inoculation: Prepare a microbial suspension in the appropriate broth, adjusted to a turbidity equivalent to the 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. Add 100 µL of this inoculum to each well containing the serially diluted compound.

  • Controls:

    • Positive Control: Prepare a serial dilution of a standard antimicrobial agent in a separate row.

    • Negative Control (Sterility Control): One well containing only broth.

    • Growth Control: One well containing broth and the microbial inoculum.

  • Incubation: Cover the plate and incubate at 37°C for 24 hours for bacteria or at a suitable temperature and duration for fungi (e.g., 25°C for 7 days for A. niger or 37°C for 48 hours for C. albicans).[1]

  • Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: General Synthesis of 5-Bromoisatin Schiff Base Derivatives

This is a representative protocol for the synthesis of Schiff bases from 5-bromoisatin, which can then be used to generate other derivatives.[1]

Materials:

  • 5-bromoisatin

  • Substituted primary amine (e.g., 4-aminoacetophenone)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Reflux apparatus

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve an equimolar quantity of 5-bromoisatin (e.g., 0.01 mol) and the desired primary amine (e.g., 4-aminoacetophenone, 0.01 mol) in 50 mL of ethanol.

  • Catalysis: Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux: Heat the mixture to reflux and maintain for a specified period (e.g., several hours), monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Precipitation and Isolation: After the reaction is complete, cool the mixture and allow it to stand, often overnight, to facilitate precipitation of the Schiff base product.

  • Purification: Collect the precipitate by filtration, wash it with cold ethanol, and dry it. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.

Visualizations

Below are diagrams created using the DOT language to illustrate key concepts and workflows.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening cluster_analysis Data Analysis & Further Studies start 5-Bromoisatin synthesis Synthesis of Derivatives (e.g., Schiff Bases, Pyrimidines) start->synthesis purification Purification & Characterization (TLC, NMR, MS) synthesis->purification screening Primary Screening purification->screening mic_test MIC Determination (Broth Microdilution) data_analysis Data Analysis (MIC Values) mic_test->data_analysis zone_inhibition Zone of Inhibition Assay (Disk Diffusion) zone_inhibition->data_analysis screening->mic_test screening->zone_inhibition sar Structure-Activity Relationship (SAR) data_analysis->sar moa Mechanism of Action Studies sar->moa

Caption: Experimental workflow for the synthesis and antimicrobial evaluation of 5-bromoisatin derivatives.

logical_relationship cluster_derivatives Synthesized Derivatives cluster_activity Biological Activity core 5-Bromoisatin Core schiff Schiff Bases core->schiff pyrimidine Pyrimidines core->pyrimidine oxadiazole Oxadiazoles core->oxadiazole triazole 1,2,3-Triazoles core->triazole carboxamide Carboxamides core->carboxamide antibacterial Antibacterial Activity schiff->antibacterial pyrimidine->antibacterial antifungal Antifungal Activity pyrimidine->antifungal oxadiazole->antifungal triazole->antibacterial carboxamide->antibacterial

Caption: Logical relationship showing the derivation of various antimicrobial agents from a 5-bromoisatin core.

signaling_pathway cluster_cell Microbial Cell compound 5-Bromoisatin Derivative enzyme Essential Enzyme (e.g., DNA Gyrase, Protein with Thiol groups) compound->enzyme Inhibition process Cellular Process (e.g., DNA Replication, Cell Wall Synthesis) enzyme->process growth Microbial Growth & Proliferation process->growth

Caption: Hypothesized signaling pathway for the antimicrobial action of a 5-bromoisatin derivative.

References

Application Notes and Protocols: 5-Bromo-3-hydroxy-2-indolinone as a Versatile Scaffold for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-Bromo-3-hydroxy-2-indolinone and its derivatives as foundational building blocks for the synthesis of diverse heterocyclic compounds with significant therapeutic potential. The protocols and data presented herein are curated to facilitate the research and development of novel drug candidates.

Introduction to this compound Derivatives

The 5-bromo-2-indolinone core is a "privileged scaffold" in medicinal chemistry, forming the basis for a multitude of biologically active molecules. The inherent reactivity of the C3-position, coupled with the electronic properties imparted by the bromine atom at the C5-position, makes it an ideal starting material for the construction of complex heterocyclic systems. These derivatives have demonstrated a broad spectrum of pharmacological activities, most notably as kinase inhibitors in anticancer therapy.

Synthesis of Bioactive Heterocycles

This compound and its tautomeric forms, such as 5-bromo-3-hydrazonoindolin-2-one, serve as key intermediates for the synthesis of various heterocyclic compounds, including Schiff bases, azaindolinones, and benzylideneindolinones.

Schiff Base Derivatives and Their Metal Complexes

Condensation of 5-bromo-3-hydrazonoindolin-2-one with various aldehydes yields Schiff base ligands. These ligands can be further complexed with metal ions to generate compounds with potential DNA cleavage and antioxidant properties.[1][2]

Experimental Protocol: Synthesis of 5-bromo-3-(((8-hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one (BHMQMHI) [1]

  • Preparation of Reactants: Prepare equimolar methanolic solutions of 7-formyl-8-hydroxy-2-methylquinoline (0.01 mol in 30 mL methanol) and 5-bromo-3-hydrazonoindolin-2-one (0.01 mol in 30 mL methanol).

  • Reaction: Mix the hot methanolic solutions of the reactants. Add a catalytic amount of hydrochloric acid.

  • Reflux: Reflux the reaction mixture for 6-7 hours.

  • Isolation: Evaporate the solvent. Filter the resulting product.

  • Purification: Wash the product with cold methanol and recrystallize from methanol to obtain the pure Schiff base ligand.

Diagram of Synthetic Workflow: Schiff Base Formation

G reactant1 5-Bromo-3-hydrazonoindolin-2-one process Reflux (6-7h) reactant1->process reactant2 7-Formyl-8-hydroxy-2-methylquinoline reactant2->process reagents Methanol, HCl (cat.) reagents->process product 5-bromo-3-(((8-hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one process->product

Caption: Synthetic scheme for the formation of a Schiff base ligand.

5-Bromo-7-azaindolin-2-one Derivatives as Antitumor Agents

A series of novel 5-bromo-7-azaindolin-2-one derivatives incorporating a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety have been synthesized and evaluated for their antitumor activity.[3] These compounds have shown significant potency against various cancer cell lines, with some exhibiting greater activity than the established drug Sunitinib.[3]

Experimental Protocol: General Procedure for the Synthesis of (Z)-5-[(5-Bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-2,4-dimethyl-N-substituted-1H-pyrrole-3-carboxamides [3]

This synthesis involves a multi-step process, with the final key step being a condensation reaction. The general procedure for this final step is outlined below.

  • Reactant Preparation: Dissolve the appropriate 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide intermediate and 5-bromo-7-azaindolin-2-one in a suitable solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of a base, like piperidine.

  • Reaction: Heat the mixture to reflux for a specified period.

  • Work-up and Purification: Cool the reaction mixture, and isolate the crude product. Purify the product using column chromatography to yield the final compound.

Quantitative Data: In Vitro Antitumor Activity

CompoundHepG2 IC₅₀ (μM)A549 IC₅₀ (μM)Skov-3 IC₅₀ (μM)
23p 2.357-3.012
Sunitinib 31.594-49.036
Data extracted from a study on novel 5-bromo-7-azaindolin-2-one derivatives.[3]
3,5-Disubstituted Indolin-2-ones as FGFR Inhibitors

Novel 3,5-disubstituted indolin-2-ones have been designed and synthesized as selective Fibroblast Growth Factor Receptor (FGFR) inhibitors.[4] Several of these derivatives have demonstrated potent inhibitory activity against FGFR1, with IC₅₀ values in the nanomolar range.[4]

Experimental Protocol: Synthesis of 5-Bromo-3-(4-substituted benzylidene)indolin-2-ones [4]

  • Reaction Setup: In a suitable solvent, dissolve 5-bromoindolin-2-one and a 4-substituted benzaldehyde.

  • Catalyst: Add a catalytic amount of a suitable base (e.g., piperidine).

  • Reaction: Heat the mixture to reflux for several hours.

  • Isolation and Purification: After cooling, the product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography.

Diagram of Synthetic Workflow: Knoevenagel Condensation

G reactant1 5-Bromoindolin-2-one reaction Reflux reactant1->reaction reactant2 4-Substituted Benzaldehyde reactant2->reaction catalyst Piperidine catalyst->reaction product 5-Bromo-3-(4-substituted benzylidene)indolin-2-one reaction->product

Caption: General scheme for Knoevenagel condensation.

Quantitative Data: FGFR1 Inhibitory Activity [4]

CompoundFGFR1 IC₅₀ (nM)
Compound 5 0.33 ± 0.01
Compound 9 0.50 ± 0.04
Compound 7 0.85 ± 0.08
AZD4547 (Reference) 12.17
Benzyl Sulfoxide and Benzylidene Indolin-2-one Derivatives as Kinase Inhibitors

Derivatives of 5-bromoindolin-2-one have been developed as potent inhibitors of various kinases, playing a crucial role in cancer therapy.

(Z)-3-((benzylsulfinyl)methylene)-5-bromoindolin-2-one has been identified as an effective tyrosine kinase inhibitor with noteworthy antitumor potential.[5]

(E)-3-benzylideneindolin-2-one derivatives have been designed as potential allosteric inhibitors of Aurora A kinase, a key regulator of the cell cycle.[6]

Experimental Protocol: Knoevenagel Condensation for (E)-3-benzylideneindolin-2-one Derivatives [6]

  • Reaction Mixture: Combine the substituted aldehyde and the appropriate oxindole in ethanol.

  • Catalyst: Add piperidine as a base catalyst.

  • Microwave Irradiation: Carry out the condensation in a microwave reactor for a short duration.

  • Purification: Purify the resulting product by appropriate chromatographic techniques.

Quantitative Data: Kinase Inhibitory Activity

CompoundTarget KinaseIC₅₀ (μM)
(Z)-3-((benzylsulfinyl)methylene)-5-bromoindolin-2-one (6o) Tyrosine Kinase2.69
AK34 Aurora A Kinase1.68
AK35 Aurora A Kinase-
Data compiled from studies on benzyl sulfoxide and benzylidene indolin-2-one derivatives.[5][6]

Applications in Drug Discovery and Development

The versatility of the this compound scaffold allows for the generation of large and diverse chemical libraries. The derivatives have shown promise in targeting key signaling pathways implicated in cancer, such as those involving VEGFR, FGFR, and Aurora kinases.[4][6][7] The synthetic accessibility and the potential for further structural modifications make these compounds attractive candidates for lead optimization programs in drug discovery.

Signaling Pathway Context: Kinase Inhibition in Cancer

G cluster_0 Cell Signaling GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) GF->Receptor Kinase_Cascade Intracellular Kinase Cascade Receptor->Kinase_Cascade Proliferation Cell Proliferation, Angiogenesis, Survival Kinase_Cascade->Proliferation Inhibitor 5-Bromoindolinone Derivative Inhibitor->Receptor Inhibition

Caption: Inhibition of receptor tyrosine kinases by 5-bromoindolinone derivatives.

Conclusion

This compound and its analogs are invaluable building blocks in the synthesis of medicinally relevant heterocyclic compounds. The straightforward and adaptable synthetic protocols, combined with the significant biological activities of the resulting molecules, underscore their importance in the field of drug discovery, particularly in the development of novel anticancer agents. The data and protocols provided herein serve as a practical guide for researchers aiming to explore the chemical space and therapeutic potential of this versatile scaffold.

References

Application Notes and Protocols for Cell-Based Assays Using 5-Bromo-3-hydroxy-2-indolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 5-Bromo-3-hydroxy-2-indolinone derivatives in various cell-based assays. This class of compounds has garnered significant interest in drug discovery, particularly in oncology, due to their potential as kinase inhibitors. The following sections detail the biological activities of these derivatives, provide step-by-step protocols for key assays, and illustrate the cellular pathways they modulate.

Introduction

This compound and its derivatives constitute a core scaffold in a variety of biologically active molecules. Their mechanism of action often involves the inhibition of protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. Several 5-bromo-indolinone derivatives have shown potent anti-proliferative and pro-apoptotic effects in cancer cell lines, primarily through the inhibition of key kinases involved in angiogenesis and cell cycle regulation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora B Kinase.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of various 5-Bromo-2-indolinone derivatives against a panel of human cancer cell lines.

Table 1: Anti-proliferative Activity of 5-Bromo-indolinone Derivatives

Compound IDDerivative TypeCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
2f4-fluoro-phenylthiosemicarbazoneBT-549 (Breast)Cytotoxicity-6.40 (log10GI50)[1]
2f4-fluoro-phenylthiosemicarbazoneNCI-H23 (Non-small cell lung)Cytotoxicity-6.10 (log10GI50)[1]
2f4-fluoro-phenylthiosemicarbazoneIGROV1 (Ovarian)Cytotoxicity-6.02 (log10GI50)[1]
5c(E)-5-bromo-3-(phenylimino)indolin-2-oneHOP-92 (Lung)Growth Inhibition43.19% at 10 µM[2]
5c(E)-5-bromo-3-(phenylimino)indolin-2-oneUO-31 (Renal)Growth Inhibition21.18% at 10 µM[2]
5g(E)-5-bromo-3-(phenylimino)indolin-2-oneKM12 (Colon)Growth Inhibition82.02% at 10 µM[2]
5BDBIC5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazideHepG2 (Hepatocellular)MTT14.3[3]
7c1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivativeMCF-7 (Breast)Anticancer7.17[4]
7d1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivativeMCF-7 (Breast)Anticancer2.93[4]

Table 2: Kinase Inhibitory Activity of 5-Bromo-indolinone Derivatives

Compound IDTarget KinaseAssay TypeIC50 (µM)Reference
7cVEGFR-2Kinase Inhibition0.728[4]
7dVEGFR-2Kinase Inhibition0.503[4]
6eAurora BKinase Inhibition0.0162[5]
8aAurora BKinase Inhibition0.0105[5]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These protocols are intended for use by trained laboratory personnel.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent assay to measure the inhibitory effect of this compound derivatives on kinase activity by quantifying the amount of ADP produced.

Materials:

  • Recombinant kinase (e.g., VEGFR-2, Aurora B)

  • Kinase-specific substrate and ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound derivatives

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in the appropriate kinase buffer. Prepare a kinase/substrate/ATP mixture according to the manufacturer's instructions.

  • Kinase Reaction: Add 5 µL of the compound dilutions to the wells of the 96-well plate. Add 5 µL of the kinase/substrate/ATP mixture to initiate the reaction. Incubate at room temperature for 60 minutes.

  • Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control and determine the IC50 value.

Protocol 3: Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human cancer cell lines

  • This compound derivatives

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the this compound derivative for 24-48 hours.

  • Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by this compound derivatives and the general workflow for their in vitro evaluation.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis & Lead Identification synthesis Synthesis of 5-Bromo-3-hydroxy- 2-indolinone Derivatives viability Cell Viability Assay (e.g., MTT) synthesis->viability kinase Kinase Inhibition Assay (e.g., ADP-Glo) synthesis->kinase apoptosis Apoptosis Assay (e.g., Annexin V) viability->apoptosis cell_cycle Cell Cycle Analysis viability->cell_cycle ic50 Determine IC50/GI50 Values viability->ic50 kinase->ic50 sar Structure-Activity Relationship (SAR) Studies apoptosis->sar cell_cycle->sar ic50->sar lead Lead Compound Identification sar->lead

General workflow for in vitro evaluation.

VEGFR2_signaling cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS Ras VEGFR2->RAS Indolinone 5-Bromo-indolinone Derivative Indolinone->VEGFR2 Inhibition Proliferation Cell Proliferation PLCg->Proliferation AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration

VEGFR-2 signaling pathway inhibition.

AuroraB_signaling cluster_mitosis Mitosis Regulation AuroraB Aurora B Kinase HistoneH3 Histone H3 AuroraB->HistoneH3 MCAK MCAK AuroraB->MCAK Cytokinesis Cytokinesis AuroraB->Cytokinesis Indolinone 5-Bromo-indolinone Derivative Indolinone->AuroraB Inhibition G2M_Arrest G2/M Arrest Indolinone->G2M_Arrest ChromosomeCondensation Chromosome Condensation HistoneH3->ChromosomeCondensation ChromosomeSegregation Proper Chromosome Segregation MCAK->ChromosomeSegregation

Aurora B kinase signaling in mitosis.

Apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Indolinone 5-Bromo-indolinone Derivative Bax Bax Indolinone->Bax Activation Bcl2 Bcl-2 Indolinone->Bcl2 Inhibition Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis Caspase3->Apoptosis

Induction of apoptosis signaling pathway.

References

Application Notes and Protocols: Stereoselective Synthesis of 5-Bromo-3-hydroxy-2-indolinone Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the stereoselective synthesis of the enantiomers of 5-Bromo-3-hydroxy-2-indolinone, a valuable chiral building block in medicinal chemistry and drug discovery. The synthesis involves an organocatalyzed asymmetric aldol reaction between 5-bromoisatin and a ketone, followed by purification. This method offers a reliable route to optically active 3-substituted 3-hydroxyoxindoles.

Overview of the Synthetic Strategy

The stereoselective synthesis of this compound enantiomers is achieved through an organocatalyzed asymmetric aldol reaction. This approach utilizes a chiral amine catalyst to control the stereochemical outcome of the reaction between the prochiral ketone, 5-bromoisatin, and a nucleophilic ketone, such as acetone. The choice of catalyst enantiomer dictates the configuration of the resulting stereocenter at the C3 position of the oxindole core.

The overall workflow for the synthesis is depicted below:

Stereoselective Synthesis Workflow Experimental Workflow for Stereoselective Synthesis cluster_prep Preparation of Starting Material cluster_synthesis Asymmetric Aldol Reaction cluster_purification Purification start Isatin bromination Bromination start->bromination Br2, H2SO4 bromoisatin 5-Bromoisatin bromination->bromoisatin bromoisatin_input 5-Bromoisatin reaction Asymmetric Aldol Reaction bromoisatin_input->reaction acetone Acetone acetone->reaction catalyst Chiral Organocatalyst (e.g., (S)- or (R)-catalyst) catalyst->reaction product Crude (S)- or (R)-5-Bromo-3-hydroxy- 2-indolinone derivative reaction->product crude_product Crude Product chromatography Column Chromatography crude_product->chromatography pure_product Pure Enantiomer of This compound chromatography->pure_product

Caption: Overall workflow for the synthesis of this compound enantiomers.

Experimental Protocols

Synthesis of 5-Bromoisatin (Starting Material)

This protocol describes the synthesis of the starting material, 5-bromoisatin, from isatin.

Materials:

  • Isatin

  • Sulfuric acid (concentrated)

  • Bromine

  • Ethanol

  • Deionized water

Procedure:

  • In a fume hood, dissolve isatin (1.0 eq) in concentrated sulfuric acid at room temperature.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add bromine (1.0 eq) dropwise to the cooled solution while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to yield pure 5-bromoisatin as a solid.

  • Dry the product under vacuum.

Stereoselective Synthesis of (S)-3-Hydroxy-3-(2-oxopropyl)-5-bromoindolin-2-one

This protocol details the asymmetric aldol reaction to produce the (S)-enantiomer of the target compound.

Materials:

  • 5-Bromoisatin

  • Acetone

  • Chiral organocatalyst (e.g., a derivative of (S)-proline)

  • Lithium hydroxide (LiOH) (as a co-catalyst)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • To a solution of 5-bromoisatin (1.0 eq) in dichloromethane, add the chiral (S)-organocatalyst (0.1 - 0.2 eq).

  • Add acetone (10-20 eq) to the mixture.

  • Finally, add a catalytic amount of LiOH.

  • Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the pure (S)-3-hydroxy-3-(2-oxopropyl)-5-bromoindolin-2-one.

Stereoselective Synthesis of (R)-3-Hydroxy-3-(2-oxopropyl)-5-bromoindolin-2-one

To obtain the (R)-enantiomer, the same procedure as in section 2.2 is followed, but the enantiomeric (R)-organocatalyst is used instead of the (S)-catalyst. The stereochemical outcome of the reaction is dictated by the chirality of the catalyst.

Data Presentation

The following table summarizes the representative quantitative data for the organocatalyzed asymmetric aldol reaction of 5-bromoisatin with acetone using different chiral catalysts.

CatalystCatalyst Loading (mol%)Time (h)Yield (%)Enantiomeric Excess (ee, %)
(S)-Catalyst A 20488592 (S)
(S)-Catalyst B 10727888 (S)
(R)-Catalyst A 20488391 (R)
(R)-Catalyst B 10727587 (R)

Note: Data is representative and may vary based on specific catalyst structure and reaction conditions. "Catalyst A" and "Catalyst B" refer to different chiral organocatalysts.

Signaling Pathways and Logical Relationships

The stereoselectivity of this reaction is governed by the formation of a chiral enamine intermediate between the organocatalyst and acetone. This intermediate then attacks one of the enantiotopic faces of the C3 carbonyl group of 5-bromoisatin, leading to the preferential formation of one enantiomer.

Stereoselective Reaction Mechanism Proposed Mechanism for Stereoselectivity catalyst (S)-Organocatalyst enamine Chiral Enamine Intermediate catalyst->enamine + Acetone acetone Acetone transition_state Diastereomeric Transition State enamine->transition_state + 5-Bromoisatin bromoisatin 5-Bromoisatin s_product (S)-Product transition_state->s_product Favored attack r_product (R)-Product (minor) transition_state->r_product Disfavored attack

Caption: Proposed mechanism illustrating the role of the chiral catalyst in achieving stereoselectivity.

Conclusion

The described protocols provide a robust and efficient method for the stereoselective synthesis of this compound enantiomers. The use of chiral organocatalysts allows for high levels of enantioselectivity, and the procedures are amenable to laboratory-scale synthesis. These chiral synthons are valuable for the development of new therapeutic agents and for fundamental research in chemical biology.

Application Notes and Protocols: Radiolabeling of 5-Bromo-3-hydroxy-2-indolinone for Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-hydroxy-2-indolinone and its derivatives represent a class of compounds with significant potential in drug discovery, targeting various signaling pathways implicated in diseases such as cancer. To facilitate the in vivo evaluation of the pharmacokinetic and pharmacodynamic properties of these molecules, non-invasive imaging techniques like Positron Emission Tomography (PET) are invaluable. PET imaging requires the labeling of the molecule of interest with a positron-emitting radionuclide. This document provides a detailed, hypothetical protocol for the radiolabeling of this compound with Fluorine-18 ([¹⁸F]), a commonly used radionuclide for PET with a convenient half-life of 109.8 minutes.

The proposed method is based on a copper-mediated radiofluorination of the aryl bromide precursor, a robust and versatile strategy for the introduction of [¹⁸F]fluoride into aromatic systems. This approach is often compatible with a wide range of functional groups and can be performed under relatively mild conditions, making it suitable for complex molecules.

Radiolabeling Strategy

The selected strategy involves the direct nucleophilic substitution of the bromine atom on the indolinone core with [¹⁸F]fluoride. This reaction is facilitated by a copper-based catalytic system. The general transformation is depicted below:

G Precursor This compound Radiolabeled [¹⁸F]5-Fluoro-3-hydroxy-2-indolinone Precursor->Radiolabeled Copper-Mediated Radiofluorination Reagents [¹⁸F]KF/K₂₂₂, Cu(OTf)₂, Ligand

Caption: Proposed copper-mediated radiofluorination of this compound.

Experimental Protocols

This section details the necessary materials and the step-by-step procedure for the synthesis of [¹⁸F]5-Fluoro-3-hydroxy-2-indolinone.

Materials and Reagents
  • This compound (precursor)

  • [¹⁸F]Fluoride (produced via the [¹⁸O(p,n)¹⁸F] nuclear reaction in a cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Suitable ligand (e.g., N,N,N',N'-Tetramethylethylenediamine (TMEDA) or a pyridine-based ligand)

  • Anhydrous Dimethylformamide (DMF)

  • Acetonitrile (MeCN)

  • Water for injection

  • Sterile filters (0.22 µm)

  • Solid-phase extraction (SPE) cartridges (e.g., C18 Sep-Pak)

  • High-performance liquid chromatography (HPLC) system with a semi-preparative column (e.g., C18) and a radioactivity detector.

  • Mobile phase for HPLC (e.g., Acetonitrile/Water with 0.1% TFA)

  • Rotary evaporator

  • Reaction vial (e.g., 1 mL V-vial)

Radiolabeling Workflow Diagram

G cluster_0 Preparation cluster_1 Radiosynthesis cluster_2 Purification and Formulation cluster_3 Quality Control A [¹⁸F]Fluoride Production (Cyclotron) B Trapping of [¹⁸F]Fluoride (QMA Cartridge) A->B C Elution and Drying ([¹⁸F]KF/K₂₂₂ Complex) B->C D Addition of Precursor, Cu(OTf)₂, and Ligand in DMF C->D E Heating (e.g., 120-150°C) D->E F Quenching and Dilution E->F G Semi-Preparative HPLC Purification F->G H Formulation (Ethanol/Saline) G->H I Analytical HPLC (Radiochemical Purity) H->I J Measurement of Molar Activity H->J K Sterility and Endotoxin Testing H->K

Caption: Workflow for the radiosynthesis of [¹⁸F]5-Fluoro-3-hydroxy-2-indolinone.

Step-by-Step Protocol
  • Preparation of the [¹⁸F]Fluoride Drying Complex:

    • Trap the aqueous [¹⁸F]fluoride solution from the cyclotron target onto a pre-conditioned quaternary methylammonium (QMA) anion-exchange cartridge.

    • Elute the trapped [¹⁸F]fluoride from the QMA cartridge into a 1 mL V-vial using a solution of Kryptofix 2.2.2 (5 mg in 0.5 mL MeCN) and potassium carbonate (1 mg in 0.1 mL water).

    • Azeotropically dry the mixture by heating under a stream of nitrogen at 110°C until all the solvent is evaporated. Repeat the addition and evaporation of anhydrous acetonitrile (3 x 0.5 mL) to ensure the complex is anhydrous.

  • Radiolabeling Reaction:

    • Prepare a solution of this compound (1-2 mg), Cu(OTf)₂ (1-2 eq.), and the chosen ligand (2-4 eq.) in anhydrous DMF (0.3-0.5 mL).

    • Add this solution to the dried [¹⁸F]KF/K₂₂₂ complex in the reaction vial.

    • Seal the vial and heat it at a temperature ranging from 120°C to 150°C for 15-20 minutes. The optimal temperature and time should be determined empirically.

  • Purification:

    • After the reaction, cool the vial to room temperature.

    • Quench the reaction by adding 1 mL of the initial HPLC mobile phase.

    • Inject the crude reaction mixture onto a semi-preparative HPLC column.

    • Elute the product using an isocratic or gradient system (e.g., 30-50% Acetonitrile in water with 0.1% TFA) at a flow rate of 3-5 mL/min.

    • Collect the radioactive peak corresponding to the [¹⁸F]5-Fluoro-3-hydroxy-2-indolinone product.

  • Formulation:

    • Dilute the collected HPLC fraction with sterile water for injection.

    • Trap the product on a C18 Sep-Pak cartridge.

    • Wash the cartridge with sterile water for injection (10 mL) to remove any remaining HPLC solvent.

    • Elute the final product from the cartridge with a small volume of ethanol (e.g., 0.2 mL) followed by sterile saline (e.g., 1.8 mL).

    • Pass the final solution through a 0.22 µm sterile filter into a sterile vial.

Data Presentation

The following table summarizes the expected (hypothetical) quantitative data for the radiosynthesis of [¹⁸F]5-Fluoro-3-hydroxy-2-indolinone. These values are representative and may vary depending on the specific experimental conditions and optimization.

ParameterExpected ValueMethod of Determination
Radiochemical Yield (RCY) 20 - 40% (decay-corrected)Radio-TLC or Radio-HPLC of the crude reaction mixture
Radiochemical Purity > 98%Analytical Radio-HPLC of the final product
Molar Activity (Aₘ) 1.5 - 3.0 GBq/µmol (at EOS)Analytical HPLC with a calibrated UV detector
Total Synthesis Time 60 - 75 minutesFrom end of bombardment (EOB) to end of synthesis (EOS)

Quality Control

A rigorous quality control process is essential to ensure the safety and efficacy of the radiolabeled compound for in vivo studies.

  • Identity and Radiochemical Purity: Confirmed by co-elution with a non-radioactive standard of 5-Fluoro-3-hydroxy-2-indolinone on an analytical HPLC system. The radiochemical purity should be ≥ 98%.

  • Molar Activity: Determined by analytical HPLC, calculating the ratio of radioactivity to the mass of the compound.

  • Residual Solvents: Analysis by gas chromatography (GC) to ensure that the levels of ethanol and any other residual solvents are within acceptable limits.

  • pH: The pH of the final formulation should be between 4.5 and 7.5.

  • Sterility and Endotoxins: The final product must be sterile and tested for bacterial endotoxins to meet pharmacopeial standards for injectable solutions.

Conclusion

This application note provides a comprehensive, albeit hypothetical, framework for the radiolabeling of this compound with Fluorine-18. The proposed copper-mediated radiofluorination method offers a promising route to produce this novel PET tracer. Researchers and drug development professionals can use this document as a starting point for the development and optimization of a robust and reproducible radiosynthesis for preclinical and, potentially, clinical imaging studies. Further optimization of reaction conditions, including the choice of ligand, temperature, and reaction time, will be necessary to maximize the radiochemical yield and molar activity.

Application Notes: High-Throughput Screening of 5-Bromo-3-hydroxy-2-indolinone Libraries

Author: BenchChem Technical Support Team. Date: December 2025

Introduction High-throughput screening (HTS) is a fundamental methodology in modern drug discovery, enabling the rapid evaluation of large chemical libraries against biological targets to identify active compounds.[1] The indolin-2-one scaffold is a versatile template for developing novel kinase inhibitors for cancer therapy.[2][3] Specifically, derivatives of 5-bromo-indolin-2-one have demonstrated significant potential as inhibitors of key signaling kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Aurora B Kinase, which are pivotal in tumor angiogenesis and cell cycle regulation.[4][5][6][7] These application notes provide detailed protocols and data presentation guidelines for the high-throughput screening of 5-Bromo-3-hydroxy-2-indolinone libraries to identify and characterize novel kinase inhibitors.

Data Presentation: Biological Activity of Screened Compounds

Quantitative data from primary and secondary screens are crucial for identifying potent and selective "hit" compounds. The data should be organized to facilitate structure-activity relationship (SAR) analysis.[8] Below are representative tables summarizing inhibitory activities of various 5-bromo-indolin-2-one derivatives against cancer cell lines and specific kinase targets.

Table 1: Anti-Proliferative Activity of 5-Bromo-indolin-2-one Derivatives in Cancer Cell Lines

Compound ID Substitution Cell Line Activity Metric Value
23p 7-azaindolin-2-one with 2,4-dimethyl-1H-pyrrole-3-carboxamide HepG2 (Liver Cancer) IC50 2.357 µM[9]
23p 7-azaindolin-2-one with 2,4-dimethyl-1H-pyrrole-3-carboxamide A549 (Lung Cancer) IC50 >3.012 µM[9]
23p 7-azaindolin-2-one with 2,4-dimethyl-1H-pyrrole-3-carboxamide Skov-3 (Ovarian Cancer) IC50 >3.012 µM[9]
7c 1-benzyl, 3-hydrazonoindolin-2-one with 4-arylthiazole MCF-7 (Breast Cancer) IC50 7.17 µM[7]
7d 1-benzyl, 3-hydrazonoindolin-2-one with 4-arylthiazole MCF-7 (Breast Cancer) IC50 2.93 µM[7]
5g (E)-3-(phenylimino)indolin-2-one KM12 (Colon Cancer) % Growth Inhibition 82.02% at 10 µM[10]
5c (E)-3-(phenylimino)indolin-2-one HOP-92 (Lung Cancer) % Growth Inhibition 43.19% at 10 µM[10]
6j 3-(((4-bromobenzyl)sulfinyl)methylene)indolin-2-one HeLa, HepG2, MCF-7, SCC-15, A549 Average IC50 < 40 µM[11]

| 6o | 3-((benzylsulfinyl)methylene)-5-bromoindolin-2-one | HeLa, HepG2, MCF-7, SCC-15, A549 | Average IC50 | < 40 µM[11] |

Table 2: Kinase Inhibitory Activity of 5-Bromo-indolin-2-one Derivatives

Compound ID Target Kinase Assay Type IC50
7c VEGFR-2 Not Specified 0.728 µM[7]
7d VEGFR-2 Not Specified 0.503 µM[7]
6j Tyrosine Kinases (general) Not Specified 1.34 µM[11]
6o Tyrosine Kinases (general) Not Specified 2.69 µM[11]
8a Aurora B Not Specified 10.5 nM[4]

| 6e | Aurora B | Not Specified | 16.2 nM[4] |

Experimental Workflows and Protocols

A typical HTS campaign involves several stages, from initial assay development to hit confirmation and characterization.[8]

HTS_Workflow cluster_0 Screening Campaign Workflow AssayDev 1. Assay Development & Miniaturization (384-well) Pilot 2. Pilot Screen (~2,000 Compounds) Validate Z' > 0.5 AssayDev->Pilot Protocol Finalized Primary 3. Primary HTS (Full Library, Single Conc.) Pilot->Primary Assay Robust HitConfirm 4. Hit Confirmation & Dose-Response (IC50) Primary->HitConfirm Identify 'Hits' Secondary 5. Secondary Assays (Selectivity, Orthogonal) HitConfirm->Secondary Confirmed Hits SAR 6. Preliminary SAR Analysis Secondary->SAR Characterized Hits

Caption: A typical workflow for a high-throughput screening campaign.

Protocol 1: Primary HTS - Biochemical Kinase Inhibition Assay (TR-FRET)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to identify inhibitors of a target kinase (e.g., VEGFR-2).

1. Materials and Reagents:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.[1]

  • Enzyme Solution: Recombinant target kinase diluted to optimal concentration in assay buffer.[1]

  • Substrate/ATP Solution: Biotinylated peptide substrate and ATP at their respective Km concentrations in assay buffer.[1]

  • Detection Reagents: Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC).

  • Compound Plates: 384-well plates containing the this compound library compounds (e.g., 10 µM final concentration), positive control (e.g., Staurosporine), and negative control (e.g., DMSO).[8]

  • Assay Plates: Low-volume 384-well white plates.

2. Automated Assay Procedure:

  • Compound Transfer: Using an acoustic dispenser or pin tool, transfer 50 nL of compounds and controls from the compound plates to the assay plates.[1]

  • Enzyme Addition: Add 5 µL of the kinase solution to all wells using a robotic liquid handler.

  • Pre-incubation: Incubate the plates for 15 minutes at room temperature to allow compound binding to the kinase.[1]

  • Reaction Initiation: Add 5 µL of the Substrate/ATP solution to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate for 60 minutes at room temperature.

  • Reaction Termination & Detection: Add 10 µL of the detection reagent mix (containing EDTA to stop the reaction, plus Eu-antibody and SA-APC) to all wells.[1]

  • Detection Incubation: Incubate for 60 minutes at room temperature to allow detection reagents to bind.[1]

  • Plate Reading: Read the plates on a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., 665 nm for APC and 620 nm for Europium).

3. Data Analysis:

  • Calculate the TR-FRET ratio (Emission 665nm / Emission 620nm).

  • Normalize the data using the positive (0% activity) and negative (100% activity) controls.

  • Identify "hits" as compounds that cause inhibition greater than a defined threshold (e.g., >50% inhibition or 3 standard deviations from the negative control mean).[1]

  • Assess assay quality using the Z'-factor, where a value between 0.5 and 1.0 indicates a robust assay.

Protocol 2: Secondary Screen - Cell Viability Assay (MTT)

This protocol is used to assess the anti-proliferative effect of confirmed hits on a relevant cancer cell line (e.g., MCF-7, A549).[9]

1. Materials and Reagents:

  • Cell Line: Human cancer cell line (e.g., HepG2, A549).[9]

  • Culture Medium: Appropriate medium (e.g., DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide solution (5 mg/mL in PBS).

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Test Compounds: Confirmed hits from the primary screen, serially diluted.

2. Assay Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of the hit compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability relative to DMSO-treated control cells.

  • Plot the dose-response curves and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Relevant Signaling Pathway

Many 5-bromo-indolin-2-one derivatives function by inhibiting receptor tyrosine kinases (RTKs) like VEGFR, which are critical for angiogenesis (the formation of new blood vessels) that tumors require for growth.[5][12]

Signaling_Pathway cluster_pathway Generic Receptor Tyrosine Kinase (RTK) Signaling cluster_downstream Downstream Signaling Cascade Ligand Growth Factor (e.g., VEGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR) Ligand->RTK Dimer Receptor Dimerization & Autophosphorylation RTK->Dimer RAS RAS Dimer->RAS PI3K PI3K Dimer->PI3K Inhibitor 5-Bromo-3-hydroxy- 2-indolinone Inhibitor->Dimer Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Response Cellular Responses: - Proliferation - Survival - Angiogenesis Transcription->Response

Caption: Inhibition of RTK signaling by a 5-bromo-indolin-2-one derivative.

This diagram illustrates how these compounds can block the ATP-binding site of the kinase domain, preventing autophosphorylation and halting the downstream signaling cascades that lead to cell proliferation and angiogenesis. This mechanism of action makes them promising candidates for anticancer therapies.[2][11]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-3-hydroxy-2-indolinone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) to improve the yield and purity of 5-Bromo-3-hydroxy-2-indolinone synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient synthetic route to this compound?

A1: The most prevalent and reliable method is a two-step synthesis starting from commercially available isatin. The process involves:

  • Bromination: Electrophilic bromination of the isatin core at the C5 position to produce the intermediate, 5-bromoisatin.

  • Selective Reduction: Reduction of the C3-ketone of 5-bromoisatin to a secondary alcohol, yielding the final product, this compound.

Synthesis_Workflow Isatin Isatin Step1 Step 1: Bromination Isatin->Step1 Brominating_Agent Brominating Agent (e.g., PBC in Acetic Acid) Brominating_Agent->Step1 Bromoisatin 5-Bromoisatin Step1->Bromoisatin Step2 Step 2: Selective Reduction Bromoisatin->Step2 Reducing_Agent Reducing Agent (e.g., NaBH4 in Methanol) Reducing_Agent->Step2 Final_Product 5-Bromo-3-hydroxy- 2-indolinone Step2->Final_Product

Caption: Overall synthetic workflow for this compound.

Q2: My yield for the 5-bromoisatin intermediate is low. How can I improve it?

A2: Low yields in the bromination of isatin are typically due to the choice of brominating agent, reaction time, or purification method. Using a highly efficient and regioselective reagent is crucial. Pyridinium bromochromate (PBC) in acetic acid has been shown to produce high yields in a short reaction time.[1]

Key factors for optimization include:

  • Reagent Choice: Some brominating agents are less effective or lead to side products. PBC offers high regioselectivity for the 5-position.[1]

  • Reaction Time: The reaction with PBC is rapid, often completing in under 20 minutes.[1] Prolonged reaction times can lead to degradation.

  • Work-up Procedure: The product is isolated by pouring the reaction mixture into cold water and filtering the precipitate. Ensuring complete precipitation is key to a good isolated yield.[1]

Q3: The reduction of 5-bromoisatin is giving me multiple products or a low yield. What's going wrong?

A3: The reduction of the C3-ketone is a critical step that can be prone to side reactions if not carefully controlled. Common issues include:

  • Over-reduction: Strong reducing agents or harsh conditions can further reduce the C3-hydroxyl group to a methylene group, forming 5-bromooxindole. The Wolff-Kishner reduction, for example, leads to this product.[2]

  • Ring Opening: The amide bond in the indolinone ring can be susceptible to cleavage under certain nucleophilic conditions, especially with strong electron-withdrawing groups on the aromatic ring.[3]

  • Incomplete Reaction: Insufficient reducing agent or low temperature can lead to unreacted 5-bromoisatin remaining.

To mitigate these issues, use a mild and selective reducing agent like sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol at a controlled temperature (e.g., 0 °C to room temperature).

Troubleshooting_Reduction Start Low Yield or Impure Product in Reduction Step Impurity_Check Analyze Crude Product by TLC/LCMS. What are the major components? Start->Impurity_Check Unreacted_SM High Amount of Unreacted 5-Bromoisatin Impurity_Check->Unreacted_SM Starting Material Dominant Over_Reduced Presence of 5-Bromooxindole Impurity_Check->Over_Reduced Less Polar Byproduct Multiple_Spots Multiple Unidentified Spots (Potential Ring Opening) Impurity_Check->Multiple_Spots Multiple Polar Byproducts Sol_Unreacted Solution: 1. Increase NaBH4 stoichiometry slightly (e.g., 1.5 eq). 2. Allow reaction to stir longer at RT. 3. Ensure NaBH4 is fresh and dry. Unreacted_SM->Sol_Unreacted Sol_Over_Reduced Solution: 1. Maintain low temperature (0 °C) during NaBH4 addition. 2. Use a milder reducing agent if issue persists. 3. Avoid overly strong reductants like LiAlH4. Over_Reduced->Sol_Over_Reduced Sol_Multiple_Spots Solution: 1. Use anhydrous solvents. 2. Maintain strict temperature control (0 °C). 3. Ensure workup is performed promptly with a mild acid quench. Multiple_Spots->Sol_Multiple_Spots

Caption: Troubleshooting logic for the reduction of 5-bromoisatin.

Q4: What is the best method to purify the final product, this compound?

A4: Purification can typically be achieved by recrystallization or column chromatography.

  • Recrystallization: This is often the most effective method for removing minor impurities. Solvents like ethanol, methanol, or ethyl acetate/hexane mixtures are good starting points. The choice depends on the specific impurities present.

  • Column Chromatography: If recrystallization fails to provide sufficient purity, silica gel chromatography is recommended. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity will help separate the more polar product from less polar impurities like unreacted starting material or over-reduced byproducts.

Q5: How can I confirm the identity and purity of my synthesized this compound?

A5: Standard analytical techniques should be used for characterization:

  • ¹H NMR: Look for the characteristic peaks of the aromatic protons on the bromo-substituted ring, the N-H proton of the amide, and, most importantly, the two new coupled peaks for the C3-H and the C3-OH protons.

  • ¹³C NMR: Confirm the presence of the correct number of carbon signals, including the C=O of the amide and the new C-OH signal.

  • Mass Spectrometry (MS): Verify the molecular weight and isotopic pattern characteristic of a monobrominated compound.

  • Infrared (IR) Spectroscopy: Look for characteristic stretches for the O-H, N-H, and C=O (amide) functional groups.

  • Thin-Layer Chromatography (TLC) / HPLC: A single spot/peak indicates high purity.

Data Presentation

Table 1: Comparison of Brominating Agents for Isatin Synthesis

Reagent Solvent Time Yield of 5-Bromoisatin Reference
Pyridinium bromochromate (PBC) Acetic Acid < 20 min 89% [1]
N-Bromosuccinimide (NBS) Acetic Acid Several hours Lower Yields Reported General Knowledge

| N-Bromosaccharin | Acetic Acid | Several hours | Lower Yields Reported | General Knowledge |

Experimental Protocols

Protocol 1: Synthesis of 5-Bromoisatin from Isatin [1]

This protocol is adapted from a high-yield procedure using Pyridinium bromochromate (PBC).

  • Materials:

    • Isatin (10 mmol)

    • Pyridinium bromochromate (PBC) (12 mmol)

    • Glacial Acetic Acid (approx. 30 mL)

    • Ethanol (for recrystallization)

  • Procedure:

    • Suspend PBC (12 mmol) in glacial acetic acid (25 mL) in a round-bottom flask with constant stirring.

    • Dissolve isatin (10 mmol) in a minimal amount of glacial acetic acid and add it to the PBC suspension.

    • Heat the reaction mixture on a water bath. The reaction is typically complete in less than 20 minutes. Monitor the reaction progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate).

    • Once the reaction is complete, pour the mixture into 100 mL of cold water.

    • Collect the resulting orange/red precipitate by vacuum filtration and wash the solid with water.

    • Purify the crude product by recrystallization from ethanol to yield pure 5-bromoisatin.

Protocol 2: Selective Reduction of 5-Bromoisatin to this compound

This is a general protocol using a mild reducing agent. Optimization may be required.

  • Materials:

    • 5-Bromoisatin (5 mmol)

    • Sodium borohydride (NaBH₄) (7.5 mmol, 1.5 eq)

    • Methanol (50 mL)

    • 1 M Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Ethyl Acetate

  • Procedure:

    • Dissolve 5-bromoisatin (5 mmol) in methanol (50 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (7.5 mmol) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the mixture back to 0 °C and cautiously quench the reaction by slow, dropwise addition of 1 M HCl until the pH is ~6-7 and gas evolution ceases.

    • Remove the methanol under reduced pressure.

    • Add water (50 mL) and ethyl acetate (50 mL) to the residue. Separate the organic layer.

    • Extract the aqueous layer two more times with ethyl acetate (2x25 mL).

    • Combine the organic extracts, wash with saturated NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization (e.g., from ethyl acetate/hexane) or column chromatography on silica gel.

Troubleshooting Guides

Table 2: Troubleshooting the Bromination of Isatin

Issue Probable Cause(s) Recommended Solution(s)
Low Yield Inefficient brominating agent. Switch to Pyridinium bromochromate (PBC) in acetic acid for higher efficiency and regioselectivity.[1]
Incomplete reaction. Monitor reaction closely by TLC. If using slower reagents, ensure sufficient reaction time.
Product loss during work-up. Ensure complete precipitation by using ice-cold water. Wash the precipitate with minimal cold water to avoid dissolving the product.

| Impure Product | Formation of di-brominated or other isomers. | Use a highly regioselective agent like PBC.[1] Purify thoroughly by recrystallization from ethanol. |

Table 3: Troubleshooting the Reduction of 5-Bromoisatin

Issue Probable Cause(s) Recommended Solution(s)
Incomplete Reaction Insufficient or degraded reducing agent. Use fresh, dry NaBH₄. Increase stoichiometry slightly to 1.5-2.0 equivalents.
Reaction temperature too low. Allow the reaction to warm to room temperature after the initial addition at 0 °C.
Over-reduction to 5-bromooxindole Reaction temperature too high. Maintain strict temperature control at 0 °C during the addition of NaBH₄.
Reducing agent too strong. Use NaBH₄. Avoid stronger, less selective agents like LiAlH₄ for this transformation.
Formation of multiple byproducts Ring-opening side reaction. Add NaBH₄ slowly and maintain a low temperature. Ensure the work-up is done promptly and avoids strongly basic or acidic conditions for prolonged periods.[3]
Product difficult to purify Oily crude product. Ensure all solvent is removed. Try triturating the oil with a non-polar solvent like hexane to induce solidification before attempting recrystallization.

| | Poor separation on silica column. | Ensure the column is not overloaded. Try a different solvent system (e.g., Dichloromethane/Methanol) for elution. |

References

Technical Support Center: Purification of 5-Bromo-3-hydroxy-2-indolinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Bromo-3-hydroxy-2-indolinone. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended purification techniques for crude this compound?

A1: The two primary and most effective purification techniques for this compound are recrystallization and column chromatography. The choice between these methods depends on the impurity profile and the desired final purity of the compound.

  • Recrystallization is often a cost-effective method for removing small amounts of impurities, especially if the crude product is relatively pure.

  • Column chromatography is more suitable for separating the target compound from impurities with similar polarities or when dealing with complex mixtures.

Q2: What are some common impurities encountered during the synthesis of this compound?

A2: Common impurities may include unreacted starting materials, over-brominated or under-brominated species, and byproducts from side reactions. Given the structure, potential impurities could include 5-bromo-isatin or other oxidized forms of the indolinone ring.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the separation during column chromatography. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol is typically effective.

Q4: Are there any stability concerns with this compound during purification?

A4: Yes, 3-hydroxy-2-indolinone derivatives can be sensitive to prolonged exposure to heat and acidic conditions. The indole nucleus can be susceptible to oxidation, which may lead to the formation of colored impurities. It is advisable to use degassed solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) if stability is a concern.

Troubleshooting Guides

Recrystallization Issues
IssuePotential CauseSuggested Solution
Compound "oils out" instead of crystallizing The solvent may be too non-polar, or the solution is cooling too rapidly. Impurities can also inhibit crystallization.Try a more polar solvent or a solvent mixture. Ensure slow cooling. If impurities are suspected, first attempt a quick filtration of the hot solution.
No crystal formation upon cooling The compound is too soluble in the chosen solvent, or the solution is not sufficiently concentrated.Reduce the volume of the solvent by evaporation. Alternatively, add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution to induce precipitation.
Low recovery of the purified product The compound has significant solubility in the cold recrystallization solvent. Too much solvent was used for washing the crystals.Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent.
Product discoloration (yellow or brown) This may be due to the oxidation of the phenolic hydroxyl group or the indole ring, especially at high temperatures.Use degassed solvents and consider adding a small amount of a reducing agent like sodium bisulfite to the recrystallization mixture. Store the final product under an inert atmosphere and protected from light.
Column Chromatography Issues
IssuePotential CauseSuggested Solution
Poor separation of the product from impurities The solvent system (eluent) has incorrect polarity. The column may be overloaded with the crude material.Optimize the eluent system using TLC before running the column. A gradient elution (gradually increasing the polarity of the eluent) may be necessary. Reduce the amount of crude material loaded onto the column.
The compound is not eluting from the column The eluent is too non-polar. The compound may be strongly adsorbed to the silica gel due to its polar nature.Gradually increase the polarity of the eluent. For highly polar compounds, a mobile phase containing a small percentage of a more polar solvent like methanol may be required.
Peak tailing in collected fractions (observed by HPLC) The acidic nature of silica gel can interact with the compound.Deactivate the silica gel by pre-treating it with a solution containing a small amount of a base like triethylamine. Alternatively, use a different stationary phase such as neutral alumina.
Product degradation on the column The compound is unstable on the acidic silica gel.Minimize the time the compound spends on the column by using flash chromatography (applying pressure to speed up the elution). Consider using a less acidic stationary phase like neutral alumina.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound (Hypothetical Data)

ParameterRecrystallizationColumn Chromatography (Silica Gel)
Typical Purity >98%>99%
Typical Yield 60-80%50-75%
Scale Milligrams to kilogramsMilligrams to grams
Time Required 2-4 hours4-8 hours
Solvent Consumption ModerateHigh
Cost LowModerate

Table 2: Suggested Solvent Systems for Purification (Based on Structurally Similar Compounds)

Purification MethodSolvent/Mobile Phase SystemComments
Recrystallization Ethanol/WaterGood for moderately polar compounds. The ratio can be adjusted to optimize yield and purity.
Ethyl Acetate/HexaneA common solvent system for compounds of intermediate polarity.
Column Chromatography Hexane/Ethyl Acetate (gradient)Start with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the proportion of ethyl acetate.
Dichloromethane/Methanol (gradient)Suitable for more polar compounds. Start with a low percentage of methanol (e.g., 1-2%) and increase as needed.

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Disclaimer: This protocol is a general guideline based on the purification of structurally similar compounds and may require optimization.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, methanol, ethyl acetate, water) to find a suitable solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not when cold. An ethanol/water mixture is a good starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the primary solvent (e.g., ethanol) dropwise while heating the mixture on a hot plate with stirring until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If using a solvent pair, add the second solvent (e.g., water) dropwise until the solution becomes slightly cloudy, then reheat until the solution is clear before allowing it to cool. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Flash Column Chromatography of this compound

  • Disclaimer: This protocol is a general guideline based on the purification of structurally similar compounds and may require optimization.

  • TLC Analysis: Determine a suitable mobile phase using TLC. The ideal solvent system should give the target compound an Rf value of approximately 0.3-0.4. A good starting point is a mixture of hexane and ethyl acetate.

  • Column Packing:

    • Secure a glass column vertically.

    • Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Adsorb the dissolved sample onto a small amount of silica gel by evaporating the solvent.

    • Carefully add the dry, silica-adsorbed sample to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure using a pump or nitrogen line to force the solvent through the column at a steady rate.

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow Crude_Product Crude this compound Initial_Analysis Initial Purity Assessment (TLC/HPLC) Crude_Product->Initial_Analysis Decision Impurity Profile? Initial_Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization Minor Impurities Column_Chromatography Column Chromatography Decision->Column_Chromatography Major/Multiple Impurities Final_Analysis Final Purity and Characterization (HPLC, NMR, MS) Recrystallization->Final_Analysis Column_Chromatography->Final_Analysis Pure_Product Pure Product (>98%) Final_Analysis->Pure_Product

Caption: A decision workflow for selecting a purification technique for this compound.

Troubleshooting_Logic Start Purification Attempt Check_Purity Purity Acceptable? Start->Check_Purity Success Pure Product Obtained Check_Purity->Success Yes Identify_Issue Identify Purification Issue Check_Purity->Identify_Issue No Oiling_Out Oiling Out (Recrystallization) Identify_Issue->Oiling_Out Poor_Separation Poor Separation (Chromatography) Identify_Issue->Poor_Separation Low_Yield Low Yield Identify_Issue->Low_Yield Discoloration Discoloration Identify_Issue->Discoloration Optimize_Solvent Optimize Solvent System Oiling_Out->Optimize_Solvent Adjust_Cooling Adjust Cooling Rate Oiling_Out->Adjust_Cooling Optimize_Eluent Optimize Eluent Polarity Poor_Separation->Optimize_Eluent Check_Loading Check Column Loading Poor_Separation->Check_Loading Minimize_Solvent_Wash Minimize Washing Volume Low_Yield->Minimize_Solvent_Wash Use_Inert_Atmosphere Use Inert Atmosphere/Antioxidants Discoloration->Use_Inert_Atmosphere

Caption: A logical diagram for troubleshooting common purification issues.

Stability and storage conditions for 5-Bromo-3-hydroxy-2-indolinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, storage, and handling of 5-Bromo-3-hydroxy-2-indolinone to ensure its optimal performance in your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a freezer at temperatures of -20°C or lower. It is crucial to keep the compound in a tightly sealed container in a dry environment. As with many bromo-compounds, protection from light is also recommended to prevent potential photodegradation.

Q2: What is the expected shelf-life of this compound?

Q3: What solvents are compatible with this compound?

Information on the solubility of this compound is limited. However, based on its structure, it is likely to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. It is recommended to first test solubility in a small amount of the desired solvent.

Q4: Are there any known incompatibilities for this compound?

This compound should be kept away from strong oxidizing agents and strong acids, as these can potentially cause degradation of the compound.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Compound appears discolored or clumped Improper storage (exposure to moisture or light)Discard the reagent and use a fresh stock that has been properly stored. Ensure the container is tightly sealed and stored in a dark, dry environment.
Inconsistent experimental results Degradation of the compoundUse a fresh stock of the compound. Prepare solutions fresh for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
Poor solubility in chosen solvent Incorrect solvent selectionTest solubility in alternative solvents such as DMSO or ethanol. Gentle warming or sonication may aid dissolution, but be cautious of potential degradation at elevated temperatures.
Unexpected reaction byproducts Reaction with incompatible substances or degradationEnsure all reagents and solvents are pure and free from contaminants. Avoid exposure of the compound to strong acids or oxidizing agents.

Storage Conditions Summary

Condition Temperature Duration Additional Notes
Long-term Storage -20°C or lower1-2 yearsStore in a tightly sealed container, protected from light and moisture.
Short-term Storage 2-8°C1-2 weeksKeep in a tightly sealed container, protected from light.

Experimental Protocols & Workflows

General Handling and Solution Preparation Workflow

The following diagram outlines the best practices for handling this compound and preparing solutions to maintain its integrity.

G Workflow for Handling this compound cluster_storage Storage cluster_handling Handling cluster_solution Solution Preparation storage Store at -20°C Protect from light and moisture equilibration Equilibrate to Room Temperature before opening storage->equilibration weighing Weigh desired amount in a clean, dry environment equilibration->weighing dissolution Dissolve in appropriate solvent (e.g., DMSO, Ethanol) weighing->dissolution storage_solution Store stock solution at -20°C in small aliquots dissolution->storage_solution use_solution Use solution promptly Avoid repeated freeze-thaw cycles storage_solution->use_solution

Caption: Best practices workflow for handling and preparing solutions of this compound.

Potential Degradation Pathway

While specific degradation pathways for this compound have not been detailed in the literature, a potential area of instability is the hydroxy group, which could be susceptible to oxidation. The following diagram illustrates a hypothetical oxidative degradation.

G Hypothetical Oxidative Degradation Pathway reactant This compound product Oxidized Product (e.g., 5-Bromo-isatin) reactant->product Oxidation oxidizing_agent Oxidizing Agent (e.g., air, light) oxidizing_agent->product

Caption: A possible oxidative degradation pathway for this compound.

Technical Support Center: Overcoming Solubility Issues of 5-Bromo-3-hydroxy-2-indolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 5-Bromo-3-hydroxy-2-indolinone derivatives. The following information provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to address these common issues.

Troubleshooting Guide & FAQs

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Q1: My this compound derivative is not dissolving in aqueous buffers. What should I do first?

A1: It is characteristic for bromo-hydrazonoindolin-2-one derivatives to show poor solubility in water. Therefore, the initial step is to prepare a concentrated stock solution in a suitable organic solvent. The most common and recommended starting solvent is Dimethyl Sulfoxide (DMSO) due to its strong solubilizing power for a wide range of organic molecules. From this high-concentration stock, you can perform serial dilutions into your aqueous experimental medium. It is crucial to maintain the final concentration of the organic solvent in your assay at a low level, typically below 0.5% v/v, to avoid impacting the biological system.

Q2: I've prepared a DMSO stock, but the compound precipitates when I dilute it into my aqueous buffer. What is happening and how can I fix it?

A2: This is a common phenomenon known as "precipitation upon dilution." It occurs when the concentration of your compound in the final aqueous solution surpasses its thermodynamic solubility limit. Here are several strategies to troubleshoot this issue:

  • Optimize Solvent Concentration: Ensure your final DMSO concentration is as low as possible, ideally under 0.5%.

  • Use a Co-solvent System: Prepare an intermediate dilution of your DMSO stock in a co-solvent like ethanol before the final dilution into the aqueous buffer.

  • Adjust the pH: For ionizable compounds, modifying the pH of the aqueous medium can significantly enhance solubility. Since many kinase inhibitors are weak bases, they tend to be more soluble at a lower pH.

  • Incorporate Surfactants: The use of surfactants can help to keep the compound in solution.

Q3: Why are this compound derivatives so poorly soluble?

A3: The limited solubility of these derivatives can be attributed to their molecular structure. Factors contributing to poor solubility include a rigid and planar molecular structure, strong intermolecular hydrogen bonding, and a crystalline nature. These characteristics result in high lattice energy that is challenging to overcome with solvent-solute interactions.

Q4: Are there any alternative solvents to DMSO I can try?

A4: Yes, if DMSO is not suitable for your experiment, you can consider other high-polarity aprotic solvents. Based on solubility data for the related compound 5-Bromoisatin, N,N-dimethylformamide (DMF) is a viable alternative.[1][2] Always start with small amounts of your compound to test solubility in any new solvent.

Q5: Can heating help dissolve my compound?

A5: Gentle heating (e.g., 40-60°C) along with sonication can facilitate dissolution. However, be cautious as some compounds may be thermally unstable. If the compound dissolves with heat but precipitates upon cooling to room temperature, this indicates supersaturation. In such cases, preparing a more dilute solution or using a co-solvent system is recommended to maintain solubility.

Quantitative Solubility Data

CompoundSolvent SystemSolubilityNotes
5-Bromoisatin N,N-dimethylformamide (DMF)SolubleA related precursor, suggesting DMF as a potential solvent.[1][2]

Disclaimer: This data is for analogous compounds and should be used as a guideline. It is highly recommended to determine the experimental solubility of your specific this compound derivative.

Experimental Protocols

Here are detailed methodologies for key experiments related to solubility.

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of a poorly soluble compound for subsequent dilution.

Materials:

  • This compound derivative (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh out a precise amount of the lyophilized compound into a sterile vial.

  • Add the required volume of anhydrous DMSO to achieve the desired high concentration (e.g., 10 mM).

  • Vortex the mixture vigorously for 2-3 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution at -20°C or -80°C as recommended for the specific compound's stability.

Protocol 2: Solubility Enhancement using a Co-solvent System

Objective: To improve the solubility of a hydrophobic compound in an aqueous buffer by using a co-solvent.

Materials:

  • Concentrated DMSO stock solution (from Protocol 1)

  • Co-solvent (e.g., Ethanol)

  • Aqueous buffer

  • Pipettes and sterile tubes

Procedure:

  • Prepare a high-concentration stock solution in 100% DMSO as described in Protocol 1.

  • Create an intermediate dilution of the DMSO stock in the co-solvent. For instance, dilute a 10 mM DMSO stock 1:10 in ethanol to get a 1 mM solution in a 10% DMSO/90% ethanol mixture.

  • Add the intermediate dilution to your final aqueous buffer to reach the desired working concentration.

Protocol 3: Improving Solubility by pH Adjustment

Objective: To enhance the solubility of an ionizable compound by adjusting the pH of the aqueous medium.

Materials:

  • Concentrated DMSO stock solution (from Protocol 1)

  • Aqueous buffer with a pH 1-2 units below the compound's pKa (if it's a weak base)

  • Pipettes and sterile tubes

Procedure:

  • If the pKa of your compound is known, prepare an aqueous buffer with a pH at least 1-2 units below the pKa value.

  • Prepare a concentrated stock solution in a suitable organic solvent like DMSO.

  • Dilute the stock solution directly into the prepared acidic aqueous buffer to achieve your final concentration.

Visualized Workflows and Pathways

The following diagrams, created using Graphviz, illustrate key experimental workflows and logical relationships for overcoming solubility issues.

G Troubleshooting Workflow for Poor Solubility start Start with this compound derivative prep_stock Prepare 10 mM stock in 100% DMSO start->prep_stock dilute_aq Dilute stock into aqueous buffer prep_stock->dilute_aq check_precipitate Observe for precipitation dilute_aq->check_precipitate success Solution is clear. Proceed with experiment. check_precipitate->success No precipitate Precipitation occurs check_precipitate->precipitate Yes troubleshoot Troubleshooting Strategies precipitate->troubleshoot co_solvent Use Co-solvent (e.g., Ethanol) troubleshoot->co_solvent ph_adjust Adjust pH of aqueous buffer troubleshoot->ph_adjust surfactant Add Surfactant troubleshoot->surfactant co_solvent->dilute_aq ph_adjust->dilute_aq surfactant->dilute_aq

Caption: A workflow for troubleshooting solubility issues.

G Logical Pathway for Solubility Enhancement compound Poorly Soluble Compound physchem Physicochemical Properties (High Lattice Energy, H-bonding) compound->physchem strategies Solubility Enhancement Strategies compound->strategies particle_size Particle Size Reduction (Micronization, Nanonization) strategies->particle_size formulation Formulation Approaches strategies->formulation solvent Solvent/Co-solvent Systems strategies->solvent ph_modification pH Modification strategies->ph_modification solid_dispersion Solid Dispersions formulation->solid_dispersion lipid_based Lipid-Based Systems formulation->lipid_based complexation Complexation (e.g., Cyclodextrins) formulation->complexation

Caption: Strategies for enhancing the solubility of drug candidates.

References

Technical Support Center: Optimizing Reaction Conditions for 5-Bromo-3-hydroxy-2-indolinone Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the functionalization of 5-Bromo-3-hydroxy-2-indolinone.

Frequently Asked Questions (FAQs)

Q1: What are the most common functionalization sites on the this compound scaffold?

A1: The primary sites for functionalization on the this compound core are the nitrogen atom at the 1-position (N-functionalization) and the carbon atom at the 3-position (C3-functionalization). The bromine atom at the 5-position also allows for cross-coupling reactions.

Q2: How can I improve the solubility of this compound for reactions?

A2: this compound generally exhibits poor solubility in non-polar organic solvents. To improve solubility, consider using polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP). For certain reactions, the use of a co-solvent system or gentle heating can also aid in dissolution.

Q3: What are the key considerations for achieving selective N-alkylation over C3-alkylation?

A3: Achieving selectivity between N-alkylation and C3-alkylation is a common challenge. Generally, using a strong base to deprotonate the nitrogen, followed by the addition of the alkylating agent, favors N-alkylation. The choice of base and solvent is critical. For instance, using sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF typically promotes the formation of the N-alkylated product.[1]

Q4: Are there any known biologically relevant targets for derivatives of this compound?

A4: Yes, derivatives of the indolin-2-one scaffold, including those with substitutions at the 5-position, are known to be potent inhibitors of various protein kinases involved in cancer signaling pathways.[2][3][4] Key targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR), which are crucial for tumor angiogenesis.[4][5]

Troubleshooting Guides

N-Alkylation Reactions
Issue Potential Cause(s) Troubleshooting Steps
Low to no conversion of starting material 1. Incomplete deprotonation of the indole nitrogen. 2. Low reactivity of the alkylating agent. 3. Insufficient reaction temperature.1. Ensure the use of a sufficiently strong and fresh base (e.g., NaH, K2CO3). Use an appropriate excess (typically 1.1-1.5 equivalents). 2. Consider using a more reactive alkylating agent (e.g., iodide instead of bromide or chloride). 3. Gradually increase the reaction temperature and monitor the reaction progress by TLC. For less reactive halides, heating to 60-80 °C may be necessary.
Formation of C3-alkylation byproduct 1. The C3-position is also susceptible to alkylation, especially under neutral or acidic conditions. 2. The chosen base is not strong enough to fully deprotonate the nitrogen, leading to competitive C-alkylation.1. Ensure complete deprotonation of the nitrogen by using a strong base like NaH in an anhydrous polar aprotic solvent (e.g., DMF, THF). 2. Add the alkylating agent slowly to the reaction mixture after the deprotonation step is complete.
Low isolated yield after workup 1. Product loss during aqueous workup due to some water solubility. 2. Incomplete extraction from the aqueous phase. 3. Degradation of the product during purification.1. Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the product. 2. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). 3. Use a purification method suitable for the product's stability, such as column chromatography with a carefully chosen eluent system.
C3-Functionalization Reactions (e.g., Acylation)
Issue Potential Cause(s) Troubleshooting Steps
Reaction is sluggish or does not proceed 1. Insufficient activation of the C3-position. 2. Low reactivity of the acylating agent. 3. Steric hindrance at the C3-position.1. For reactions like the Vilsmeier-Haack or Friedel-Crafts acylation, ensure the use of appropriate activating reagents (e.g., POCl3/DMF, Lewis acids). 2. Use a more reactive acylating agent (e.g., acyl chloride or anhydride). 3. Consider using a less sterically hindered acylating agent or optimizing the reaction temperature and time.
Formation of multiple products 1. N-acylation competes with C3-acylation. 2. Over-acylation or side reactions on the benzene ring.1. Protect the nitrogen atom with a suitable protecting group (e.g., Boc, Ts) before performing the C3-functionalization. The protecting group can be removed in a subsequent step. 2. Control the stoichiometry of the acylating agent and the reaction conditions (temperature, time) to minimize side reactions.
Difficulty in purifying the product 1. Presence of unreacted starting materials and reagents. 2. Formation of closely related byproducts.1. Perform an appropriate aqueous workup to remove water-soluble impurities. 2. Utilize flash column chromatography with a gradient elution system to achieve better separation. Recrystallization can also be an effective purification method.

Experimental Protocols

General Protocol for N-Alkylation
  • Preparation : To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq).

  • Dissolution : Add anhydrous DMF or THF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Deprotonation : Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

  • Alkylation : Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction : Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). For less reactive alkyl halides, gentle heating (e.g., 60 °C) may be required.

  • Workup : Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous ammonium chloride solution. Dilute with water and extract with ethyl acetate (3x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

General Protocol for C3-Hydroxymethylation (Analogous to Aldol Addition)
  • Preparation : Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol in a round-bottom flask.

  • Base Addition : Add a catalytic amount of a base, such as piperidine or pyrrolidine (0.1-0.2 eq).

  • Aldehyde Addition : Add formaldehyde (or paraformaldehyde) (1.5-2.0 eq) to the mixture.

  • Reaction : Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC.

  • Workup : Once the reaction is complete, concentrate the mixture under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: N-Alkylation of 5-Bromoindoline (Analogous System) [6]

EntryAlkylating AgentBase (eq.)SolventTemp (°C)Time (h)Yield (%)
1Benzyl alcoholK2CO3 (1)TFE1103072
24-Methylbenzyl alcoholK2CO3 (1)TFE1101892
34-Methoxybenzyl alcoholK2CO3 (1)TFE1101885
44-Fluorobenzyl alcoholK2CO3 (1)TFE1101887

Note: This data is for the related 5-bromoindoline system and serves as a starting point for optimizing the N-alkylation of this compound.

Visualizations

Experimental Workflow for N-Alkylation

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start This compound dissolve Dissolve in anhydrous DMF/THF start->dissolve deprotonate Deprotonate with NaH (0 °C) dissolve->deprotonate alkylate Add Alkyl Halide (0 °C -> RT) deprotonate->alkylate monitor Monitor by TLC alkylate->monitor quench Quench with aq. NH4Cl monitor->quench extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify product N-Alkylated Product purify->product

General workflow for N-alkylation.
Kinase Inhibitor Signaling Pathways

Derivatives of this compound are often investigated as inhibitors of receptor tyrosine kinases (RTKs) that are pivotal in cancer progression. Below are simplified diagrams of key signaling pathways that are commonly targeted.

VEGFR2 Signaling Pathway

VEGFR2_Signaling cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Indolinone 5-Bromo-3-hydroxy- 2-indolinone Derivative Indolinone->VEGFR2 Inhibits Akt Akt PI3K->Akt Raf Raf Ras->Raf Angiogenesis Angiogenesis, Cell Proliferation, Survival Akt->Angiogenesis MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Inhibition of the VEGFR2 signaling pathway.

PDGFR Signaling Pathway

PDGFR_Signaling cluster_downstream Downstream Signaling PDGF PDGF PDGFR PDGFR PDGF->PDGFR Binds & Activates PI3K PI3K PDGFR->PI3K Ras Ras PDGFR->Ras STAT STAT PDGFR->STAT Indolinone 5-Bromo-3-hydroxy- 2-indolinone Derivative Indolinone->PDGFR Inhibits Akt Akt PI3K->Akt MAPK MAPK Pathway Ras->MAPK Proliferation Cell Proliferation, Migration, Survival STAT->Proliferation Akt->Proliferation MAPK->Proliferation

Inhibition of the PDGFR signaling pathway.

FGFR Signaling Pathway

FGFR_Signaling cluster_downstream Downstream Signaling FGF FGF FGFR FGFR FGF->FGFR Binds & Activates PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg RAS_MAPK RAS-MAPK Pathway FGFR->RAS_MAPK Indolinone 5-Bromo-3-hydroxy- 2-indolinone Derivative Indolinone->FGFR Inhibits Akt Akt PI3K->Akt -> Akt Cell_Processes Cell Proliferation, Differentiation, Migration PLCg->Cell_Processes RAS_MAPK->Cell_Processes Akt->Cell_Processes

Inhibition of the FGFR signaling pathway.

References

Technical Support Center: 5-Bromo-3-hydroxy-2-indolinone Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-3-hydroxy-2-indolinone crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended solvents for the crystallization of this compound?

A1: Based on the solubility of structurally similar compounds like 5-bromoindoles, it is recommended to start with polar aprotic solvents such as acetone and dichloromethane, or polar protic solvents like ethanol and methanol.[1] Dimethyl sulfoxide (DMSO) can also be used, particularly for dissolving the compound for biological assays.[1][2] Due to the limited aqueous solubility of halogenated aromatic compounds, binary solvent systems may be necessary for certain applications.[1]

Q2: My this compound is "oiling out" instead of crystallizing. What are the likely causes and solutions?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to the solution being too concentrated or cooling too rapidly.

Troubleshooting Steps:

  • Reduce Concentration: Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.

  • Slower Cooling: Ensure the crystallization vessel is well-insulated to promote gradual cooling. Avoid placing it directly in an ice bath from a high temperature.

  • Solvent System Modification: Consider using a solvent system where the compound has slightly lower solubility at elevated temperatures.

Q3: No crystals are forming even after the solution has cooled to room temperature. What can I do?

A3: A lack of crystal formation is typically due to either the solution being too dilute or an energy barrier to nucleation.

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass stirring rod to create nucleation sites.

    • Seeding: If available, add a single, small crystal of pure this compound to the solution.

  • Increase Concentration: If nucleation cannot be induced, the solution is likely too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Solvent Removal: As a last resort, the solvent can be removed entirely by rotary evaporation to recover the crude solid, and the crystallization can be re-attempted with a different solvent system.[3]

Q4: The crystal yield is very low. How can I improve it?

A4: A low yield suggests that a significant amount of the compound remains dissolved in the mother liquor.

Troubleshooting Steps:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound. Using an excessive amount will result in a lower yield.[3]

  • Cooling Temperature: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize the amount of crystallized product, provided this does not cause rapid crashing out of impurities.

  • Check Mother Liquor: To confirm if a significant amount of product remains in the filtrate, take a small sample of the mother liquor and evaporate the solvent. A large amount of residue indicates that the yield could be improved by further cooling or partial solvent evaporation from the mother liquor to obtain a second crop of crystals.[3]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the crystallization of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Rapid Crystal Formation ("Crashing Out") Solution is too supersaturated; cooling is too fast.Reheat the solution and add a small amount of additional solvent. Allow the solution to cool more slowly by insulating the flask.[3]
Formation of Needles or Very Small Crystals High degree of supersaturation; rapid nucleation.Use a slightly more dilute solution. Employ a slower cooling rate. Consider a different solvent system that promotes slower crystal growth.
Colored Crystals Presence of colored impurities from the synthesis.Perform a preliminary purification step before crystallization (e.g., column chromatography). Consider adding a small amount of activated carbon to the hot solution before filtering to remove colored impurities (use with caution as it can adsorb the desired product).
Inconsistent Crystal Quality Variations in starting material purity, solvent quality, or cooling rate.Ensure the purity of the starting material is consistent. Use high-purity solvents. Standardize the cooling protocol.

Data Presentation

Table 1: Example Solubility Screening for this compound

Solvent Solubility at 25°C (mg/mL) Solubility at 78°C (Ethanol b.p.) (mg/mL) Observations
EthanolLowModerateGood potential for recrystallization.
AcetoneModerateHighMay be a good solvent for initial dissolution.
DichloromethaneModerateN/A (b.p. 40°C)Good for dissolving at room temperature.
WaterVery LowVery LowCan be used as an anti-solvent.
TolueneLowModeratePotential for recrystallization.

Note: This table presents hypothetical data. Actual solubility should be determined experimentally.

Experimental Protocols

Protocol 1: General Recrystallization Procedure for this compound

  • Dissolution: In a suitable Erlenmeyer flask, add the crude this compound. Add a minimal amount of a chosen solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil.

  • Solvent Addition: Add the hot solvent dropwise until the solid just dissolves. Avoid adding an excess of solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be placed on an insulating surface (e.g., a cork ring).

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

  • Gradient Program:

    • Start with 80% A, hold for 1 minute.

    • Ramp to 20% A over 10 minutes.

    • Hold at 20% A for 2 minutes.

    • Return to 80% A over 1 minute and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.[4]

Mandatory Visualization

Troubleshooting_Crystallization cluster_start Start cluster_process Crystallization Process cluster_outcome Outcome cluster_troubleshooting Troubleshooting start Crude this compound dissolve Dissolve in Minimal Hot Solvent start->dissolve cool Slow Cooling dissolve->cool filter Filter Crystals cool->filter dry Dry Crystals filter->dry pure_crystals Pure Crystals dry->pure_crystals Success issues Crystallization Issues dry->issues Problem no_crystals No Crystals Formed issues->no_crystals Issue oiling_out Oiling Out issues->oiling_out Issue low_yield Low Yield issues->low_yield Issue impure_crystals Impure Crystals issues->impure_crystals Issue no_crystals->dissolve Solution: Concentrate Solution / Seed oiling_out->dissolve Solution: Add More Solvent / Slower Cooling low_yield->cool Solution: Optimize Solvent Volume / Colder Temp. impure_crystals->dissolve Solution: Recrystallize / Use Charcoal Experimental_Workflow start Start: Crude Product dissolve 1. Dissolve in minimal hot solvent (e.g., Ethanol) start->dissolve hot_filter 2. Hot filtration (optional) to remove insoluble impurities dissolve->hot_filter cool 3. Slow cooling to room temperature hot_filter->cool ice_bath 4. Further cooling in ice bath cool->ice_bath isolate 5. Isolate crystals by vacuum filtration ice_bath->isolate wash 6. Wash with cold solvent isolate->wash dry 7. Dry under vacuum wash->dry end End: Pure Crystals dry->end

References

Identification of impurities in 5-Bromo-3-hydroxy-2-indolinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-3-hydroxy-2-indolinone.

Troubleshooting Guide: Identification and Mitigation of Impurities

The primary route for the synthesis of this compound involves the reduction of 5-bromoisatin. The choice of reducing agent is critical and can significantly influence the impurity profile of the final product. This guide addresses common impurities encountered with three frequently used reduction methods.

Impurity Profile and Troubleshooting by Reduction Method
Reducing AgentPotential ImpurityStructureLikely CauseSuggested Analytical IdentificationMitigation Strategies
Sodium Dithionite Impurity A: 5-Bromoisatin (Unreacted Starting Material)Incomplete reaction due to insufficient reducing agent, low reaction temperature, or short reaction time.HPLC, LC-MS, TLC (comparison with starting material)Increase the equivalents of sodium dithionite, prolong the reaction time, or slightly increase the reaction temperature. Ensure the quality of the sodium dithionite, as it can degrade upon storage.
Impurity B: 5-Bromo-2,3-dioxoindoline DimerOver-oxidation of the product or a side reaction of the isatin under basic conditions.LC-MS (observe for a mass corresponding to a dimer), ¹H NMR (complex aromatic region).Maintain a controlled reaction temperature and add the reducing agent portion-wise to avoid localized high concentrations. Ensure the reaction is worked up promptly.
Sodium Borohydride Impurity C: 5-Bromo-2,3-dihydroxyindolineOver-reduction of the C3-carbonyl group.LC-MS (observe for a mass corresponding to the diol), ¹H NMR (absence of the C3-hydroxyl proton and a change in the chemical shift of the C3 proton).Use a stoichiometric amount of sodium borohydride. Perform the reaction at a low temperature (e.g., 0 °C) and monitor the reaction progress closely by TLC or HPLC.
Impurity A: 5-Bromoisatin (Unreacted Starting Material)Insufficient reducing agent or deactivation of the borohydride.HPLC, LC-MS, TLC (comparison with starting material)Ensure the sodium borohydride is fresh and dry. Use a slight excess if necessary, but monitor for over-reduction.
Tin(II) Chloride Impurity D: 5-Bromoindolin-2-oneOver-reduction of the C3-hydroxyl group.LC-MS (observe for a mass corresponding to the deoxygenated product), ¹H NMR (absence of the C3-hydroxyl proton and a change in the multiplicity of the C3 protons).Control the reaction temperature and the amount of SnCl₂ used. Shorter reaction times may be beneficial.
Impurity E: Tin ResiduesN/AIncomplete removal of tin salts during workup.Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption (AA) spectroscopy.Thoroughly wash the organic layer with aqueous base (e.g., sodium bicarbonate solution) and brine. Consider a final filtration of the product solution through celite.
Impurity A: 5-Bromoisatin (Unreacted Starting Material)Insufficient reducing agent or reaction time.HPLC, LC-MS, TLC (comparison with starting material)Increase the equivalents of SnCl₂ and/or prolong the reaction time.

Frequently Asked Questions (FAQs)

Q1: My final product is a dark color. What is the likely cause and how can I fix it?

A dark-colored product often indicates the presence of oxidized impurities or residual starting material (5-bromoisatin is reddish-orange). Ensure complete reduction by monitoring the reaction by TLC or HPLC until all the starting material is consumed. If the product is dark after purification, consider treating a solution of the product with a small amount of activated carbon followed by filtration.

Q2: I am seeing a significant amount of the over-reduced product, 5-bromoindolin-2-one. How can I avoid this?

Over-reduction is more common with stronger reducing agents or harsh reaction conditions. If using tin(II) chloride, try reducing the number of equivalents and the reaction temperature. With sodium borohydride, ensure the reaction is performed at low temperatures (e.g., 0-5 °C) and quenched as soon as the starting material is consumed.

Q3: How can I effectively remove residual tin salts from my product?

Residual tin salts can often be removed by washing the crude product solution with a saturated aqueous solution of sodium bicarbonate or a dilute solution of a chelating agent like EDTA. A final wash with brine is also recommended. If tin residues persist, recrystallization of the final product may be necessary.

Q4: What is the best solvent for the recrystallization of this compound?

A common solvent system for the recrystallization of 3-hydroxy-2-indolinones is a mixture of ethanol and water or ethyl acetate and hexanes. The optimal solvent system will depend on the specific impurity profile and should be determined experimentally.

Q5: My ¹H NMR spectrum shows broad peaks for the hydroxyl and amine protons. Is this normal?

Yes, it is common for the hydroxyl (-OH) and amine (-NH) protons to appear as broad singlets in the ¹H NMR spectrum. Their chemical shifts can also vary depending on the solvent and concentration. To confirm their presence, a D₂O exchange experiment can be performed, which will cause these peaks to disappear.

Experimental Protocols

Synthesis of 5-Bromoisatin (Starting Material)

A common method for the synthesis of 5-bromoisatin is the bromination of isatin.

Procedure:

  • To a stirred solution of isatin (1 equivalent) in concentrated sulfuric acid at 0-5 °C, slowly add N-bromosuccinimide (1.05 equivalents) in portions, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • The resulting precipitate is collected by filtration, washed thoroughly with cold water until the washings are neutral, and then dried under vacuum to afford 5-bromoisatin.

Reduction of 5-Bromoisatin to this compound
  • Suspend 5-bromoisatin (1 equivalent) in a mixture of water and a suitable organic solvent (e.g., THF or ethanol) (1:1 v/v).

  • Heat the suspension to 50-60 °C.

  • Add a solution of sodium dithionite (2-3 equivalents) in water portion-wise to the heated suspension. The color of the reaction mixture should change from reddish-orange to a pale yellow or off-white.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

  • Dissolve 5-bromoisatin (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add sodium borohydride (1-1.5 equivalents) portion-wise to the cooled solution, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at 0-5 °C and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water or dilute acetic acid.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to dryness.

  • Purify the crude product as needed.

  • Dissolve 5-bromoisatin (1 equivalent) in a solvent such as ethanol or acetic acid.

  • Add a solution of tin(II) chloride dihydrate (2-3 equivalents) in concentrated hydrochloric acid to the isatin solution.

  • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) and monitor by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice-water and basify with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the product with ethyl acetate.

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start 5-Bromoisatin Reduction Reduction (e.g., NaBH4, SnCl2, Na2S2O4) Start->Reduction Reactant Crude_Product Crude this compound Reduction->Crude_Product Yields Purification Purification (Recrystallization or Chromatography) Crude_Product->Purification Input Pure_Product Pure this compound Purification->Pure_Product Output Analysis Analytical Characterization (HPLC, LC-MS, NMR) Pure_Product->Analysis Sample Final_Product Final Product with Purity Assessment Analysis->Final_Product Data

Caption: Overall workflow for the synthesis and analysis of this compound.

impurity_troubleshooting Start Impurity Detected in This compound Synthesis Identify Identify Impurity Structure (LC-MS, NMR) Start->Identify Determine_Cause Determine Potential Cause Identify->Determine_Cause Incomplete_Reaction Incomplete Reaction Determine_Cause->Incomplete_Reaction e.g., Unreacted Starting Material Side_Reaction Side Reaction Determine_Cause->Side_Reaction e.g., Dimerization Over_Reaction Over-Reaction/Degradation Determine_Cause->Over_Reaction e.g., Over-reduction Optimize_Purification Optimize Purification Determine_Cause->Optimize_Purification If impurity is difficult to prevent Modify_Conditions Modify Reaction Conditions Incomplete_Reaction->Modify_Conditions Increase time, temp, or reagent Side_Reaction->Modify_Conditions Adjust stoichiometry, temp, or addition rate Over_Reaction->Modify_Conditions Decrease time, temp, or reagent Re_analyze Re-analyze Product Modify_Conditions->Re_analyze Optimize_Purification->Re_analyze

Caption: Logical workflow for impurity identification and troubleshooting in synthesis.

Technical Support Center: Synthesis of 5-Bromo-3-hydroxy-2-indolinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 5-Bromo-3-hydroxy-2-indolinone.

Troubleshooting Guide

Scaling up the synthesis of this compound can present several challenges. This guide addresses specific issues that may be encountered during the experimental process.

Issue 1: Low Yield or Incomplete Conversion during Bromination of Isatin

  • Question: We are experiencing low yields and significant amounts of starting material remaining after the bromination of isatin to produce 5-bromoisatin. What are the potential causes and solutions?

  • Answer: Low yields or incomplete conversion during the bromination of isatin can be attributed to several factors:

    • Insufficient Brominating Agent: Ensure the molar ratio of the brominating agent (e.g., N-Bromosuccinimide) to isatin is optimized. On a larger scale, mass transfer limitations can affect the reaction, so efficient stirring is crucial.

    • Reaction Temperature: The reaction temperature should be carefully controlled. While higher temperatures can increase the reaction rate, they may also lead to the formation of undesired side products, such as dibrominated species.

    • Solvent Choice: The choice of solvent is critical. Acetic acid is commonly used, and its purity should be high to avoid side reactions.[1]

    • Reaction Time: Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time. Incomplete reactions may require extended reaction times or a slight excess of the brominating agent.

Issue 2: Formation of Impurities during the Reduction of 5-Bromoisatin

  • Question: During the reduction of 5-bromoisatin to this compound, we are observing the formation of significant impurities, making purification difficult. How can we minimize these impurities?

  • Answer: The formation of impurities during the reduction of 5-bromoisatin is a common issue. Key factors to consider are:

    • Reducing Agent: The choice and stoichiometry of the reducing agent (e.g., sodium borohydride, catalytic hydrogenation) are critical. An excess of a strong reducing agent can lead to over-reduction to 5-bromoindoline.

    • Temperature Control: The reduction is typically an exothermic reaction. Maintaining a low and controlled temperature (e.g., 0-5 °C) is essential to prevent side reactions.

    • pH of the Reaction Mixture: The pH of the reaction medium can influence the stability of the product and the formation of byproducts. Careful control of pH during the reaction and workup is necessary.

    • Atmosphere: For catalytic hydrogenation, ensuring an inert atmosphere and the quality of the catalyst (e.g., Pd/C) are vital for a clean reaction.

Issue 3: Difficulty in Product Isolation and Purification

  • Question: We are facing challenges with the isolation and purification of the final product, this compound, on a larger scale. What purification strategies are recommended?

  • Answer: Isolating and purifying this compound can be challenging due to its polarity and potential for degradation. Consider the following approaches:

    • Crystallization: Recrystallization is a preferred method for purification on a large scale. A suitable solvent system needs to be identified. Slurrying the crude product in a solvent in which the impurities are more soluble can also be effective.

    • Column Chromatography: While effective on a small scale, column chromatography can be cumbersome and expensive for large-scale production. If necessary, optimize the stationary and mobile phases for efficient separation.

    • Washing: Washing the crude product with appropriate solvents can help remove specific impurities. For example, washing with a non-polar solvent can remove non-polar impurities, while a wash with a slightly acidic or basic aqueous solution can remove corresponding impurities.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A common and scalable synthetic route starts from 2-amino-5-bromobenzoic acid. This is then converted to 5-bromoisatin, which is subsequently reduced to the desired this compound.

Q2: How can I monitor the progress of the reactions effectively during scale-up?

A2: For effective reaction monitoring during scale-up, it is recommended to use in-process controls such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). These techniques allow for the tracking of starting material consumption and product formation, helping to determine the reaction endpoint accurately.

Q3: Are there any specific safety precautions to consider when handling the reagents for this synthesis on a large scale?

A3: Yes, several safety precautions are crucial. Brominating agents like N-Bromosuccinimide are corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The reduction step may involve flammable solvents and catalysts that can be pyrophoric (e.g., Pd/C), requiring an inert atmosphere and careful handling. Always consult the Safety Data Sheets (SDS) for all chemicals used.

Q4: What are the critical process parameters to control for a successful scale-up?

A4: The critical process parameters to control include:

  • Temperature: Precise temperature control is vital for minimizing side reactions.

  • Rate of addition of reagents: Slow and controlled addition of reagents, especially during exothermic reactions, is crucial to maintain temperature and prevent runaway reactions.

  • Stirring speed: Efficient mixing is necessary to ensure homogeneity and good mass transfer, especially in heterogeneous reactions.

  • pH: Maintaining the optimal pH throughout the reaction and workup is important for product stability and purity.

Experimental Protocols

Synthesis of 5-Bromoisatin from 2-Amino-5-bromobenzoic Acid

  • To a stirred solution of 2-amino-5-bromobenzoic acid in a suitable solvent (e.g., acetic acid), add chloral hydrate and hydroxylamine hydrochloride.[1]

  • Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Filter the precipitated solid, wash with water, and dry to obtain crude 5-bromoisatin.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol or acetic acid.

Reduction of 5-Bromoisatin to this compound

  • Suspend 5-bromoisatin in a suitable solvent (e.g., methanol or ethanol) and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of a reducing agent, such as sodium borohydride, in the same solvent, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at this temperature until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by the slow addition of an acidic solution (e.g., dilute HCl) until the pH is neutral.

  • Remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude this compound by recrystallization.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

StepStarting MaterialKey ReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
1 2-Amino-5-bromobenzoic acidChloral hydrate, Hydroxylamine HClAcetic AcidReflux2-485-95
2 5-BromoisatinSodium borohydrideMethanol0-51-270-85

Visualizations

Synthesis_Pathway A 2-Amino-5-bromobenzoic acid B 5-Bromoisatin A->B Chloral hydrate, Hydroxylamine HCl, Acetic Acid, Reflux C This compound B->C NaBH4, Methanol, 0-5 °C

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Problem Encountered Issue Low Yield / Purity Start->Issue Step1 Identify Reaction Step Issue->Step1 Bromination Bromination Step Step1->Bromination Reduction Reduction Step Step1->Reduction Purification Purification Step Step1->Purification CheckReagents Check Reagent Stoichiometry and Purity Bromination->CheckReagents CheckTemp Verify Temperature Control Bromination->CheckTemp CheckStirring Ensure Efficient Stirring Bromination->CheckStirring Reduction->CheckTemp CheckReducingAgent Optimize Reducing Agent and Stoichiometry Reduction->CheckReducingAgent CheckpH Control pH During Reaction and Workup Reduction->CheckpH OptimizeSolvent Optimize Recrystallization Solvent System Purification->OptimizeSolvent ConsiderChromatography Consider Alternative Purification Method Purification->ConsiderChromatography Solution Implement Corrective Action CheckReagents->Solution CheckTemp->Solution CheckStirring->Solution CheckReducingAgent->Solution CheckpH->Solution OptimizeSolvent->Solution ConsiderChromatography->Solution

Caption: Troubleshooting workflow for synthesis scale-up.

References

Preventing degradation of 5-Bromo-3-hydroxy-2-indolinone during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 5-Bromo-3-hydroxy-2-indolinone during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound?

A1: this compound is susceptible to degradation through several pathways, primarily oxidation, dimerization, and decomposition under strongly acidic or basic conditions. The 3-hydroxy-2-oxindole core is inherently reactive, and the electron-withdrawing nature of the bromine atom at the 5-position can influence the electron density of the indole ring, affecting its stability.[1]

Q2: How does oxidation affect this compound?

A2: The 3-hydroxy group is prone to oxidation, which can lead to the formation of 5-bromo-isatin and other undesired byproducts. This can be initiated by atmospheric oxygen, especially in the presence of light or metal catalysts, or by oxidizing reagents used in the reaction.

Q3: What is dimerization and how does it occur?

A3: Dimerization can occur through the reaction of two molecules of this compound, particularly under acidic or basic conditions that facilitate the formation of reactive intermediates. For instance, isatin, a related compound, is known to undergo dimerization.[2]

Q4: What is the impact of pH on the stability of this compound?

A4: Both strongly acidic and strongly basic conditions can catalyze the degradation of this compound. Acidic conditions can promote dehydration and rearrangement reactions, while basic conditions can lead to ring-opening or other decompositions.

Troubleshooting Guides

Issue 1: Rapid discoloration of the reaction mixture.
Potential Cause Troubleshooting Step Rationale
Oxidation 1. Degas all solvents prior to use. 2. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 3. Minimize exposure of the reaction mixture to light by wrapping the flask in aluminum foil.To remove dissolved oxygen and prevent air from reacting with the compound. Light can catalyze oxidative processes.
Trace Metal Impurities Add a chelating agent like EDTA in catalytic amounts.Metal ions can catalyze oxidation reactions. EDTA will sequester these ions.
Issue 2: Formation of a major, less polar byproduct observed by TLC.
Potential Cause Troubleshooting Step Rationale
Dimerization 1. Maintain a lower reaction temperature. 2. Use more dilute reaction conditions. 3. Control the pH of the reaction mixture carefully, avoiding strong acids or bases.Dimerization is often a bimolecular reaction, so lower concentrations and temperatures can reduce its rate. pH control minimizes the formation of reactive intermediates.
Issue 3: Low yield of the desired product with multiple unidentified spots on TLC.
Potential Cause Troubleshooting Step Rationale
General Instability 1. Consider in-situ generation and immediate use of this compound if possible. 2. Use of protecting groups for the hydroxyl and/or the indolinone nitrogen.Minimizes the time the sensitive compound is exposed to reaction conditions. Protecting groups can shield the reactive functionalities from undesired side reactions.
Incompatible Reagents Screen for milder reagents and reaction conditions.Harsh reagents can lead to non-specific degradation.

Data Presentation

Table 1: General Stability and Handling Recommendations for this compound

Condition Recommendation Justification
Storage Store as a solid at low temperatures (-20°C), under an inert atmosphere, and protected from light.Minimizes thermal degradation, oxidation, and photodecomposition.
Solvents Use freshly distilled and degassed solvents. Avoid solvents known to contain peroxides (e.g., old ethers).Prevents reaction with dissolved oxygen and impurities that can initiate degradation.
pH Range Maintain a pH as close to neutral as the reaction allows. Buffer the reaction mixture if necessary.Avoids acid- or base-catalyzed degradation pathways.
Atmosphere Always handle under an inert atmosphere (Nitrogen or Argon).Prevents oxidation by atmospheric oxygen.
Temperature Use the lowest effective temperature for the reaction.Reduces the rate of all potential degradation reactions.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Involving this compound

  • Inert Atmosphere Setup: Assemble the reaction glassware and dry it thoroughly in an oven. Allow it to cool under a stream of dry nitrogen or argon. Maintain a positive pressure of the inert gas throughout the reaction.

  • Solvent Preparation: Use anhydrous, degassed solvents. Solvents can be degassed by bubbling nitrogen or argon through them for at least 30 minutes or by using the freeze-pump-thaw method.

  • Reagent Addition: Dissolve the this compound in the degassed solvent under the inert atmosphere. Add other reagents slowly and at a controlled temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system.

  • Work-up: Upon completion, quench the reaction carefully (e.g., with a buffered aqueous solution) and perform the extraction with degassed solvents.

  • Purification: Purify the product promptly using column chromatography or recrystallization, minimizing exposure to air and light.

Protocol 2: Hydroxyl Group Protection (Example using Silyl Ether)

  • Protection Step:

    • Dissolve this compound (1 eq.) in an anhydrous, aprotic solvent (e.g., DCM or THF) under an inert atmosphere.

    • Add a suitable base (e.g., triethylamine or imidazole, 1.2 eq.).

    • Cool the mixture to 0°C.

    • Add a silylating agent (e.g., TBDMSCl, 1.1 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Work-up the reaction by washing with a saturated aqueous solution of NH4Cl and then brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the protected compound by column chromatography.

  • Reaction with the Protected Compound: Perform the desired reaction using the silyl-protected this compound.

  • Deprotection Step:

    • Dissolve the protected compound in THF.

    • Add a fluoride source (e.g., TBAF, 1.1 eq.) at 0°C.

    • Stir until the deprotection is complete (monitor by TLC).

    • Quench the reaction with water and extract the product.

    • Purify the deprotected product.

Visualizations

degradation_pathways A This compound B Oxidation A->B C Dimerization A->C D Acid/Base Degradation A->D E 5-Bromo-isatin B->E [O] F Dimer C->F + this compound G Decomposition Products D->G H+ or OH-

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prevention Preventative Measures cluster_procedure Reaction Procedure P1 Inert Atmosphere (N2 or Ar) R2 Reaction Setup P1->R2 P2 Degassed Solvents R1 Reagent Preparation P2->R1 P3 Protection from Light P3->R2 P4 Controlled Temperature R3 Reaction P4->R3 P5 pH Control P5->R3 R1->R2 R2->R3 R4 Work-up & Purification R3->R4 troubleshooting_logic Start Degradation Observed? Discoloration Discoloration? Start->Discoloration Yes Byproduct Major Byproduct? Start->Byproduct No Discoloration->Byproduct No Oxidation Suspect Oxidation: - Inert Atmosphere - Degas Solvents - Protect from Light Discoloration->Oxidation Yes LowYield Low Yield/ Multiple Products? Byproduct->LowYield No Dimerization Suspect Dimerization: - Lower Temperature - Dilute Conditions - pH Control Byproduct->Dimerization Yes Instability General Instability: - In-situ Generation - Protecting Groups - Milder Reagents LowYield->Instability End Problem Resolved Oxidation->End Dimerization->End Instability->End

References

Validation & Comparative

A Comparative Guide to 5-Bromo-3-hydroxy-2-indolinone and Other Halogenated Indolinones for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 5-Bromo-3-hydroxy-2-indolinone and its halogenated analogs, supported by established principles in medicinal chemistry and detailed experimental protocols for their evaluation.

Structure-Activity Relationship of Halogenation

The substitution of a halogen atom at the C5 position of the indolinone ring has been shown to be crucial for the kinase inhibitory activity of this class of compounds. The C5-halide is believed to form hydrophobic interactions within a hydrophobic pocket of the ATP-binding site of kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor β (PDGFRβ)[1]. The nature of the halogen (Fluorine, Chlorine, Bromine, Iodine) can significantly influence the compound's potency, selectivity, and pharmacokinetic properties.

Generally, as one moves down the halogen group from fluorine to iodine, the following properties change, which can impact biological activity:

  • Size and Polarizability: Increases, which can lead to stronger van der Waals interactions and potentially better occupancy in hydrophobic pockets.

  • Lipophilicity: Generally increases, which can affect cell membrane permeability and plasma protein binding.

  • Electronegativity: Decreases, which can alter the electronic properties of the aromatic ring.

The optimal halogen for a particular kinase target is often determined empirically, as the subtle interplay of these factors can lead to significant differences in binding affinity and inhibitory potency.

Performance Comparison of Halogenated Indolinones

While specific IC50 values for the direct comparison of 5-fluoro-, 5-chloro-, 5-bromo-, and 5-iodo-3-hydroxy-2-indolinone are not available in the literature, the following table summarizes the general trends and provides a template for how such data would be presented. The values presented are hypothetical and for illustrative purposes only, based on the general principles of halogenation in kinase inhibitors.

CompoundHalogen at C5Molecular Weight ( g/mol )Calculated logPExpected Potency Trend
5-Fluoro-3-hydroxy-2-indolinoneF167.13~1.5May exhibit favorable interactions due to fluorine's unique properties.
5-Chloro-3-hydroxy-2-indolinoneCl183.58~2.0Often a good balance of size and lipophilicity.
This compound Br 228.04 ~2.2 Larger size may enhance binding in some hydrophobic pockets .
5-Iodo-3-hydroxy-2-indolinoneI275.04~2.6Increased lipophilicity may improve potency but could also affect solubility and pharmacokinetics.

Experimental Protocols

To facilitate the direct comparison of these compounds, the following detailed experimental protocols for key assays are provided.

Synthesis of this compound

A general method for the synthesis of 3-hydroxy-2-oxindoles involves the condensation of isatins with malonic or cyanoacetic acids, often with microwave assistance to improve yields and reduce reaction times.

Materials:

  • 5-Bromoisatin

  • Malonic acid

  • Dioxane

  • Triethylamine

Procedure:

  • To a microwave reactor vessel, add 5-bromoisatin (1 mmol), malonic acid (2.2 mmol), pure dioxane (8.3 mL), and triethylamine (0.55 mL).

  • Seal the vessel and heat the mixture using microwave irradiation at a controlled temperature for 5-10 minutes.

  • After the reaction is complete, cool the mixture to room temperature.

  • The reaction mixture can then be purified by extraction and column chromatography to yield (5-Bromo-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, which can be further processed if necessary.

VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)

This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain by quantifying the amount of ATP remaining after the kinase reaction.

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • 5x Kinase Buffer

  • ATP solution

  • PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))

  • Test compounds (5-halogenated-3-hydroxy-2-indolinones) dissolved in DMSO

  • Kinase-Glo® MAX Assay Kit

  • White 96-well assay plates

Procedure:

  • Reagent Preparation:

    • Prepare 1x Kinase Buffer by diluting the 5x stock.

    • Prepare serial dilutions of the test compounds in 1x Kinase Buffer. Ensure the final DMSO concentration is consistent (e.g., <1%).

    • Dilute the VEGFR-2 enzyme in 1x Kinase Buffer.

  • Assay Execution:

    • Add the diluted test compounds to the wells of the 96-well plate.

    • Include positive controls (enzyme without inhibitor) and blank controls (no enzyme).

    • Prepare a master mix containing ATP and the PTK substrate in 1x Kinase Buffer.

    • Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to the wells containing the test compounds.

    • Add the master mix to all wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® MAX reagent according to the manufacturer's instructions.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Cell Viability (MTT) Assay

This assay assesses the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HCT116, MCF-7)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Signaling Pathways

Halogenated indolinones often target receptor tyrosine kinases such as VEGFR and EGFR, which are crucial for tumor growth and angiogenesis. The following diagrams illustrate the general signaling pathways and the point of inhibition for these compounds.

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Proliferation Proliferation PLCg->Proliferation Akt Akt PI3K->Akt Raf Raf Ras->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK ERK ERK MEK->ERK GeneExpression Gene Expression ERK->GeneExpression Survival Survival mTOR->Survival GeneExpression->Proliferation Angiogenesis Angiogenesis GeneExpression->Angiogenesis VEGF VEGF VEGF->VEGFR2 Binds & Activates Indolinone Halogenated Indolinone Indolinone->VEGFR2 Inhibits (ATP competitive)

Caption: VEGFR-2 Signaling Pathway and Inhibition by Halogenated Indolinones.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK ERK ERK MEK->ERK GeneExpression Gene Expression ERK->GeneExpression Survival Survival mTOR->Survival Proliferation Proliferation GeneExpression->Proliferation Metastasis Metastasis GeneExpression->Metastasis EGF EGF EGF->EGFR Binds & Activates Indolinone Halogenated Indolinone Indolinone->EGFR Inhibits (ATP competitive) Experimental_Workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis & Comparison Synthesis Synthesis of 5-Halo- 3-hydroxy-2-indolinones KinaseAssay Kinase Inhibition Assay (e.g., VEGFR-2, EGFR) Synthesis->KinaseAssay CellViability Cell Viability Assay (e.g., MTT) Synthesis->CellViability IC50_determination IC50 Value Determination KinaseAssay->IC50_determination SAR_Analysis Structure-Activity Relationship Analysis IC50_determination->SAR_Analysis CellCycle Cell Cycle Analysis CellViability->CellCycle Apoptosis Apoptosis Assay CellViability->Apoptosis CellViability->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

References

A Comparative Analysis of the Anti-proliferative Activity of 5-Bromo- and 5-Chloro-3-hydroxy-2-indolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative overview of the anti-proliferative potential of 5-Bromo-3-hydroxy-2-indolinone and 5-Chloro-3-hydroxy-2-indolinone. Due to a lack of direct head-to-head studies on these specific compounds, this comparison is based on published data for structurally related 5-bromo- and 5-chloro-indolinone derivatives.

The indolin-2-one scaffold is a core structure in many synthetic and natural compounds that exhibit a wide range of biological activities, including the regulation of protein kinases.[1] Halogen substitution at the C5 position of the indolinone ring is a common strategy in the design of anti-cancer agents to enhance their activity. This guide synthesizes available data to provide insights into the potential anti-proliferative effects of 5-bromo and 5-chloro substitutions on the 3-hydroxy-2-indolinone core.

Comparative Anti-proliferative Activity

While direct comparative data for this compound and 5-Chloro-3-hydroxy-2-indolinone is not available in the reviewed literature, analysis of related compounds suggests that both bromo- and chloro-substituents at the 5-position of the indolinone ring can contribute to potent anti-proliferative activity. The specific activity is highly dependent on the other substitutions on the indolinone core.

For instance, a study on 5-chloro-3-hydroxymethyl-indole-2-carboxamides identified a derivative with significant EGFR inhibitory activity, showcasing an IC50 value of 0.12 µM.[2] Another series of 5-chloro-indole-2-carboxylate derivatives demonstrated significant antiproliferative activity with GI50 values ranging from 29 nM to 78 nM against various cancer cell lines.[3][4]

On the other hand, derivatives of 5-bromoisatin have also shown considerable anti-cancer properties. One such derivative, 5-bromo-1-{2-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrazol-1-yl]-2-oxoethyl}-1H-indole-2,3-dione, was found to be a potent agent against leukemia cell lines, with GI50 values in the range of 0.69-3.35 µM.

Data on Related Compounds

Below is a summary of the anti-proliferative activity of various 5-bromo and 5-chloro indolinone derivatives from the literature.

Compound ClassSpecific DerivativeCancer Cell Line(s)Activity (IC50/GI50)
5-Chloro-indole-2-carboxylatesMultiple derivativesVarious cancer cell lines29 nM - 78 nM (GI50)[3][4]
5-Chloro-3-hydroxymethyl-indole-2-carboxamidesMost potent derivativeNot specified0.12 µM (IC50)[2]
5-Bromoisatin Conjugates5-bromo-1-{2-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrazol-1-yl]-2-oxoethyl}-1H-indole-2,3-dioneLeukemia cell lines0.69 - 3.35 µM (GI50)

Experimental Protocols

The anti-proliferative activity of these compounds is typically evaluated using cell-based assays such as the MTT or Sulforhodamine B (SRB) assays.

Sulforhodamine B (SRB) Assay Protocol

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[5][6][7][8][9]

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM)

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO). Incubate for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Gently add cold TCA to each well to fix the cells and incubate at 4°C for 1 hour.

  • Staining: Wash the plates with water and air dry. Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Air dry the plates and add Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[6]

Signaling Pathways and Experimental Workflows

Indolinone derivatives often exert their anti-proliferative effects by inhibiting protein kinases involved in cancer cell signaling pathways, such as VEGFR, PDGFR, and EGFR.[10][11][12][13]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (VEGFR, PDGFR, EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Indolinone 5-Halo-3-hydroxy- 2-indolinone Indolinone->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of Receptor Tyrosine Kinase Signaling by 5-Halo-3-hydroxy-2-indolinones.

Experimental_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Serial Dilutions) A->B C 3. Incubation (e.g., 48-72 hours) B->C D 4. Cell Viability Assay (e.g., SRB Assay) C->D E 5. Data Analysis (IC50 Determination) D->E

Caption: General Workflow for In Vitro Anti-proliferative Activity Screening.

References

5-Bromo-3-hydroxy-2-indolinone: A Superior Scaffold for Complex Molecule Synthesis Compared to Isatin

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the choice of starting materials is paramount to the successful and efficient construction of complex molecules. For researchers and professionals in drug development, the isatin scaffold has long been a valuable building block. However, the strategic introduction of substituents can dramatically enhance the synthetic utility of this core structure. This guide provides a detailed comparison of 5-Bromo-3-hydroxy-2-indolinone and its parent compound, isatin, highlighting the significant advantages the former offers in terms of reactivity, regioselectivity, and the ability to forge novel synthetic pathways.

Enhanced Reactivity and Regioselectivity: The Impact of the Bromo Substituent

The presence of a bromine atom at the 5-position of the indolinone ring significantly influences the electronic properties of the molecule, leading to altered reactivity and offering a versatile handle for further functionalization through cross-coupling reactions.

The electron-withdrawing nature of the bromine atom can enhance the electrophilicity of the C3 carbonyl group in the corresponding 5-bromoisatin, which is the direct precursor to this compound. This enhanced electrophilicity can lead to higher yields and faster reaction times in nucleophilic addition reactions, such as the aldol condensation, a key C-C bond-forming reaction.

Table 1: Comparison of Yields in Aldol Condensation Reactions

EntryIsatin DerivativeAldehyde/KetoneCatalyst/SolventReaction TimeYield (%)Reference
1IsatinAcetoneL-proline/DMSO24 h85[1]
25-BromoisatinAcetoneL-proline/DMSO12 h92[1]
3IsatinCyclohexanonePyrrolidine/MeOH10 h88[1]
45-BromoisatinCyclohexanonePyrrolidine/MeOH6 h95[1]

Furthermore, the bromine atom serves as a key functional group for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. This opens up a vast chemical space for the introduction of diverse aryl, vinyl, and alkynyl substituents at the 5-position, a transformation not possible with unsubstituted isatin.

Novel Synthetic Pathways: Leveraging the 3-Hydroxy Group

While isatin possesses a ketone at the C3 position, this compound features a hydroxyl group at this position. This seemingly small difference unlocks a plethora of unique synthetic transformations, allowing for the construction of molecular architectures that are inaccessible from isatin.

One of the primary advantages is the ability to perform stereoselective reductions of the corresponding 5-bromoisatin to afford either the syn or anti diastereomer of the 3-hydroxy-2-indolinone. This stereocenter can then be exploited in subsequent reactions to generate complex chiral molecules.

Moreover, the 3-hydroxy group can be used as a handle for various other transformations:

  • Etherification and Esterification: The hydroxyl group can be readily converted into ethers and esters, allowing for the introduction of a wide range of functional groups.

  • Dehydration: Dehydration of the 3-hydroxy group can lead to the formation of a reactive 3-indolinylidene intermediate, which can participate in various cycloaddition and rearrangement reactions.

  • Substitution Reactions: The hydroxyl group can be activated and substituted with other nucleophiles, providing access to 3-substituted-2-oxindoles with diverse functionalities.

A particularly powerful application is in the synthesis of spirooxindoles, a class of compounds with significant biological activity. The reaction of 5-bromoisatin with various nucleophiles can lead to the formation of spirocyclic systems with high efficiency.

Table 2: Comparison of Yields in the Synthesis of Spirooxindoles

EntryIsatin DerivativeReactant(s)Catalyst/SolventYield (%)Reference
1IsatinMalononitrile, DimedoneL-proline/EtOH82[2]
25-BromoisatinMalononitrile, DimedoneL-proline/EtOH90[3]
3Isatin(E)-Chalcone, SarcosineReflux in Toluene75[4]
45-Bromoisatin(E)-Chalcone, SarcosineReflux in Toluene85[4]

Experimental Protocols

Representative Experimental Protocol: Aldol Condensation of 5-Bromoisatin with Acetone

To a solution of 5-bromoisatin (1.0 mmol) in 5 mL of dimethyl sulfoxide (DMSO) is added L-proline (0.1 mmol, 10 mol%). The mixture is stirred at room temperature for 10 minutes, after which acetone (5.0 mmol) is added. The reaction mixture is then stirred at 60 °C for 12 hours. Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 3:1) to afford the desired 5-bromo-3-hydroxy-3-(2-oxopropyl)indolin-2-one.[1]

Visualization of Synthetic Advantages

The following diagram illustrates the distinct synthetic pathways available to this compound compared to the more limited options for isatin.

Synthetic_Pathways isatin Isatin nucleophilic_addition_isatin Nucleophilic Addition (e.g., Aldol, Grignard) isatin->nucleophilic_addition_isatin 1. Nucleophile oxindole 3-Substituted-3-hydroxy-2-oxindole nucleophilic_addition_isatin->oxindole bromo_isatin 5-Bromoisatin nucleophilic_addition_bromo Nucleophilic Addition (Higher Yield) bromo_isatin->nucleophilic_addition_bromo 1. Nucleophile bromo_hydroxy_indolinone This compound cross_coupling Cross-Coupling (Suzuki, Heck, etc.) bromo_hydroxy_indolinone->cross_coupling 2. Pd Catalyst, Coupling Partner hydroxy_reactions Reactions at C3-OH (Etherification, Dehydration) bromo_hydroxy_indolinone->hydroxy_reactions 3. Electrophile or Dehydrating Agent functionalized_indolinone 5-Aryl/Alkenyl/Alkynyl- 3-hydroxy-2-indolinone cross_coupling->functionalized_indolinone diverse_products Diverse Scaffolds (Spirooxindoles, etc.) hydroxy_reactions->diverse_products nucleophilic_addition_bromo->bromo_hydroxy_indolinone

References

Structure-activity relationship (SAR) studies of 5-Bromo-3-hydroxy-2-indolinone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Structure-Activity Relationship (SAR) of 5-Bromo-2-Indolinone Derivatives as Potent Therapeutic Agents

This guide provides a detailed comparison of 5-bromo-2-indolinone derivatives, focusing on their structure-activity relationships as potent anti-proliferative agents. The information is tailored for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data. The indolin-2-one scaffold is a critical component in many kinase inhibitors, and understanding the impact of specific structural modifications is key to designing next-generation therapeutics.[1]

The core of the 5-bromo-2-indolinone structure serves as a versatile scaffold for developing bioactive molecules.[2] SAR studies reveal that substitutions at the C3 position of the indolinone ring are crucial for their biological activity.[1] The parent structure, 5-bromo-3-hydroxy-2-indolinone, is often derivatized at the C3 position, commonly through a hydrazono linkage, to explore interactions with various biological targets.

The anti-proliferative activity of these derivatives is significantly influenced by the nature of the substituent attached to the hydrazono group. Generally, the presence of a thiazole ring connected to the hydrazono moiety at the C3 position of the 5-bromo-indolin-2-one core is a key feature for potent anti-cancer activity.

Key SAR Observations:

  • Substitution on the Thiazole Ring: The introduction of substituents on the thiazole ring modulates the anti-proliferative potency. For instance, compounds with a phenyl group on the thiazole ring, such as 5-Bromo-3-(2-(4-phenylthiazol-2-yl)hydrazono)indolin-2-one, show significant activity.

  • Effect of Electron-Donating and Withdrawing Groups: Adding electron-withdrawing groups (e.g., chlorine) or electron-donating groups (e.g., methyl) to the phenyl ring attached to the thiazole can fine-tune the activity. For example, compound 10k with a chlorophenyl group at the C4 position of the thiazole ring demonstrates notable potency.[3]

  • Alternative Substituents: While thiazole derivatives are prominent, other heterocyclic and aromatic moieties attached at the C3 position also yield active compounds, indicating that this position is a critical point for modification to achieve desired biological effects.

Below is a diagram illustrating the core scaffold and the key points of modification that influence the activity of these compounds.

SRB_Workflow SRB Assay Experimental Workflow start Start cell_plating Plate Cancer Cells (96-well plates) start->cell_plating incubation1 Incubate for 24h cell_plating->incubation1 treatment Add Test Compounds (various concentrations) incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 fixation Fix Cells with 10% TCA incubation2->fixation staining Stain with SRB Solution fixation->staining wash_solubilize Wash and Solubilize Dye staining->wash_solubilize read_absorbance Measure Absorbance (570 nm) wash_solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end_node End calculate_ic50->end_node VEGFR_Pathway Simplified VEGFR Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR VEGFR PLC PLCγ VEGFR->PLC PI3K PI3K VEGFR->PI3K VEGF VEGF Ligand VEGF->VEGFR Binds Indolinone 5-Bromo-2-indolinone Derivative Indolinone->VEGFR Inhibits RAS RAS PLC->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

References

Comparative Docking Analysis of 5-Bromo-3-hydroxy-2-indolinone and Known Inhibitors Against VEGFR-2

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive in silico comparison of 5-Bromo-3-hydroxy-2-indolinone with established VEGFR-2 inhibitors, providing insights into its potential as an anti-angiogenic agent. This guide details the binding affinities, interaction patterns, and the underlying experimental protocols for these molecular docking studies.

Recent advancements in computational drug design have highlighted the potential of various small molecules as inhibitors of key signaling proteins in cancer progression. Among these, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis, has emerged as a prominent target. This guide presents a comparative molecular docking study of this compound, a novel compound of interest, against the well-established VEGFR-2 inhibitor, Sorafenib.

While direct comparative experimental data for this compound is emerging, this analysis leverages docking results for structurally similar 3-hydroxy-2-oxindole derivatives to provide a preliminary assessment of its binding potential. The data presented herein is compiled from multiple in silico studies to offer a robust comparison for researchers in the field of drug discovery and development.

Quantitative Comparison of Binding Affinities

The following table summarizes the binding affinities of a representative 3-hydroxy-2-oxindole derivative (as a surrogate for this compound) and the known VEGFR-2 inhibitor, Sorafenib, as determined by molecular docking simulations.

CompoundTarget ProteinBinding Energy (kcal/mol)Key Interacting Residues
3-hydroxy-2-oxindole derivativeVEGFR-2-9.5 to -10.5Cys919, Asp1046, Glu885, Leu840
SorafenibVEGFR-2-8.5 to -11.0[1]Cys919, Asp1046, Glu885, Phe1047

Note: The binding energy for the 3-hydroxy-2-oxindole derivative is a representative value from studies on similar compounds. The exact binding energy of this compound may vary.

Experimental Protocols

The in silico molecular docking studies summarized in this guide were conducted following a standardized and validated protocol.

Protein Preparation

The three-dimensional crystal structure of the VEGFR-2 kinase domain was obtained from the Protein Data Bank (PDB). A commonly used structure for these studies is PDB ID: 4ASD. The protein was prepared for docking by:

  • Removing water molecules and any co-crystallized ligands.

  • Adding polar hydrogen atoms.

  • Assigning Kollman charges to the protein residues.

  • Repairing any missing side chains or atoms using structure preparation tools.

Ligand Preparation

The 2D structures of this compound and known inhibitors like Sorafenib were sketched using chemical drawing software. These 2D structures were then converted to 3D conformations. The ligand preparation involved:

  • Generating possible tautomers and ionization states at physiological pH (7.4 ± 0.5).

  • Assigning partial charges to the ligand atoms.

  • Minimizing the energy of the ligand structures to obtain a stable conformation.

Molecular Docking

Molecular docking was performed using software such as AutoDock or Glide. The docking protocol was validated by redocking the native ligand into the active site of the protein and ensuring the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose was less than 2.0 Å.[2] The key steps in the docking process include:

  • Grid Generation: A grid box was defined around the ATP-binding site of VEGFR-2, encompassing the key amino acid residues known to interact with inhibitors.

  • Docking Simulation: The prepared ligands were then docked into the defined grid box. The docking algorithm explores various possible conformations and orientations of the ligand within the active site.

  • Scoring and Analysis: The resulting ligand poses were scored based on their binding free energy. The pose with the lowest binding energy was considered the most favorable binding mode. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, were then analyzed to understand the basis of binding affinity.

Visualizing Molecular Docking and Signaling Pathways

To better understand the processes involved, the following diagrams illustrate the general workflow of a comparative molecular docking study and a simplified representation of the VEGFR-2 signaling pathway.

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis & Comparison Protein_Prep Protein Preparation (e.g., VEGFR-2 from PDB) Grid_Gen Grid Generation (Define Active Site) Protein_Prep->Grid_Gen Input Ligand_Prep Ligand Preparation (this compound & Inhibitors) Docking Molecular Docking (Ligand-Protein Interaction) Ligand_Prep->Docking Input Grid_Gen->Docking Input Scoring Scoring & Ranking (Binding Energy Calculation) Docking->Scoring Comparison Comparative Analysis (Binding Modes & Affinities) Scoring->Comparison

A general workflow for comparative molecular docking studies.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 Tyrosine Kinase Domain VEGF->VEGFR2:f0 Binds PLCg PLCγ VEGFR2:f1->PLCg Activates PI3K PI3K VEGFR2:f1->PI3K Activates Ras Ras VEGFR2:f1->Ras Activates PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor This compound (or Known Inhibitor) Inhibitor->VEGFR2:f1 Inhibits

A simplified diagram of the VEGFR-2 signaling pathway and the point of inhibition.

References

Head-to-Head Comparison: 5-Bromo-3-hydroxy-2-indolinone and Approved VEGFR2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational compound 5-Bromo-3-hydroxy-2-indolinone with a selection of U.S. FDA-approved drugs known to target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of several successful kinase inhibitors.[1][2] This document outlines the presumed mechanism of action for this compound based on its structural class, presents a quantitative comparison of the potency of approved drugs, details relevant experimental protocols for evaluation, and provides visual diagrams of key pathways and workflows.

Introduction to this compound and its Therapeutic Rationale

The compound this compound belongs to the 3-hydroxy-2-oxindole class of molecules. This structural motif is of significant interest in drug discovery due to its presence in various biologically active natural products and its demonstrated potential in exhibiting anti-cancer, anti-HIV, and antioxidative properties.[3] The indolin-2-one core is particularly recognized as a foundational structure for potent kinase inhibitors.[1]

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[2] The Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key regulators of this process.[4] Consequently, inhibiting VEGFR-2 signaling is a well-established and effective strategy in cancer therapy.[4][5] Given that numerous indolin-2-one derivatives have been identified as potent VEGFR-2 inhibitors, it is hypothesized that this compound may also exert its potential anti-cancer effects through the inhibition of VEGFR-2.[2][6] However, it is crucial to note that direct experimental evidence and quantitative data for the VEGFR-2 inhibitory activity of this compound are not yet available in published literature. The following comparisons are therefore based on the established activities of approved drugs sharing a similar therapeutic target.

Comparative Analysis of VEGFR-2 Inhibitory Potency

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of several FDA-approved drugs against VEGFR-2. This data provides a benchmark against which the activity of novel compounds like this compound can be compared once experimentally determined.

Drug (Brand Name)IC50 against VEGFR-2 (nM)Additional Kinase Targets
Axitinib (Inlyta)0.2VEGFR-1, VEGFR-3, PDGFRβ, c-Kit[7][8]
Lenvatinib (Lenvima)4VEGFR-1, VEGFR-3, FGFR1-4, PDGFRα, RET, KIT[3][9]
Regorafenib (Stivarga)4.2VEGFR-1, VEGFR-3, PDGFRβ, Kit, RET, Raf-1[10][11][12]
Sunitinib (Sutent)80PDGFRβ, c-Kit, FLT3, RET, CSF-1R[13][14]
Sorafenib (Nexavar)90VEGFR-1, VEGFR-3, PDGFRβ, c-Kit, FLT3, RET, Raf-1[15][16]
Vandetanib (Caprelsa)40EGFR, RET[1][17][18]
Pazopanib (Votrient)30VEGFR-1, VEGFR-3, PDGFR, FGFR, c-Kit, c-Fms[19]
Cabozantinib (Cabometyx)0.035c-Met, RET, KIT, AXL, FLT3, Tie2[19]

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures discussed, the following diagrams are provided.

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor (Dimerization & Autophosphorylation) VEGF->VEGFR2 Binding PI3K PI3K VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation PKC PKC PLCg->PKC RAF Raf PKC->RAF Permeability Vascular Permeability PKC->Permeability MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Approved_Drugs Approved Drugs (e.g., Sunitinib, Axitinib) Approved_Drugs->VEGFR2 Test_Compound This compound (Hypothesized) Test_Compound->VEGFR2

VEGFR-2 signaling cascade and points of inhibition.

Experimental_Workflow Experimental Workflow for Inhibitor Evaluation cluster_0 In Vitro Kinase Assay cluster_1 Cellular Phosphorylation Assay a Recombinant VEGFR-2 Kinase c Incubate with This compound a->c b Peptide Substrate + ATP b->c d Measure Substrate Phosphorylation c->d e Calculate IC50 d->e f Endothelial Cells (e.g., HUVECs) g Pre-incubate with This compound f->g h Stimulate with VEGF g->h i Cell Lysis & Western Blot (p-VEGFR-2) h->i j Quantify Inhibition i->j

Workflow for in vitro and cellular VEGFR-2 inhibition assays.

Experimental Protocols

To facilitate the direct evaluation of this compound, detailed methodologies for key experiments are provided below.

In Vitro VEGFR-2 Kinase Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of recombinant VEGFR-2.

  • Principle: The assay quantifies the transfer of phosphate from ATP to a synthetic peptide substrate by VEGFR-2 kinase. The level of phosphorylation is measured, often using a luminescence-based method that detects the amount of ATP remaining after the reaction.[20]

  • Materials:

    • Recombinant human VEGFR-2 kinase domain

    • Kinase buffer (e.g., containing Tris-HCl, MgCl2, DTT)

    • ATP

    • VEGFR-2 peptide substrate (e.g., Biotin-Gastrin Precursor (Tyr87) peptide)[21]

    • This compound (dissolved in DMSO)

    • Detection reagent (e.g., ADP-Glo™ or Kinase-Glo® MAX Assay Kit)[20]

    • 96-well white assay plates

  • Procedure:

    • Prepare serial dilutions of this compound in kinase buffer.

    • Add the diluted compound or vehicle (DMSO control) to the wells of the 96-well plate.

    • Add the VEGFR-2 enzyme to all wells except the "no enzyme" blank control.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate the plate at 30°C for a defined period (e.g., 45 minutes).[22]

    • Stop the reaction and measure the remaining ATP or the amount of phosphorylated substrate using the detection reagent and a luminometer.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[20]

Cellular VEGFR-2 Autophosphorylation Assay

This assay assesses the ability of a compound to inhibit VEGFR-2 activation within a cellular context.

  • Principle: Endothelial cells expressing VEGFR-2 are stimulated with VEGF to induce receptor autophosphorylation. The inhibitory effect of the compound is determined by measuring the reduction in phosphorylated VEGFR-2 levels.[2]

  • Materials:

    • Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell lines.[2]

    • Cell culture medium and serum.

    • Recombinant human VEGF-A.

    • This compound (dissolved in DMSO).

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Antibodies: Primary antibody against phosphorylated VEGFR-2 (e.g., p-VEGFR-2 Tyr1175) and a primary antibody for total VEGFR-2.

    • HRP-conjugated secondary antibody.

    • Western blot reagents and equipment.

  • Procedure:

    • Culture HUVECs to near confluency and then serum-starve for several hours.

    • Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours.

    • Stimulate the cells with a predetermined concentration of VEGF-A for a short period (e.g., 10-15 minutes).

    • Wash the cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with the anti-p-VEGFR-2 antibody, followed by the HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with the anti-total VEGFR-2 antibody to ensure equal protein loading.

    • Quantify the band intensities to determine the extent of inhibition of VEGFR-2 phosphorylation.

Conclusion

The indolin-2-one scaffold, present in this compound, is a well-validated core structure for potent VEGFR-2 inhibitors, a critical target in oncology. While direct experimental data for this compound is currently lacking, a comparative analysis with FDA-approved drugs targeting VEGFR-2 provides a strong rationale for its investigation as an anti-angiogenic agent. The provided experimental protocols offer a clear path for determining its inhibitory potency, both in vitro and in a cellular context. The potential for this compound to exhibit potent and selective VEGFR-2 inhibition warrants further investigation to establish its therapeutic promise. Future studies should focus on generating the quantitative data necessary for a direct head-to-head comparison with the established drugs outlined in this guide.

References

Validating Bioassay Results for 5-Bromo-3-hydroxy-2-indolinone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of 5-Bromo-3-hydroxy-2-indolinone and its related derivatives, focusing on their potential as anti-cancer agents. The information presented is collated from various experimental studies to offer a comprehensive overview of their performance in key bioassays. This document details the experimental protocols for these assays and visualizes the associated signaling pathways to facilitate a deeper understanding of their mechanism of action.

Quantitative Bioassay Data Summary

The following tables summarize the inhibitory concentrations (IC50) of various indolinone derivatives against cancer cell lines and key enzymatic targets. This data highlights the potential of the indolinone scaffold, particularly with a 5-bromo substitution, in cancer therapy.

Table 1: Anti-Proliferative Activity of 5-Bromo-Indolinone Derivatives against Various Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)Reference
(Z)-3-(((4-bromobenzyl)sulfinyl)methylene)indolin-2-oneHeLa, HepG2, MCF-7, SCC-15, A549< 40 (average)[1]
(Z)-3-((benzylsulfinyl)methylene)-5-bromoindolin-2-oneHeLa, HepG2, MCF-7, SCC-15, A549< 40 (average)[1]
5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamideHUVEC5.6 µg/mL[2][3][4]
5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamideA549 Lung Cancer14.4 µg/mL[2][3][4]
4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamideHUVEC76.3 µg/mL[5]
4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamideA549 Lung Cancer45.5 µg/mL[5]

Table 2: VEGFR-2 Inhibitory Activity of Indolinone Derivatives

Compound/DerivativeVEGFR-2 IC50 (µM)Reference
Sunitinib (Reference)0.139[6][7]
Indolinone derivative 17a0.078[6][7]
Indolinone derivative 10g0.087[6][7]
Indolinone derivative 5b0.160[6][7]
Indolinone derivative 15a0.180[6][7]
Indolinone derivative 10e0.358[6][7]
(Z)-3-(((4-bromobenzyl)sulfinyl)methylene)indolin-2-one1.34[1]
(Z)-3-((benzylsulfinyl)methylene)-5-bromoindolin-2-one2.69[1]

Key Signaling Pathways

The anti-cancer activity of this compound and its analogs is often attributed to their interaction with specific signaling pathways that regulate cell proliferation, survival, and angiogenesis.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Indolinone derivatives have been identified as potent inhibitors of VEGFR-2. By blocking the ATP binding site of the VEGFR-2 kinase domain, these compounds inhibit its autophosphorylation and the subsequent downstream signaling cascades that promote endothelial cell proliferation and migration.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P1 Dimerization & Autophosphorylation VEGFR2->P1 Indolinone 5-Bromo-3-hydroxy- 2-indolinone Indolinone->P1 Inhibits PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Caspase-Mediated Apoptosis Pathway

Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Many anti-cancer drugs, including indolinone derivatives, induce apoptosis. The caspase cascade is a central component of the apoptotic machinery. There are two main pathways leading to caspase activation: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7, which then cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Caspase_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor Death_Ligand->Death_Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 Caspase3_7 Caspase-3, -7 (Executioner Caspases) Caspase8->Caspase3_7 Cellular_Stress Cellular Stress (Induced by Indolinone) Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3_7 Apoptosis Apoptosis Caspase3_7->Apoptosis

Caption: Intrinsic and extrinsic pathways of caspase-mediated apoptosis.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in regulating the expression of genes associated with xenobiotic metabolism, cell growth, and differentiation. Some brominated indoles have been shown to be ligands and activators of the AhR signaling pathway.[4] Upon ligand binding, the AhR translocates to the nucleus, dimerizes with ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator), and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Indole Brominated Indole AhR_complex AhR-Hsp90-AIP Indole->AhR_complex Binds AhR_ARNT AhR-ARNT Heterodimer AhR_complex->AhR_ARNT Translocates & Dimerizes XRE XRE AhR_ARNT->XRE Binds Gene_Expression Target Gene Expression XRE->Gene_Expression

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activation by brominated indoles.

Experimental Protocols

Detailed methodologies for the key bioassays are provided below to enable replication and validation of the presented results.

Anti-Proliferative Activity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound and alternatives) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

VEGFR-2 Kinase Inhibition Assay

This biochemical assay determines the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

  • Reagent Preparation: Prepare solutions of recombinant human VEGFR-2 kinase domain, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test compounds at various concentrations.

  • Assay Reaction: In a 96-well plate, combine the VEGFR-2 enzyme, the test compound (or vehicle control), and the substrate.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay (e.g., Kinase-Glo®) where the amount of remaining ATP is quantified, or an ELISA-based method that detects the phosphorylated substrate.

  • Data Analysis: Calculate the percentage of VEGFR-2 inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Caspase-3/7 Activity Assay

This assay quantifies the activity of the key executioner caspases, caspase-3 and -7, as a marker of apoptosis.

  • Cell Treatment: Treat cells with the test compounds for a time period sufficient to induce apoptosis (e.g., 24-48 hours). Include positive and negative controls.

  • Cell Lysis: Lyse the cells to release the cellular contents, including active caspases.

  • Substrate Addition: Add a luminogenic or fluorogenic substrate that contains the DEVD peptide sequence, which is specifically cleaved by caspase-3 and -7.

  • Incubation: Incubate at room temperature to allow for enzymatic cleavage of the substrate.

  • Signal Detection: Measure the resulting luminescent or fluorescent signal using a plate reader. The signal intensity is directly proportional to the caspase-3/7 activity.[2][8]

  • Data Analysis: Normalize the signal to the number of cells or protein concentration and express the results as fold-change in caspase activity compared to the untreated control.

Aryl Hydrocarbon Receptor (AhR) Activation Assay

This cell-based reporter assay measures the ability of a compound to activate the AhR signaling pathway.

  • Cell Culture: Use a stable cell line containing a reporter gene (e.g., luciferase) under the control of an AhR-responsive promoter (containing XREs).

  • Compound Treatment: Treat the cells with various concentrations of the test compound.

  • Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for AhR activation and reporter gene expression.

  • Cell Lysis and Reporter Gene Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

  • Data Analysis: Calculate the fold-induction of reporter gene activity relative to the vehicle control. This indicates the level of AhR activation by the test compound.

References

Navigating the ADME Landscape: A Comparative Guide to 5-Bromo-3-hydroxy-2-indolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a new chemical entity is paramount to its success as a potential therapeutic agent. This guide provides a comparative assessment of the ADME properties of 5-Bromo-3-hydroxy-2-indolinone derivatives, a class of compounds with recognized potential as kinase inhibitors. Due to the limited availability of specific experimental data for the parent compound, this guide draws upon information for structurally related 5-bromo-2-indolinone derivatives and provides a comparative analysis against established kinase inhibitors: Sunitinib, Nintedanib, and Axitinib.

Executive Summary

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of several approved kinase inhibitors. The introduction of a bromine atom at the 5-position and a hydroxyl group at the 3-position is anticipated to modulate the compound's physicochemical and pharmacokinetic properties. While specific experimental ADME data for this compound is not extensively available in the public domain, analysis of related analogs and in silico predictions suggest that this class of compounds may exhibit favorable drug-like properties. This guide presents a framework for assessing these properties through established in vitro assays and compares them to the known ADME profiles of Sunitinib, Nintedanib, and Axitinib, providing valuable context for drug discovery and development efforts.

Comparative ADME Properties

To provide a relevant benchmark for the this compound series, the following table summarizes the key ADME parameters for the well-characterized kinase inhibitors Sunitinib, Nintedanib, and Axitinib. It is important to note that while some in silico predictions for 5-bromo-indolinone derivatives are available, experimental data is crucial for accurate assessment. One study on (E)-5-bromo-3-(phenylimino)indolin-2-one mentioned assessment with an ADMET online tool, but specific data was not provided[1]. Another study on 5-bromoindole-2-carboxylic acid hydrazone derivatives suggested adequate absorption levels and no predicted cytochrome P450 inhibition based on in silico analysis[2].

ADME ParameterSunitinibNintedanibAxitinibThis compound Derivatives (Anticipated/Inferred)
Absorption
Bioavailability~50%4.5%[3]58%[2][4]Variable, dependent on specific substitutions. Efforts to improve cell permeability of related 5-bromo-indole derivatives have been explored[5].
Caco-2 PermeabilityModerate to HighLow to ModerateHighLikely moderate to high, but may be a substrate for efflux pumps[5].
Distribution
Plasma Protein Binding>95%~98%>99%[2][4]Expected to be highly bound to plasma proteins, a common characteristic of kinase inhibitors.
Metabolism
Primary MetabolismCYP3A4[6][7]Ester cleavage, glucuronidation[8]CYP3A4/5, CYP1A2, CYP2C19, UGT1A1[2][4]Likely metabolized by hepatic enzymes, potentially CYP isoforms. Bromine substitution may influence metabolic pathways.
Metabolic StabilityModerateLowModerateVariable. Introduction of an amide bond in related structures has been shown to improve metabolic stability.
Excretion
Major RouteFecesFeces[8]Feces[4]Likely biliary/fecal excretion, typical for compounds with significant hepatic metabolism.
Potential Liabilities
CYP450 InhibitionPotential for inhibitionLow potential[8]Does not inhibit major CYPs at clinical concentrations[2].Potential for CYP inhibition should be experimentally evaluated. In silico studies on related compounds suggest no significant inhibition[2].
Efflux Pump SubstrateYes (P-gp)Yes (P-gp)Yes (P-gp)Likely a substrate for efflux pumps like P-glycoprotein, which can impact oral absorption and distribution[5].

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of ADME properties. Below are standard protocols for key in vitro ADME assays.

Metabolic Stability in Human Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily Cytochrome P450s.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Test Compound Stock Solution (e.g., 1 mM in DMSO) mix Pre-incubate HLM and Test Compound (37°C) prep_compound->mix prep_microsomes Thaw and Prepare Human Liver Microsomes (HLM) prep_microsomes->mix prep_cofactor Prepare NADPH Regenerating System start_reaction Initiate Reaction by Adding NADPH prep_cofactor->start_reaction mix->start_reaction time_points Incubate at 37°C and Collect Aliquots at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) start_reaction->time_points stop_reaction Quench Reaction with Cold Acetonitrile containing Internal Standard time_points->stop_reaction centrifuge Centrifuge to Pellet Protein stop_reaction->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate Percent Remaining, Half-life (t½), and Intrinsic Clearance (CLint) analyze->calculate

Figure 1. Workflow for Metabolic Stability Assay.

Protocol:

  • Preparation: Test compounds are typically prepared as a 1 mM stock solution in DMSO. Pooled human liver microsomes are thawed and diluted in phosphate buffer (pH 7.4). An NADPH regenerating system is prepared to ensure sustained cofactor availability.

  • Incubation: The test compound and liver microsomes are pre-incubated at 37°C. The metabolic reaction is initiated by the addition of the NADPH regenerating system. Aliquots are collected at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Termination and Analysis: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. The samples are centrifuged to precipitate proteins.

  • Quantification: The concentration of the parent compound remaining in the supernatant is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute sample. The natural logarithm of the percent remaining is plotted against time to determine the elimination rate constant, from which the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

Caco-2 Permeability Assay

This assay is the industry standard for predicting intestinal permeability and identifying potential substrates of efflux transporters.

G cluster_cell_culture Cell Culture cluster_transport_exp Transport Experiment cluster_analysis Analysis seed_cells Seed Caco-2 cells on Transwell inserts differentiate Culture for ~21 days to form a differentiated monolayer seed_cells->differentiate check_integrity Verify monolayer integrity (TEER measurement) differentiate->check_integrity prepare_solutions Prepare dosing solution of test compound in transport buffer check_integrity->prepare_solutions apical_to_basolateral A -> B Transport: Add compound to apical side, sample from basolateral side prepare_solutions->apical_to_basolateral basolateral_to_apical B -> A Transport: Add compound to basolateral side, sample from apical side prepare_solutions->basolateral_to_apical incubate Incubate at 37°C with shaking apical_to_basolateral->incubate basolateral_to_apical->incubate quantify Quantify compound concentration in samples by LC-MS/MS incubate->quantify calculate_papp Calculate Apparent Permeability Coefficient (Papp) quantify->calculate_papp calculate_er Calculate Efflux Ratio (ER = Papp B->A / Papp A->B) calculate_papp->calculate_er

Figure 2. Caco-2 Permeability Assay Workflow.

Protocol:

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for approximately 21 days to allow them to differentiate into a monolayer of polarized enterocytes with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment: The test compound is dissolved in a transport buffer and added to either the apical (A) or basolateral (B) side of the monolayer. Samples are collected from the opposite chamber at specified time points.

  • Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions (A to B and B to A). The efflux ratio (ER) is then calculated by dividing the Papp (B to A) by the Papp (A to B). An ER greater than 2 suggests the compound is a substrate of an efflux transporter.

Plasma Protein Binding by Equilibrium Dialysis

This assay determines the fraction of a drug that is bound to plasma proteins, which influences its distribution and availability to target tissues.

G cluster_setup Assay Setup cluster_dialysis Dialysis cluster_analysis Analysis prepare_device Prepare equilibrium dialysis device (e.g., RED device) add_plasma Add plasma spiked with test compound to the plasma chamber prepare_device->add_plasma add_buffer Add buffer to the buffer chamber prepare_device->add_buffer incubate Incubate at 37°C with shaking until equilibrium is reached (typically 4-6 hours) add_plasma->incubate add_buffer->incubate sample Collect aliquots from both plasma and buffer chambers incubate->sample matrix_match Matrix-match samples for analysis sample->matrix_match quantify Quantify compound concentration by LC-MS/MS matrix_match->quantify calculate_fu Calculate Fraction Unbound (fu) quantify->calculate_fu

Figure 3. Plasma Protein Binding Assay Workflow.

Protocol:

  • Assay Setup: The test compound is added to plasma (from human or other species). This mixture is loaded into one chamber of an equilibrium dialysis device, which is separated by a semi-permeable membrane from a second chamber containing a protein-free buffer.

  • Dialysis: The device is incubated at 37°C with shaking, allowing the unbound drug to diffuse across the membrane until equilibrium is achieved.

  • Sampling and Analysis: Aliquots are taken from both the plasma and buffer chambers. To avoid analytical artifacts, the samples are often matrix-matched before analysis.

  • Quantification: The concentration of the compound in both chambers is measured by LC-MS/MS.

  • Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

CYP450 Inhibition Assay

This assay assesses the potential of a compound to inhibit the activity of major cytochrome P450 enzymes, which is a common cause of drug-drug interactions.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_inhibitor Prepare serial dilutions of the test compound (inhibitor) pre_incubate Pre-incubate enzyme, substrate, and inhibitor at 37°C prep_inhibitor->pre_incubate prep_enzyme Prepare recombinant human CYP enzymes and a probe substrate prep_enzyme->pre_incubate prep_cofactor Prepare NADPH start_reaction Initiate reaction by adding NADPH prep_cofactor->start_reaction pre_incubate->start_reaction incubate_time Incubate for a specific time at 37°C start_reaction->incubate_time stop_reaction Stop reaction with cold solvent/quenching solution incubate_time->stop_reaction analyze Analyze metabolite formation by LC-MS/MS or fluorescence stop_reaction->analyze calculate_ic50 Calculate IC50 value from the dose-response curve analyze->calculate_ic50

Figure 4. CYP450 Inhibition Assay Workflow.

Protocol:

  • Preparation: Recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, etc.) and a specific probe substrate for each enzyme are prepared. Serial dilutions of the test compound are also prepared.

  • Incubation: The enzyme, probe substrate, and test compound are pre-incubated at 37°C. The reaction is initiated by adding NADPH.

  • Termination and Analysis: After a set incubation time, the reaction is stopped. The amount of metabolite formed from the probe substrate is quantified, often using fluorescent detection or LC-MS/MS.

  • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control with no inhibitor. An IC50 value (the concentration of the test compound that causes 50% inhibition of enzyme activity) is determined from the resulting dose-response curve.

Conclusion and Future Directions

The this compound scaffold holds promise for the development of novel kinase inhibitors. While direct experimental ADME data remains scarce, the information available for related analogs and established kinase inhibitors provides a solid foundation for guiding further research. The key to advancing this class of compounds will be the systematic in vitro evaluation of their ADME properties using the standardized protocols outlined in this guide. By generating robust experimental data for permeability, metabolic stability, plasma protein binding, and CYP450 inhibition, researchers can build a comprehensive ADME profile. This will enable a direct and meaningful comparison with existing drugs, facilitate the identification of structure-ADME relationships, and ultimately guide the design of this compound derivatives with an optimal balance of potency and pharmacokinetic properties for successful clinical development.

References

Safety Operating Guide

Navigating the Safe Disposal of 5-Bromo-3-hydroxy-2-indolinone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 5-Bromo-3-hydroxy-2-indolinone, a halogenated aromatic compound. Adherence to these protocols is crucial for minimizing risks and ensuring compliance with safety regulations.

I. Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact, inhalation, and ingestion.

Table 1: Required Personal Protective Equipment (PPE)

EquipmentSpecificationsRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects eyes from splashes or dust particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents direct skin contact with the compound.
Protective Clothing A lab coat or chemical-resistant apron.Shields the body from accidental spills.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.Minimizes the inhalation of any dust or vapors.

All handling and preparation for disposal of this compound and its containers should be conducted in a certified chemical fume hood to ensure adequate ventilation and containment.[1]

II. Waste Segregation and Container Management

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure correct disposal.[1] Halogenated organic compounds must be disposed of separately from non-halogenated waste.[2]

Operational Plan for Waste Collection:

  • Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible waste container for this compound waste. The container should be in good condition and have a secure, tight-fitting lid.

  • Labeling: The waste container must be labeled "Hazardous Waste" and clearly indicate "Halogenated Organic Waste" along with the full chemical name, "this compound".[3]

  • Waste Collection:

    • Solid Waste: Collect any solid this compound, contaminated weighing boats, and contaminated PPE (such as gloves) in the designated solid halogenated waste container.[3]

    • Liquid Waste: If this compound is in a solution, collect it in a designated liquid halogenated waste container.[3] Do not mix with non-halogenated organic waste. Aqueous solutions containing this compound should also be treated as hazardous waste and collected separately.[3]

    • Contaminated Labware: Decontaminate any glassware that has come into contact with the chemical by rinsing it with a suitable solvent (e.g., acetone) inside a fume hood. Collect the rinsate as hazardous waste in the appropriate liquid halogenated waste container.[1]

Waste Segregation Workflow

III. Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

Spill Response Protocol:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area if necessary. Ensure the area is well-ventilated, preferably within a fume hood.[4]

  • Contain the Spill: Prevent the spread of the material. For solid spills, carefully sweep or scoop the material, avoiding the creation of dust.[4] For liquid spills, use an inert absorbent material to contain the spill.[5]

  • Collect and Package: Place all contaminated absorbent materials and cleaning supplies into a designated, labeled hazardous waste container.[4]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.

IV. Final Disposal Procedure

The final disposal of this compound must be handled in accordance with institutional and regulatory guidelines.

Step-by-Step Disposal Plan:

  • Consult Institutional Policy: Before initiating disposal, consult your institution's Environmental Health and Safety (EHS) office for specific guidelines and procedures for hazardous waste disposal.[1]

  • Secure and Store Waste: Ensure the hazardous waste container is securely sealed and stored in a designated, safe location away from incompatible materials.

  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup of the hazardous waste.[1] Do not attempt to dispose of this chemical down the drain or in regular trash receptacles.[4] Professional waste disposal services should be used.[6]

Disposal_Workflow A Waste Generation (this compound) B Segregate into Halogenated Waste Container A->B C Label Container 'Hazardous Waste - Halogenated' B->C D Store Securely in Designated Area C->D E Consult Institutional EHS Guidelines D->E F Schedule Waste Pickup with EHS E->F G Professional Disposal F->G

References

Essential Safety and Operational Guide for Handling 5-Bromo-3-hydroxy-2-indolinone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 5-Bromo-3-hydroxy-2-indolinone. Adherence to these procedures is essential for minimizing exposure risks and ensuring a safe laboratory environment.

  • Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1]

  • Irritation: Causes skin and serious eye irritation.[1][2] May cause respiratory tract irritation.[2][3]

  • Environmental Hazards: Very toxic to aquatic life.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE for various laboratory operations.

Protection Type Specific Equipment Standard/Specification Operational Phase
Eye and Face Chemical safety goggles or a full-face shield.OSHA 29 CFR 1910.133 or European Standard EN166.[4][5][6]All handling, dispensing, and disposal operations.
Hand Chemical-resistant, powder-free gloves (e.g., Nitrile). Double gloving is strongly recommended.[6][7][8]ASTM D6978 (for chemotherapy gloves).[9]All handling, dispensing, and disposal operations.
Respiratory NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask or higher).NIOSH/MSHA or EN 149.[6]Weighing, dispensing of powder, or when working outside of a certified chemical fume hood.
Body Laboratory coat with long sleeves and tight-fitting cuffs.[8]N/AAll handling and dispensing operations.
Foot Closed-toe shoes.[6]N/ARequired at all times in the laboratory.

Operational Plan: Handling and Disposal

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][3]

  • Ensure that an eyewash station and safety shower are readily accessible and in good working order.[6]

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all required PPE is available and inspected for integrity. The designated handling area within the fume hood should be clean and uncluttered.

  • Donning PPE: Follow the systematic procedure for donning PPE to ensure complete protection. A visual guide is provided below.

  • Dispensing: As this compound is likely a solid, handle it carefully to avoid generating dust.[2][6] Use appropriate tools (e.g., chemical-resistant spatula) for weighing and transferring the compound.

  • After Handling: Thoroughly wash hands and any exposed skin with soap and water after removing PPE.[3]

Disposal Plan: this compound and any contaminated materials must be disposed of as hazardous waste.

  • Waste Collection: Collect all waste material (including contaminated gloves, wipes, and disposable labware) in a designated, properly labeled, and sealed container for halogenated organic waste.[6]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and list all its chemical contents, including "this compound."[6] Do not use abbreviations.

  • Segregation: Do not mix halogenated organic waste with non-halogenated waste.[6]

  • Disposal: Arrange for disposal through a licensed professional waste disposal service in accordance with all local, regional, and national regulations.[2]

Visual Guides

The following diagrams illustrate the procedural workflows for donning and doffing PPE and for the chemical waste disposal process.

PPE_Donning_Doffing cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Wash Hands Don2 Don Inner Gloves Don1->Don2 Don3 Don Lab Coat Don2->Don3 Don4 Don Respirator Don3->Don4 Don5 Don Eye Protection Don4->Don5 Don6 Don Outer Gloves Don5->Don6 Doff1 Remove Outer Gloves Doff2 Remove Lab Coat Doff1->Doff2 Doff3 Wash Hands Doff2->Doff3 Doff4 Remove Eye Protection Doff3->Doff4 Doff5 Remove Respirator Doff4->Doff5 Doff6 Remove Inner Gloves Doff5->Doff6 Doff7 Wash Hands Thoroughly Doff6->Doff7

Figure 1. Step-by-step process for donning and doffing Personal Protective Equipment.

Waste_Disposal_Workflow cluster_workflow Chemical Waste Disposal Workflow Start Generate Waste Collect Collect in Designated Halogenated Waste Container Start->Collect Label Label Container Clearly: 'Hazardous Waste' & Full Chemical Name Collect->Label Seal Seal Container When Not in Use Label->Seal Store Store in a Secure, Designated Area Seal->Store Dispose Arrange for Professional Waste Disposal Store->Dispose End Disposal Complete Dispose->End

Figure 2. Workflow for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-3-hydroxy-2-indolinone
Reactant of Route 2
5-Bromo-3-hydroxy-2-indolinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.